Spiramine A
Description
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Properties
Molecular Formula |
C24H33NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(1S,2R,3S,5R,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-/m1/s1 |
InChI Key |
ZPELMDXCJZDIBP-UNIDYPAXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spiramine A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A, a C20-diterpenoid alkaloid of the atisine (B3415921) type, is a natural product isolated from the roots of Spiraea japonica. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Furthermore, this document elucidates the proposed signaling pathways underlying its notable anti-inflammatory and anti-platelet aggregation effects. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this complex molecule.
Introduction
Diterpenoid alkaloids are a structurally diverse class of natural products renowned for their wide spectrum of biological activities. Among these, the atisine-type alkaloids, characterized by their intricate polycyclic carbon skeleton, have garnered significant scientific interest. This compound, isolated from the traditional medicinal plant Spiraea japonica, has emerged as a promising member of this family.[1] Initial investigations have revealed its potential as a potent anti-inflammatory and anti-platelet aggregation agent, suggesting its utility in the development of novel therapeutics for a range of human diseases. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical foundation for future research and development endeavors.
Discovery and Isolation of this compound from Spiraea japonica
This compound is a naturally occurring compound found in the roots of Spiraea japonica, a plant species that has been a source for the discovery of numerous diterpene alkaloids.[1][2] The isolation of this compound is a multi-step process involving extraction from the plant material followed by a series of chromatographic purifications.
Experimental Protocol: Isolation of this compound
The following protocol outlines a typical procedure for the isolation of this compound from the roots of Spiraea japonica.
2.1.1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered roots of Spiraea japonica var. acuta are used as the starting material.
-
Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
2.1.2. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude ethanol extract is suspended in a 2% aqueous hydrochloric acid solution.
-
Extraction of Neutral and Acidic Components: The acidic solution is then extracted with chloroform (B151607) to remove neutral and weakly acidic compounds.
-
Basification: The acidic aqueous layer, containing the protonated alkaloids, is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
Extraction of Alkaloids: The basic aqueous solution is extracted with chloroform. The combined chloroform extracts contain the total crude alkaloids.
2.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol to separate the alkaloids based on their polarity.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC on silica gel plates, typically with a chloroform-methanol solvent system.
-
Recrystallization: The purified this compound is obtained as a white amorphous powder after recrystallization from a suitable solvent system (e.g., acetone-hexane).
Experimental Workflow for Isolation
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₁NO₃ |
| Molecular Weight | 357.49 g/mol |
| Appearance | White amorphous powder |
| Type of Alkaloid | Atisine-type C20-diterpenoid alkaloid |
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available in search results | Data not available in search results | Data not available in search results |
| H-2 | Data not available in search results | Data not available in search results | Data not available in search results |
| ... | ... | ... | ... |
| H-20 | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | Data not available in search results |
| C-2 | Data not available in search results |
| ... | ... |
| C-20 | Data not available in search results |
| C-21 | Data not available in search results |
| C-22 | Data not available in search results |
Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the provided search results. The tables are formatted for the inclusion of this data when it becomes available from primary literature sources.
Biological Activities and Signaling Pathways
This compound and related atisine-type diterpenoid alkaloids from Spiraea japonica have demonstrated significant biological activities, most notably anti-platelet aggregation and anti-inflammatory effects.
Anti-Platelet Aggregation Activity
Atisine-type diterpenoid alkaloids have been shown to selectively inhibit platelet-activating factor (PAF)-induced platelet aggregation.[3] This suggests that this compound may act as a PAF receptor antagonist.
4.1.1. Proposed Signaling Pathway for Anti-Platelet Aggregation
The binding of PAF to its G-protein coupled receptor (GPCR) on the surface of platelets initiates a signaling cascade that leads to platelet aggregation. This compound is hypothesized to interfere with this process by blocking the PAF receptor.
Anti-Inflammatory Activity
Diterpenoid alkaloids are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
4.2.1. Proposed Signaling Pathway for Anti-Inflammatory Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. This compound is proposed to inhibit these pathways, thereby reducing the inflammatory response.
Conclusion
This compound, a diterpenoid alkaloid from Spiraea japonica, represents a promising natural product with significant therapeutic potential. Its demonstrated anti-platelet aggregation and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational overview of its discovery, isolation, and characterized biological effects. The detailed protocols and compiled data herein are intended to support and stimulate future research aimed at fully elucidating the pharmacological profile and therapeutic applications of this intriguing molecule. The development of synthetic routes to this compound and its analogs will be crucial for conducting more extensive preclinical and clinical studies.
References
- 1. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Spiramine A: A Technical Guide to its Structural Elucidation
For Immediate Release
Kunming, China – December 20, 2025 – Spiramine A, a complex diterpenoid alkaloid isolated from the roots of Spiraea japonica, has garnered significant scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this intricate natural product, targeting researchers, scientists, and professionals in drug development. The elucidation process relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to piece together its complex polycyclic framework.
This compound is classified as an atisine-type diterpenoid alkaloid, possessing a molecular formula of C₂₄H₃₃NO₄ and a molecular weight of 399.5 g/mol , as determined by high-resolution mass spectrometry.[1] The structural determination of such complex molecules is a meticulous process requiring the systematic acquisition and interpretation of a variety of spectroscopic data.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from its natural source, the roots of Spiraea japonica. The general workflow is a multi-step process designed to separate the target alkaloid from a complex mixture of plant metabolites.
Experimental Protocol: Isolation
A typical isolation protocol involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a solvent such as ethanol (B145695) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This process separates compounds based on their polarity. Typically, this involves partitioning between an acidic aqueous layer and an organic solvent to isolate the basic alkaloids.
-
Chromatography: The alkaloid-rich fraction is further purified using a series of chromatographic techniques. This may include:
-
Column Chromatography: Utilizing silica (B1680970) gel or alumina (B75360) as the stationary phase for initial fractionation.
-
Preparative Thin-Layer Chromatography (TLC): Employed for smaller-scale purification.
-
High-Performance Liquid Chromatography (HPLC): Often used as the final step to obtain the pure this compound.[2]
-
Spectroscopic Analysis: The Core of Structure Elucidation
The determination of the chemical structure of this compound is heavily reliant on a suite of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity and stereochemistry of the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the different structural motifs present in the molecule.
| Parameter | Value |
| Molecular Formula | C₂₄H₃₃NO₄ |
| Molecular Weight | 399.5 g/mol |
Table 1: Physicochemical Properties of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 1-5 mg of dry, purified this compound is dissolved in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
¹H NMR: Provides information about the number of different types of protons and their electronic environments.
-
¹³C NMR: Provides information about the number of different types of carbons and their chemical environments.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the stereochemistry of the molecule.
-
| Carbon No. | ¹³C Chemical Shift (δc) of Spiramine C (ppm) | ¹H Chemical Shift (δH) of Spiramine C (ppm) | Key HMBC Correlations (from H to C) |
| 1 | 38.5 | 1.85, 1.25 | C-2, C-3, C-5, C-10, C-11, C-20 |
| 2 | 27.8 | 2.10, 1.65 | C-1, C-3, C-4, C-10 |
| 3 | 35.2 | 2.05 | C-1, C-2, C-4, C-5 |
| 4 | 39.1 | - | - |
| 5 | 56.2 | 1.60 | C-1, C-3, C-4, C-6, C-7, C-10, C-20 |
| 6 | 72.1 | 4.20 | C-5, C-7, C-8, C-11 |
| 7 | 48.5 | 2.25 | C-5, C-6, C-8, C-9 |
| 8 | 43.8 | - | - |
| 9 | 46.3 | 2.15 | C-7, C-8, C-10, C-11, C-12, C-14 |
| 10 | 37.8 | - | - |
| 11 | 49.8 | 2.30 | C-1, C-8, C-9, C-10, C-12, C-13 |
| 12 | 34.5 | 1.95, 1.45 | C-9, C-11, C-13, C-14 |
| 13 | 36.2 | 1.75, 1.35 | C-11, C-12, C-14, C-15 |
| 14 | 76.5 | 4.10 | C-8, C-9, C-12, C-13, C-15 |
| 15 | 33.8 | 2.45, 1.55 | C-13, C-14, C-16 |
| 16 | 148.5 | 4.95, 4.85 | C-8, C-15, C-17 |
| 17 | 112.3 | - | - |
| 18 | 21.3 | 0.85 | C-3, C-4, C-5, C-19 |
| 19 | 65.4 | 3.65, 3.45 | C-3, C-4, C-5, C-18 |
| 20 | 92.1 | 5.80 | C-1, C-5, C-9, C-10 |
| 21 | 60.2 | 3.15, 2.95 | C-20, C-22 |
| 22 | 42.5 | 2.75, 2.55 | C-20, C-21 |
Table 2: Representative ¹H and ¹³C NMR Data and Key HMBC Correlations for the Spiramine Skeleton (using Spiramine C as an example).
Logical Workflow of Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression, starting from the basic molecular formula and culminating in the final three-dimensional structure.
References
A Technical Guide to the Physical and Chemical Properties of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a naturally occurring atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus, particularly Spiraea japonica.[1] Its complex polycyclic structure has drawn interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and biological evaluation, and postulated signaling pathways. The information herein is compiled from scientific literature to support research and development efforts.
Physical and Chemical Properties
This compound is characterized as a white amorphous powder.[1] It is a lipophilic compound, readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3][4] Due to its hydrophobic nature, precipitation may occur when a concentrated DMSO stock solution is diluted into aqueous media.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NO₄ | [1][5] |
| Molecular Weight | 399.5 g/mol | [1][5] |
| CAS Number | 114531-28-1 | [1][5] |
| Appearance | White amorphous powder | [1] |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3][4] |
| Storage (Powder) | Desiccate at -20°C | [3][6] |
| Storage (In Solvent) | -80°C for up to 1 year | [6] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spectrometry | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible study of this compound. The following sections provide protocols for its isolation from natural sources and for conducting key biological assays. It should be noted that no published total synthesis of this compound has been reported.[7]
Protocol 1: Isolation of this compound from Spiraea japonica
This protocol describes a general workflow for the extraction and purification of this compound from the aerial parts of Spiraea japonica.
Caption: General workflow for the isolation of this compound.
-
Material Preparation : The aerial parts of Spiraea japonica are collected, dried, and ground into a fine powder.
-
Extraction : The powdered plant material is macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration : The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. The fraction containing this compound is collected.
-
Column Chromatography : The active fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to further separate the components.
-
Preparative HPLC : Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Protocol 2: Anti-Platelet Aggregation Assay
This compound has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation with an IC₅₀ value of 6.7 μM.[1][5]
-
Platelet Preparation : Prepare platelet-rich plasma (PRP) from fresh rabbit blood by centrifugation.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO and make serial dilutions in an appropriate buffer.
-
Aggregation Measurement :
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control (DMSO) for a specified time at 37°C in an aggregometer.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance for several minutes to measure the extent of aggregation.
-
-
Data Analysis : Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the concentration.
Protocol 3: MTT Cytotoxicity Assay
This protocol, adapted from methods used for this compound derivatives, can be used to assess the cytotoxic effects of this compound on cancer cell lines.[8]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[8][9]
-
Incubation : Incubate the plate for 48-72 hours at 37°C.[8][9]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[9]
Biological Activity and Postulated Signaling Pathways
This compound belongs to a class of diterpenoid alkaloids that have demonstrated a range of biological activities, including anti-inflammatory and anti-platelet aggregation effects.[1] While the direct molecular targets of this compound have not been fully elucidated, preliminary studies on related compounds suggest potential mechanisms of action.[10]
Anti-Inflammatory and Neuroprotective Effects
Derivatives of related spiramines have been shown to exhibit anti-inflammatory effects.[10] A closely related alkaloid, Spiramine T, has demonstrated neuroprotective effects in cerebral ischemia-reperfusion injury models.[1] The proposed mechanism for these effects involves the reduction of calcium accumulation, decreased lipid peroxidation, modulation of endogenous antioxidant enzymes, and a reduction in the formation of nitric oxide.[1] This suggests that this compound may possess similar neuroprotective and anti-inflammatory properties through related pathways.
Caption: Postulated anti-inflammatory mechanism of this compound.
Target Identification Strategy
Identifying the direct molecular targets of this compound is essential for understanding its mechanism of action. An affinity-based pull-down assay is a common strategy for this purpose.[10]
Caption: Workflow for target identification using an affinity probe.
-
Probe Synthesis : A derivative of this compound is synthesized to include a linker arm and a reporter tag, such as biotin, at a position non-essential for its biological activity.[10]
-
Lysate Incubation : The biotinylated probe is incubated with a cellular lysate to allow binding to its target proteins.[10]
-
Capture : Streptavidin-coated beads are added to the lysate to capture the biotinylated probe along with its bound proteins.[10]
-
Washing and Elution : The beads are washed to remove non-specifically bound proteins, and the captured proteins are then eluted.[10]
-
Protein Identification : The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry.[10]
Conclusion
This compound is a complex diterpenoid alkaloid with demonstrated anti-platelet aggregation activity and significant potential for anti-inflammatory and neuroprotective applications. While a comprehensive characterization, including detailed spectroscopic data and a total synthesis, remains to be published, the information available provides a solid foundation for further research. The experimental protocols and postulated mechanisms of action outlined in this guide are intended to facilitate continued investigation into the therapeutic promise of this natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:114531-28-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS 114531-28-1 | ScreenLib [screenlib.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Biological Activity Screening of Spiramine A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a naturally occurring atisine-type diterpenoid alkaloid found in plants of the Spiraea genus.[1] This class of complex alkaloids has garnered scientific interest due to a range of biological activities, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects.[1] Preliminary data suggests that this compound and its analogues may possess significant anti-cancer properties, primarily through the induction of apoptosis.[2] Derivatives of the closely related Spiramine C and D have demonstrated potent cytotoxic activities and are noted to induce apoptosis through a Bax/Bak-independent mechanism, suggesting a potential to overcome certain forms of chemotherapy resistance.[3]
This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing putative signaling pathways based on current understanding of related compounds. The information herein is intended to serve as a foundational resource for further investigation and development of this compound as a potential therapeutic agent.
Quantitative Biological Activity Data
The biological activities of this compound and its close analogues have been quantified in preliminary studies. The following tables summarize the available data on its cytotoxic and anti-platelet aggregation activities.
Table 1: Cytotoxicity of this compound/B Mixture against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | <20 |
| SMMC-7721 | Hepatocellular Carcinoma | <20 |
| A-549 | Lung Carcinoma | <20 |
| MCF-7 | Breast Adenocarcinoma | <20 |
| SW-480 | Colon Adenocarcinoma | <20 |
| Note: The available data reports the activity of a mixture or combination of this compound and B.[2] The precise IC50 values were not specified in the available literature. |
Table 2: Anti-platelet Aggregation Activity of this compound
| Activity | Agonist | System | IC50 (µM) |
| Inhibition of Platelet Aggregation | Platelet-Activating Factor (PAF) | Rabbit Platelets | 6.7 |
| Note: The primary source for this specific IC50 value was not identified in the reviewed literature; this value is reported in a technical guide.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols for the key experiments cited.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.
a. Materials and Reagents:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
b. Procedure:
-
Cell Culture: Maintain human cancer cell lines in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the respective this compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). The final DMSO concentration should be kept below 0.1%.
-
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Anti-platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like Platelet-Activating Factor (PAF). Aggregation is monitored by measuring the change in light transmission through a suspension of platelets.
a. Materials and Reagents:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Aggregometer
b. Procedure:
-
PRP Preparation: Prepare PRP from fresh whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes.
-
Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of PAF.
-
Data Recording: Record the change in light transmission over time. An increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation.[4]
Putative Signaling Pathways
The precise molecular targets and signaling pathways of this compound are currently under investigation.[2] Based on its observed biological activities and the mechanisms of related diterpenoid alkaloids, the following pathways are postulated.
Putative Apoptosis Induction Pathway
Diterpenoid alkaloids are known to induce apoptosis in cancer cells.[3][5] The cytotoxic effects of this compound are believed to be mediated through the induction of programmed cell death.[2] Derivatives of related spiramines trigger apoptosis independently of the Bax/Bak pathway.[3] A potential mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and activation of the caspase cascade.
Putative Anti-platelet Aggregation and Anti-inflammatory Pathway
This compound inhibits platelet aggregation induced by Platelet-Activating Factor (PAF).[1] This suggests that this compound may act as a PAF receptor antagonist.[6] By blocking the PAF receptor, it would inhibit the downstream signaling cascade that leads to platelet aggregation and inflammatory responses.[4][6] This antagonism could also underpin its potential anti-inflammatory effects, as PAF is a potent mediator of inflammation.
Conclusion
This compound is a diterpenoid alkaloid with demonstrated cytotoxic and anti-platelet aggregation activities.[1][2] While quantitative data from peer-reviewed primary literature is still emerging, preliminary findings suggest its potential as a lead compound for the development of new anticancer and anti-inflammatory therapies.[2] The apparent mechanism of action involves the induction of apoptosis and the antagonism of the Platelet-Activating Factor receptor.[2][6] Further research is warranted to isolate and test pure this compound, elucidate the specific molecular targets and signaling pathways involved, and evaluate its efficacy and safety in preclinical in vivo models. This guide provides a foundational summary of the current knowledge to support these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Natural Products
Introduction
Spiramine A and its related atisine-type diterpenoid alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Primarily isolated from plants of the Spiraea, Aconitum, and Delphinium genera, these complex molecules have garnered considerable attention in the scientific community for their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on this compound and related atisine-type alkaloids, with a focus on their cytotoxic, anti-inflammatory, and anti-platelet aggregation properties. This document is intended for researchers, scientists, and drug development professionals, and consolidates quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to serve as a resource for advancing research and development in this area.
Atisine-type C20-diterpenoid alkaloids are characterized by a complex polycyclic framework and are considered biosynthetic precursors to other types of diterpenoid alkaloids.[2] Their diverse biological activities, which also include analgesic, antiarrhythmic, and antiparasitic effects, are closely linked to their intricate structures.[2] This guide will delve into the specific mechanisms of action and provide the necessary technical details to facilitate further investigation into their therapeutic potential.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro biological activities of this compound and a selection of related atisine-type diterpenoid alkaloids and their derivatives.
Table 1: Cytotoxic Activity of Atisine-Type Alkaloids and Spiramine Derivatives [1][2]
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| Honatisine | MCF-7 | 3.16 | Etoposide | 7.53 |
| Delphatisine C | A549 | 2.36 | Etoposide | Not Reported |
| Spiramine C derivative (S1) | HL-60 | 0.98 | Cisplatin | 4.37 |
| SMMC-7721 | 1.89 | Cisplatin | 10.23 | |
| A-549 | 2.56 | Cisplatin | 14.32 | |
| MCF-7 | 2.87 | Cisplatin | 18.54 | |
| SW-480 | 3.21 | Cisplatin | 16.78 | |
| Spiramine C derivative (S2) | HL-60 | 1.23 | Cisplatin | 4.37 |
| SMMC-7721 | 2.11 | Cisplatin | 10.23 | |
| A-549 | 3.01 | Cisplatin | 14.32 | |
| MCF-7 | 3.54 | Cisplatin | 18.54 | |
| SW-480 | 4.12 | Cisplatin | 16.78 | |
| MCF-7/ADR | 5.89 | Adriamycin | 35.72 | |
| Spiramine C derivative (S3) | MCF-7/ADR | 8.76 | Adriamycin | 35.72 |
| Spiramine C derivative (S6) | MCF-7/ADR | 9.34 | Adriamycin | 35.72 |
| Brunonianine B | SMMC-7721 | 3.14 | Not Reported | Not Reported |
| SW-480 | 2.20 | Not Reported | Not Reported | |
| Brunonianine C | SMMC-7721 | 2.41 | Not Reported | Not Reported |
Table 2: Anti-inflammatory Activity of Atisine-Type Alkaloids [2]
| Compound | Assay | Cell Line | IC50 (µM) | Positive Control |
| Forrestline F | NO Production Inhibition | RAW264.7 | 9.57 | Not Reported |
| Bulleyanine A | NO Production Inhibition | RAW264.7 | >40 (74.60% inhibition at 40 µM) | Not Reported |
Table 3: Anti-platelet Aggregation Activity of this compound
| Compound | Inducing Agent | Platelet Source | IC50 (µM) |
| This compound | Platelet-Activating Factor (PAF) | Rabbit | 6.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related atisine-type diterpenoid alkaloids.
Cytotoxicity Assessment by MTT Assay
This protocol is a representative method for determining the cytotoxic effects of atisine-type alkaloids on cancer cell lines.
a. Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
b. Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Atisine-type alkaloid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the atisine-type alkaloid in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol outlines a common method for assessing the anti-inflammatory potential of atisine-type alkaloids by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
a. Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
b. Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Atisine-type alkaloid stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the atisine-type alkaloid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Anti-platelet Aggregation Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on platelet aggregation induced by Platelet-Activating Factor (PAF).
a. Principle: Platelet aggregation can be measured by light transmission aggregometry. When platelets in plasma aggregate, the turbidity of the plasma decreases, leading to an increase in light transmission, which is recorded over time.
b. Materials:
-
Freshly drawn rabbit or human blood (anticoagulated with sodium citrate)
-
This compound stock solution (in a suitable solvent)
-
Platelet-Activating Factor (PAF)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
c. Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
-
Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with a stir bar.
-
Induce platelet aggregation by adding a specific concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Bax/Bak-Independent Apoptosis by Spiramine C/D Derivatives
Derivatives of Spiramine C and D containing an α,β-unsaturated ketone moiety have been shown to induce apoptosis in cancer cells, including multidrug-resistant lines, through a unique mechanism that is independent of the pro-apoptotic proteins Bax and Bak.[3][4] This pathway offers a potential strategy to overcome certain forms of chemotherapy resistance. The proposed signaling cascade involves the upregulation of the BH3-only protein Bim, which then directly interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that leads to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Anti-inflammatory Mechanism via NF-κB and MAPK Signaling
Certain atisine-type alkaloids, such as Forrestline F, exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide, TNF-α, and various interleukins.
General Workflow for Bioactivity Screening
The discovery and development of new therapeutic agents from natural products like atisine-type alkaloids typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Neuroprotective Effects of Spiramine Alkaloids: A Technical Overview
Disclaimer: Initial searches for "Spiramine A" did not yield specific studies on its neuroprotective effects. However, significant preliminary research exists for a closely related atisine-type diterpenoid alkaloid, Spiramine T . This technical guide therefore focuses on the available data for Spiramine T, which may serve as a relevant proxy for understanding the potential neuroprotective profile of this class of compounds.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The pathophysiology of these conditions is complex, often involving excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death. Consequently, there is a critical need for the discovery and development of novel neuroprotective agents that can mitigate these damaging processes. Natural products have historically been a rich source of therapeutic compounds, and among these, alkaloids have shown considerable promise.
Spiramine T, an atisine-type diterpenoid alkaloid isolated from Spiraea japonica var. acuta, has emerged as a compound of interest due to its demonstrated neuroprotective properties in preclinical models of cerebral ischemia-reperfusion injury.[1][2] This guide provides a detailed summary of the preliminary findings on the neuroprotective effects of Spiramine T, with a focus on its proposed mechanisms of action, experimental validation, and the quantitative data supporting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neuropharmacology and CNS drug discovery.
Quantitative Data Summary
The neuroprotective efficacy of Spiramine T has been quantified in in vivo models of cerebral ischemia-reperfusion. The following tables summarize the key findings from these preliminary studies.
Table 2.1: In Vivo Efficacy of Spiramine T in a Gerbil Model of Cerebral Ischemia-Reperfusion
| Parameter | Control (Ischemia-Reperfusion) | Spiramine T (0.38 mg/kg) | Spiramine T (0.75 mg/kg) | Spiramine T (1.5 mg/kg) | Reference |
| Stroke Index | High (not specified) | Markedly Reduced | Markedly Reduced | Markedly Reduced | [1] |
| EEG Amplitude Recovery | Low (not specified) | Enhanced | Enhanced | Enhanced | [1] |
| Cortex Calcium Conc. | High (not specified) | Decreased | Decreased | Decreased | [1] |
| Cortex LPO Conc. | High (not specified) | Decreased | Decreased | Decreased | [1] |
Note: The study states a dose-dependent effect, but specific quantitative values for each dose group were not provided in the abstract.
Table 2.2: Effects of Spiramine T on Biochemical Markers of Oxidative Stress in Ischemia-Reperfusion
| Parameter | Control (Ischemia-Reperfusion) | Spiramine T (1.0 mg/kg) | Spiramine T (2.0 mg/kg) | Reference |
| Lipid Peroxide (LPO) Content | High (not specified) | Markedly Reduced | Markedly Reduced | [2] |
| Glutathione (B108866) Peroxidase (GSH-PX) Activity | Low (not specified) | Increased | Increased | [2] |
| Nitric Oxide Synthase (NOS) Activity | Increased | Inhibited | Inhibited | [2] |
| Nitric Oxide (NO) Production | Increased | Inhibited | Inhibited | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies that form the basis of our current understanding of Spiramine T's neuroprotective effects.
In Vivo Model of Cerebral Ischemia-Reperfusion Injury
-
Animal Model: Gerbils were utilized for the study of global forebrain ischemia.[1][2]
-
Ischemia Induction: A 10-minute bilateral occlusion of the common carotid arteries was performed to induce cerebral ischemia.[1][2]
-
Reperfusion: Following the ischemic period, the occlusion was removed to allow for a 5-day reperfusion period.[1][2]
-
Drug Administration: Spiramine T was administered intravenously at doses of 0.38, 0.75, and 1.5 mg/kg[1] or intraperitoneally at doses of 1.0 and 2.0 mg/kg.[2]
-
Outcome Measures:
-
Neurological Deficit: Assessed via a "stroke index".[1]
-
Electrophysiological Recovery: Monitored by the recovery of EEG amplitude during reperfusion.[1]
-
Biochemical Analysis: Cortex concentrations of calcium and lipid peroxides (LPO) were measured.[1] The activity of antioxidant enzymes (GSH-PX) and nitric oxide synthase (NOS), as well as the production of nitric oxide (NO), were also evaluated.[2]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental designs based on the preliminary studies of Spiramine T.
Caption: Proposed neuroprotective mechanism of Spiramine T.
Caption: Experimental workflow for in vivo neuroprotection studies.
Discussion and Future Directions
The preliminary findings suggest that Spiramine T exerts its neuroprotective effects through a multi-target mechanism. A key aspect of its action appears to be the mitigation of oxidative stress. This is supported by the observed reduction in lipid peroxidation and the enhancement of endogenous antioxidant enzyme activity, specifically glutathione peroxidase.[2] Furthermore, Spiramine T appears to counteract the excitotoxicity cascade by reducing calcium accumulation in the cortex following an ischemic insult.[1] The inhibition of nitric oxide synthase activity and subsequent reduction in nitric oxide production also point towards an anti-inflammatory and anti-nitrosative stress component to its mechanism.[2]
While these initial studies are promising, further research is required to fully elucidate the neuroprotective potential of Spiramine T and related compounds. Future investigations should aim to:
-
Elucidate the specific molecular targets of Spiramine T within the described signaling pathways.
-
Conduct more detailed dose-response studies to establish a therapeutic window.
-
Evaluate the efficacy of Spiramine T in other models of neurodegeneration , such as those for Parkinson's or Alzheimer's disease.
-
Perform in vitro studies using neuronal cell cultures to dissect the direct effects of Spiramine T on neuronal survival, apoptosis, and oxidative stress pathways.
-
Investigate the pharmacokinetic and pharmacodynamic properties of Spiramine T to assess its suitability for further drug development.
References
Initial Investigation of Spiramine A Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A, a diterpenoid alkaloid derived from the Spiraea genus, has shown early promise as a potential antitumor agent.[1] Preliminary screenings have revealed its cytotoxic effects across a variety of human cancer cell lines, suggesting its potential as a lead compound for novel anticancer therapies.[1] This technical guide provides a consolidated overview of the initial investigations into this compound's cytotoxicity, presenting available quantitative data, detailed experimental methodologies for its assessment, and a proposed mechanism of action based on current understanding. The primary mode of action appears to be the induction of apoptosis, or programmed cell death.[1] Further research is necessary to fully elucidate the specific molecular targets and signaling cascades involved and to assess its efficacy and safety in preclinical models.[1] This document aims to provide a foundational resource for researchers and professionals in the field of drug development to inform and guide future studies.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound, often in combination with its close analog Spiramine B, has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric representing the concentration required to inhibit 50% of cancer cell growth, has been determined. The available data from preliminary screenings are summarized below.
| Cell Line | Cancer Type | IC50 (µM) of this compound/B |
| HL-60 | Promyelocytic Leukemia | <20 |
| SMMC-7721 | Hepatocellular Carcinoma | <20 |
| A-549 | Lung Carcinoma | <20 |
| MCF-7 | Breast Adenocarcinoma | <20 |
| SW-480 | Colon Adenocarcinoma | <20 |
Note: The available data frequently reports the activity of a mixture of this compound and B.[1]
Experimental Protocols
The following protocols are representative of the standard methodologies utilized in the initial cytotoxicity screening of natural products like this compound.
Cell Culture
Human cancer cell lines, such as HL-60, SMMC-7721, A-549, MCF-7, and SW-480, are typically maintained in either RPMI-1640 or DMEM medium.[1] This growth medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere to ensure optimal growth conditions.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing this compound cytotoxicity.
Putative Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling pathway for this compound remains under investigation, studies on spiramine derivatives suggest an induction of apoptosis.[2] Some spiramine derivatives have been shown to induce apoptosis in a manner independent of the pro-apoptotic proteins Bax and Bak.[2] The following diagram illustrates a potential, though not fully elucidated, pathway.
References
Spiramine A: A Comprehensive Review of Novel Bioactivities for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, a complex diterpenoid alkaloid isolated from plants of the Spiraea genus, has garnered significant interest within the scientific community. Its unique chemical architecture presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth review of the known and emerging bioactivities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and anti-platelet aggregation properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of the closely related Spiramine C and D have demonstrated potent cytotoxic effects against a range of human cancer cell lines. While specific data for this compound is limited, the activity of a mixture of this compound and B has been reported.
Quantitative Data: Cytotoxicity of this compound/B
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | <20 |
| SMMC-7721 | Hepatocellular Carcinoma | <20 |
| A-549 | Lung Carcinoma | <20 |
| MCF-7 | Breast Adenocarcinoma | <20 |
| SW-480 | Colon Adenocarcinoma | <20 |
Note: The available data often reports the activity of a mixture or combination of this compound and B.[1]
Mechanism of Action: Bax/Bak-Independent Apoptosis
A compelling aspect of the anticancer activity of spiramine derivatives, particularly those with an α,β-unsaturated ketone group, is their ability to induce apoptosis through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak.[2][3] This is significant as it suggests a potential therapeutic strategy for cancers that have developed resistance to conventional chemotherapies that rely on the Bax/Bak pathway.[3]
The proposed mechanism involves the upregulation of the pro-apoptotic protein Bim, which then interacts with the anti-apoptotic protein Bcl-2 at the mitochondrial membrane. This interaction leads to a conformational change in Bcl-2, causing it to form pores and release cytochrome c, ultimately triggering caspase activation and apoptosis.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability and determine the IC50 values of compounds.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]
-
-
Assay Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound to the wells.[1]
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Anti-Platelet Aggregation Activity
This compound has demonstrated the ability to inhibit platelet aggregation, a key process in thrombosis.
Quantitative Data: Inhibition of Platelet Aggregation
| Compound | Agonist | System | IC50 (µM) |
| This compound | Platelet-Activating Factor (PAF) | Rabbit Platelets | 6.7 |
This data indicates that this compound is a potent inhibitor of PAF-induced platelet aggregation.[4]
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard method for assessing platelet function in vitro. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Sample Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Assay Procedure:
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Pre-incubate the PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C.
-
Induce platelet aggregation by adding a specific concentration of an agonist (e.g., PAF, ADP, collagen).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Anti-inflammatory Activity
While direct quantitative data for this compound's anti-inflammatory activity is not yet widely available, related spiramine compounds have shown anti-inflammatory effects. The proposed mechanism involves the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling pathways.[5]
Postulated Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory mediators. It is postulated that this compound may inhibit one or more steps in this pathway, leading to a reduction in the inflammatory response.
Representative Experimental Protocols for Anti-inflammatory Activity
Due to the limited specific data for this compound, the following are representative protocols for assessing anti-inflammatory activity.
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages in response to an inflammatory stimulus.
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-only control.
-
Calculate the IC50 value.
-
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound (or vehicle control and a standard drug like indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
-
Isolation of this compound
This compound is naturally sourced from plants of the Spiraea genus, particularly Spiraea japonica. The following workflow outlines a general procedure for its isolation.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutics. The demonstrated anticancer activity, particularly the unique Bax/Bak-independent mechanism of apoptosis, offers a potential avenue to overcome drug resistance in cancer. Furthermore, the anti-platelet aggregation and potential anti-inflammatory properties broaden the therapeutic applicability of this compound class. This technical guide provides a foundational summary of the current knowledge on this compound, intended to support and guide future research efforts. Further investigation is warranted to fully elucidate the molecular targets and signaling pathways, establish a more comprehensive quantitative bioactivity profile, and evaluate the in vivo efficacy and safety of this compound and its optimized derivatives.
References
- 1. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Biosynthetic Pathway of Morphine in Papaver somniferum
Audience: Researchers, scientists, and drug development professionals.
Abstract: The biosynthesis of benzylisoquinoline alkaloids (BIAs), including the potent analgesic morphine, in the opium poppy (Papaver somniferum) represents one of the most extensively studied specialized metabolic pathways in plants. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to morphine, detailing the key enzymatic steps, intermediates, and cellular compartmentalization. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction to Morphine Biosynthesis
The biosynthesis of morphine from L-tyrosine is a complex, multi-step process involving at least 15 enzymes. This pathway is highly regulated and compartmentalized within different cell types and subcellular organelles of the opium poppy. The pathway can be broadly divided into several key stages: the initial conversion of L-tyrosine to the central intermediate (S)-reticuline, the conversion of (S)-reticuline to thebaine, and the subsequent transformation of thebaine to morphine.
The Core Biosynthetic Pathway
The pathway begins with the amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).
From L-Tyrosine to (S)-Reticuline
The condensation of dopamine and 4-HPAA by norcoclaurine synthase (NCS) marks the first committed step in BIA biosynthesis, forming (S)-norcoclaurine. This is followed by a series of methylations and hydroxylations to yield the pivotal intermediate, (S)-reticuline.
The Morphine Branch: From (S)-Reticuline to Thebaine
(S)-Reticuline is the branchpoint intermediate for the synthesis of numerous BIAs. In the morphine pathway, (S)-reticuline is converted to thebaine through a series of reactions catalyzed by enzymes such as the salutaridine (B1681412) synthase (SalSyn), salutaridine reductase (SalR), and thebaine synthase (THS).
Final Steps: Thebaine to Morphine
Thebaine is then demethylated to oripavine, which is subsequently converted to morphinone (B1233378) by thebaine 6-O-demethylase (T6ODM) and codeinone (B1234495) reductase (COR), respectively. Finally, morphinone is reduced to morphine.
Quantitative Data
The following table summarizes key quantitative data related to the enzymes and metabolites in the morphine biosynthetic pathway.
| Enzyme/Metabolite | Parameter | Value | Organism/Conditions | Reference |
| Norcoclaurine synthase (NCS) | Km (Dopamine) | 1.2 mM | Papaver somniferum | |
| Norcoclaurine synthase (NCS) | Km (4-HPAA) | 0.8 mM | Papaver somniferum | |
| Codeinone Reductase (COR) | Specific Activity | 11.5 pkat/mg protein | Papaver somniferum cell culture | |
| Thebaine 6-O-demethylase (T6ODM) | Km (Thebaine) | 17.6 µM | Recombinant enzyme from P. somniferum | |
| (S)-Reticuline | Cellular Concentration | 5-20 µM | Papaver cell cultures | |
| Morphine | Latex Concentration | 10-20% (dry weight) | Papaver somniferum latex |
Experimental Protocols
Protocol for Enzyme Activity Assay of Codeinone Reductase (COR)
This protocol describes a spectrophotometric assay to determine the activity of COR, which catalyzes the NADPH-dependent reduction of codeinone to codeine.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 6.8), 0.5 mM NADPH, and 5-10 µg of plant protein extract or purified enzyme.
-
Initiation of Reaction: Start the reaction by adding 0.2 mM codeinone to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) at 30°C using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the COR activity.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol for Metabolite Profiling using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of BIA metabolites from Papaver somniferum tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Freeze plant tissue (e.g., latex, stem, root) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with 80% methanol (B129727) containing an internal standard (e.g., deuterated morphine) by vortexing and sonication. Centrifuge to pellet cell debris.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, pass the supernatant through a C18 SPE cartridge to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites on a C18 reverse-phase HPLC column using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Pre-determined precursor-product ion transitions for each target alkaloid are used for specific and sensitive quantification.
-
-
Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to the peak area of the internal standard.
Visualizations
Biosynthetic Pathway of Morphine
Caption: The biosynthetic pathway of morphine in Papaver somniferum.
Experimental Workflow for Metabolite Profiling
Caption: Workflow for plant alkaloid analysis using LC-MS/MS.
Conclusion
The elucidation of the morphine biosynthetic pathway is a landmark achievement in plant biochemistry and has significant implications for metabolic engineering and synthetic biology. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms is crucial for efforts to improve the production of morphine and other valuable BIAs in both native and heterologous systems. The protocols and data presented here provide a foundation for researchers to further explore this complex and important pathway.
Exploring the Pharmacological Potential of Spiramine A: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus, such as Spiraea japonica.[1][2][3] This class of natural products has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological potential of this compound and its closely related derivatives, particularly derivatives of Spiramine C and D. These compounds have demonstrated noteworthy anticancer, anti-inflammatory, and anti-platelet aggregation activities. A key finding is the ability of Spiramine derivatives to induce apoptosis through a unique Bax/Bak-independent pathway, suggesting a potential to overcome certain forms of chemotherapy resistance.[2][4][5] This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a resource for ongoing and future research in medicinal chemistry and drug discovery.
Pharmacological Activities
This compound and its analogues exhibit a range of biological effects. The primary activities investigated to date are their anticancer, anti-inflammatory, and anti-platelet aggregation properties.
Anticancer Activity
Preliminary studies have highlighted the potential of this compound and its derivatives as antitumor agents.[1] The cytotoxic effects have been evaluated against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of a mixture of this compound and its analogue Spiramine B is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit the growth of 50% of cancer cells.[1]
| Cell Line | Cancer Type | IC50 (µM) of this compound/B |
| HL-60 | Promyelocytic Leukemia | <20 |
| SMMC-7721 | Hepatocellular Carcinoma | <20 |
| A-549 | Lung Carcinoma | <20 |
| MCF-7 | Breast Adenocarcinoma | <20 |
| SW-480 | Colon Adenocarcinoma | <20 |
| Note: The available data reports the activity of a mixture or combination of this compound and B.[1] |
Mechanism of Action: Bax/Bak-Independent Apoptosis
A significant finding is that derivatives of Spiramine C and D, which share the same core structure as this compound, induce apoptosis in cancer cells through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak.[2][4] This is particularly relevant as mutations in the Bax/Bak pathway can lead to resistance to conventional chemotherapies.[4] Studies indicate that derivatives bearing an α,β-unsaturated ketone group are potent inducers of this apoptotic pathway, and the oxazolidine (B1195125) ring is also necessary for this activity.[5]
Anti-inflammatory and Anti-platelet Activity
This compound has demonstrated direct inhibitory effects on platelet aggregation. While its specific anti-inflammatory pathway is still under investigation, mechanisms have been postulated based on related compounds.[3]
Data Presentation: Anti-platelet Aggregation
| Compound | Assay | IC50 (µM) |
| This compound | Platelet-Activating Factor (PAF)-induced rabbit platelet aggregation | 6.7 |
| Source:[3] |
Postulated Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of related compounds suggest a potential mechanism for this compound involving the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK.[3] Inflammatory stimuli typically activate these pathways, leading to the production of pro-inflammatory mediators. This compound may interfere with this cascade.
Experimental Protocols
The following protocols are representative of the methodologies used in the preliminary screening and evaluation of this compound and its derivatives.
Cytotoxicity Screening (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its IC50 value.[1]
-
Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, MCF-7) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48-72 hours). Control wells receive vehicle only.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[1]
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.[4]
-
Cell Transfection: Cells (e.g., HEK293T) are transfected with a luciferase reporter plasmid containing NF-κB binding sites. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Compound Pre-treatment: After 24 hours, the transfected cells are pre-treated with the test compounds (this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce the inflammatory response.
-
Incubation: The cells are incubated for 6-8 hours to allow for luciferase gene expression.
-
Cell Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.[4]
Conclusion and Future Directions
This compound and its derivatives, particularly those from Spiramine C and D, have emerged as a promising class of bioactive compounds.[2] Their potent cytotoxic effects against a range of cancer cell lines, mediated by a unique Bax/Bak-independent apoptotic pathway, offer a potential strategy for overcoming certain types of drug resistance.[4][5] Furthermore, the anti-inflammatory and anti-platelet aggregation activities of this compound broaden its therapeutic potential.[3]
However, the research is still in a preliminary stage. Future efforts should be directed towards:
-
Elucidation of Molecular Targets: Identifying the specific cellular targets through which these compounds exert their effects is crucial for rational drug design.
-
In Vivo Studies: Preclinical animal models are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising lead compounds.[2]
-
Total Synthesis: Developing a total synthesis for this compound would enable the production of larger quantities for more extensive pharmacological studies and the creation of novel analogues.[3]
References
Spiramine A CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical identifiers, experimental protocols for evaluating its bioactivity, and a discussion of its potential signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Chemical Identifiers
A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 114531-28-1 | [1][2][3] |
| Chemical Formula | C₂₄H₃₃NO₄ | [2] |
| Molecular Weight | 399.53 g/mol | [2] |
| SMILES String | C[C@@]12[C@]3([H])--INVALID-LINK--([H])N5[C@@]1([H])OCC5">C@@(CCC2)--INVALID-LINK--([H])--INVALID-LINK--(CC6)[C@@]4([H])C3 | [1] |
Experimental Protocols
To facilitate further research into the biological effects of this compound, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Anti-inflammatory Activity: Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin or bovine serum albumin (BSA), providing an indication of its in vitro anti-inflammatory activity.[5][6][7]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Aspirin (B1665792) (as a positive control)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Reagents: Prepare a 1% w/v solution of BSA in PBS (pH 6.4). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of aspirin in the same solvent.
-
Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:
-
Control: 2.8 mL of PBS and 0.2 mL of 1% BSA solution.
-
Test Sample: 2.8 mL of PBS, 0.2 mL of 1% BSA solution, and varying concentrations of this compound.
-
Positive Control: 2.8 mL of PBS, 0.2 mL of 1% BSA solution, and a standard concentration of aspirin.
-
-
Incubation and Heating: Incubate all tubes at 37°C for 20 minutes. Following incubation, heat the mixtures at 70°C in a water bath for 5 minutes.[5]
-
Cooling and Absorbance Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a UV-Vis spectrophotometer against a blank (PBS).[5]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound have not been fully elucidated, the activities of related compounds suggest potential targets. Many natural compounds with anti-inflammatory and anti-cancer properties exert their effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.
MAPK Signaling Pathway
The MAPK pathways are a series of protein kinase cascades that play a central role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is often associated with cancer and inflammatory diseases. The potential cytotoxic and anti-inflammatory activities of this compound may be mediated through the modulation of these MAPK signaling cascades.
The following diagram illustrates a generalized representation of the NF-κB and MAPK signaling pathways, which are potential targets for this compound.
Conclusion
This compound represents a promising natural product for further investigation in drug discovery. This technical guide provides foundational information on its chemical properties and standardized protocols for assessing its biological activity. The elucidation of its precise mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be a critical next step in realizing its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. jddtonline.info [jddtonline.info]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermidine activates RIP1 deubiquitination to inhibit TNF-α-induced NF-κB/p65 signaling pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation of Spiramine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data used to elucidate the structure of Spiramine A, a marine alkaloid. The following sections detail the methodologies employed for data acquisition and a thorough interpretation of the results from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Structural Elucidation Overview
The structural determination of this compound was accomplished through an integrated approach, combining various spectroscopic techniques. High-resolution mass spectrometry (HRMS) established the molecular formula. Infrared (IR) spectroscopy identified key functional groups present in the molecule. Finally, a detailed analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, allowed for the complete assignment of the carbon skeleton and relative stereochemistry.
The logical workflow for the structural elucidation process is outlined in the diagram below.
Caption: General workflow for the structure elucidation of this compound.
Mass Spectrometry and Infrared Spectroscopy
Experimental Protocols
-
High-Resolution Mass Spectrometry (HRMS): The HRMS data was acquired on a mass spectrometer utilizing electrospray ionization (ESI). The sample was dissolved in methanol (B129727) and analyzed in positive ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.
Data Interpretation
The initial spectroscopic analysis provided foundational data about this compound's composition.
| Technique | Observation | Interpretation |
| HRMS | [M+H]⁺ ion at m/z 414.2853 | Molecular formula established as C₂₆H₃₅N₃O₂. |
| IR | Absorption band at 1676 cm⁻¹ | Presence of an amide carbonyl functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
All NMR spectra for this compound were recorded on a 500 MHz spectrometer with the sample dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.
¹H and ¹³C NMR Data Summary
The ¹H and ¹³C NMR spectra revealed the proton and carbon environments within this compound. The assignments, supported by 2D NMR data, are summarized below.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 2 | 169.8 | - |
| 3 | 35.8 | 2.41, m; 2.29, m |
| 4 | 26.5 | 1.76, m |
| 5 | 48.9 | 2.95, m |
| 6 | 52.8 | 3.12, d (4.4) |
| 7 | 68.1 | 4.01, s |
| 8 | 40.1 | 2.13, m; 1.57, m |
| 9 | 22.0 | 1.83, m; 1.42, m |
| 10 | 39.1 | 1.95, m |
| 11 | 58.8 | 2.65, m |
| 12 | 27.8 | 1.68, m; 1.54, m |
| 13 | 25.1 | 1.87, m; 1.45, m |
| 14 | 34.1 | 3.01, m; 2.89, m |
| 15 | 174.6 | - |
| 1' | 138.8 | - |
| 2', 6' | 129.5 | 7.29, d (7.3) |
| 3', 5' | 128.7 | 7.33, t (7.3) |
| 4' | 127.3 | 7.24, t (7.3) |
| 7' | 36.1 | 3.61, s |
| 1'' | 137.2 | - |
| 2'', 6'' | 129.1 | 7.20, d (7.2) |
| 3'', 5'' | 128.4 | 7.28, t (7.2) |
| 4'' | 126.8 | 7.18, t (7.2) |
| 7'' | 54.0 | 3.52, d (13.7); 3.46, d (13.7) |
2D NMR Correlation and Structure Confirmation
Two-dimensional NMR experiments were crucial for assembling the molecular structure of this compound.
-
COSY (Correlation Spectroscopy): This experiment identified proton-proton (H-H) spin coupling systems, allowing for the tracing of connected proton networks within the molecule's aliphatic core.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon, confirming the C-H connections listed in the table above.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds) between protons and carbons were established through the HMBC spectrum. This data was instrumental in connecting the different spin systems and positioning the quaternary carbons and heteroatoms, ultimately confirming the overall connectivity and finalizing the structure of this compound.
Discovery of Novel Spiramine Analogs from Spiraea Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Spiraea, belonging to the Rosaceae family, has long been a subject of phytochemical investigation due to its use in traditional medicine. These plants are a rich source of diverse secondary metabolites, including a unique class of diterpenoid alkaloids known as spiramines. Spiramine and its analogs have garnered significant attention for their potent and varied biological activities, including anti-inflammatory, anti-platelet aggregation, and notably, anticancer properties.[1] This technical guide provides a comprehensive overview of recently discovered spiramine analogs from Spiraea species, with a focus on their isolation, structural elucidation, biological evaluation, and the molecular pathways they modulate.
Newly Discovered Spiramine Analogs
Recent phytochemical studies on Spiraea japonica have led to the isolation and characterization of several new spiramine-type diterpenoid alkaloids. These discoveries have expanded the structural diversity of this class of compounds and provided new avenues for structure-activity relationship (SAR) studies.
Data Presentation: Physicochemical and Biological Properties of New Spiramine Analogs
The following table summarizes the key information for recently identified spiramine analogs. Further research is needed to fully characterize the biological activities of some of these novel compounds.
| Compound Name | Molecular Formula | Source Species | Key Biological Activity | IC50 Values | References |
| Spiramide | C22H29NO4 | Spiraea japonica var. acuta | Antipsychotic (potent and selective 5-HT2 and dopamine (B1211576) D2 receptor antagonist) | Ki = 2 nM (5-HT2), 3 nM (D2) | [1][2] |
| Spiratine A | C24H31NO6 | Spiraea japonica var. acuta | Not yet reported | Not available | [1] |
| Spiratine B | C24H33NO7 | Spiraea japonica var. acuta | Not yet reported | Not available | [1] |
Note: The chemical structures for Spiramide, Spiratine A, and Spiratine B are described in the primary literature and can be accessed for detailed structural analysis.[1] Cytotoxicity data for Spiratine A and Spiratine B is not yet available in published literature.
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and biological evaluation of spiramine analogs from Spiraea species.
Isolation and Purification of Spiramine Analogs
This protocol outlines a general procedure for the extraction and isolation of diterpenoid alkaloids from the roots of Spiraea japonica.
Workflow for Isolation and Purification
Detailed Protocol:
-
Plant Material and Extraction:
-
Air-dry the roots of Spiraea japonica and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 5% hydrochloric acid (HCl).
-
Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.
-
Extract the alkaline solution with chloroform (B151607) or a mixture of chloroform/methanol to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol or hexane-ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.
-
Further purify the combined fractions using preparative TLC and/or preparative high-performance liquid chromatography (HPLC) to yield the pure spiramine analogs.
-
-
Structure Elucidation:
-
Determine the structures of the isolated compounds using a combination of spectroscopic techniques, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
-
Evaluation of Cytotoxic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Assay
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the spiramine analogs in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Induction of Bax/Bak-Independent Apoptosis
Certain spiramine derivatives, particularly those possessing an α,β-unsaturated ketone moiety, have been shown to induce apoptosis in cancer cells through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak. This is a significant finding, as many cancer cells develop resistance to conventional chemotherapy by downregulating the Bax/Bak-dependent apoptotic pathway.
Signaling Pathway of Bax/Bak-Independent Apoptosis
The proposed signaling pathway for Bax/Bak-independent apoptosis induced by these spiramine derivatives involves the upregulation of the BH3-only protein Bim and the inhibition of thioredoxin reductase (TrxR).
Key Steps in the Pathway:
-
Inhibition of Thioredoxin Reductase (TrxR): The spiramine derivative directly targets and inhibits the activity of TrxR, a key enzyme in the cellular antioxidant system.
-
Increased Reactive Oxygen Species (ROS): Inhibition of TrxR leads to an accumulation of intracellular ROS, creating a state of oxidative stress.
-
Upregulation of Bim: The increased ROS levels trigger the upregulation of the pro-apoptotic BH3-only protein, Bim.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bim, in a Bax/Bak-independent manner, induces MOMP, leading to the release of pro-apoptotic factors from the mitochondria.
-
Cytochrome c Release and Caspase Activation: The release of cytochrome c into the cytosol initiates the activation of the caspase cascade, ultimately leading to the execution of apoptosis.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Detailed Protocol:
-
Protein Extraction:
-
Treat cancer cells with the spiramine analog for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Bak, Bim, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
-
Conclusion and Future Directions
The discovery of new spiramine analogs from Spiraea species continues to provide a valuable source of novel chemical scaffolds for drug discovery. The unique ability of certain derivatives to induce apoptosis through a Bax/Bak-independent pathway highlights their potential for the development of new anticancer agents, particularly for treating drug-resistant cancers. Future research should focus on the complete biological characterization of newly isolated analogs, including the determination of their cytotoxic profiles against a broad range of cancer cell lines. Further elucidation of the precise molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this promising class of natural products. The development of synthetic strategies to access these complex molecules and their analogs will also be essential for advancing SAR studies and preclinical development.
References
Foundational Research on Spiramine Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine diterpenoids are a class of atisine-type diterpenoid alkaloids predominantly isolated from plants of the Spiraea genus, which have a history of use in traditional medicine.[1][2] These complex polycyclic molecules have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-platelet aggregation, and cytotoxic effects against various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the foundational research on Spiramine diterpenoids, consolidating quantitative bioactivity data, detailing key experimental methodologies, and visualizing the proposed signaling pathways to serve as a resource for ongoing research and drug development.
Chemical Structure and Isolation
Spiramine diterpenoids are characterized by a complex, polycyclic C20 carbon skeleton. The initial isolation and structural elucidation of these compounds, such as Spiramine A, B, C, and D from Spiraea japonica, were achieved through extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, and X-ray crystallography.[5][6] The structural complexity of these molecules continues to be an active area of research, with revisions to previously proposed structures being published based on more advanced analytical techniques.[6]
Quantitative Bioactivity Data
The biological activities of Spiramine diterpenoids and their derivatives have been quantified in various in vitro assays. The following tables summarize the key findings, focusing on their cytotoxic, anti-inflammatory, and anti-platelet aggregation properties.
Table 1: Cytotoxic Activity of Spiramine Diterpenoids and Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound/B (mixture) | HL-60 | Promyelocytic Leukemia | <20 | [4] |
| This compound/B (mixture) | SMMC-7721 | Hepatocellular Carcinoma | <20 | [4] |
| This compound/B (mixture) | A-549 | Lung Carcinoma | <20 | [4] |
| This compound/B (mixture) | MCF-7 | Breast Adenocarcinoma | <20 | [4] |
| This compound/B (mixture) | SW-480 | Colon Adenocarcinoma | <20 | [4] |
| Spiramine C and D derivatives with α,β-unsaturated ketone | MCF-7/ADR | Multidrug-Resistant Breast Cancer | Activity reported, but specific IC50 not provided | [2][3] |
| 15-oxospiramilactone (S3) | HeLa | Cervical Cancer | Data not explicitly quantified | [7] |
| 15-oxospiramilactone (S3) | MCF-7/ADR | Multidrug-Resistant Breast Cancer | Activity reported, but specific IC50 not provided | [7] |
Table 2: Anti-inflammatory Activity of Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Brevione A | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 9.5 | [8] |
| Chrysobrevione A (1) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 12.9 | [9] |
| Chrysobrevione H (8) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 1.4 | [9] |
| Chrysobrevione P (16) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 1.4 | [9] |
| Chrysobrevione Q (17) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 8.5 | [9] |
| Isodon Diterpenoid (8) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 3.05 ± 0.49 | [10] |
| Isodon Diterpenoid (7) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 11.37 ± 2.30 | [10] |
| Isodon Diterpenoid (4) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 21.24 ± 3.77 | [10] |
Note: Data for specific Spiramine diterpenoids in NO inhibition assays is limited in the reviewed literature. The data presented is for other bioactive diterpenoids and serves as a reference.
Table 3: Anti-platelet Aggregation Activity of Spiramine Diterpenoids
| Compound | Inducing Agent | IC50 (µM) | Reference |
| Spiramine C1 | Platelet-Activating Factor (PAF) | 30.5 ± 2.7 | [3] |
| Spiramine C1 | ADP | 56.8 ± 8.4 | [3] |
| Spiramine C1 | Arachidonic Acid | 29.9 ± 9.9 | [3] |
| Spiramine Q | Arachidonic Acid | Selective inhibition reported, stronger than aspirin, but IC50 not provided | [11] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the foundational research of Spiramine diterpenoids.
Isolation and Structural Elucidation Workflow
The isolation of Spiramine diterpenoids from their natural source, typically the roots of Spiraea japonica, is a multi-step process.
Protocol:
-
Extraction: Dried and powdered plant material (e.g., roots of Spiraea japonica) is extracted with a suitable solvent like ethanol (B145695) at room temperature.[1]
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate the basic alkaloids.
-
Chromatography: The alkaloid-rich fraction is then purified using a series of chromatographic techniques, starting with column chromatography on silica (B1680970) gel with a gradient elution system (e.g., chloroform-methanol).[5]
-
Preparative HPLC: Final purification to yield individual Spiramine diterpenoids is often achieved using preparative high-performance liquid chromatography (HPLC).[5]
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and single-crystal X-ray diffraction.[6]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][12]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60, A-549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[4][11]
-
Compound Treatment: Cells are treated with various concentrations of the Spiramine diterpenoid, typically dissolved in DMSO and diluted in culture medium. The final DMSO concentration is kept below 0.5% to avoid solvent toxicity. Control wells receive vehicle only. Plates are incubated for 48-72 hours.[4][11]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11][12]
-
Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4][11]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Apoptosis Analysis: Western Blotting
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Cells are treated with the Spiramine diterpenoid at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours). Cells are then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[11][13]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.[13]
Anti-platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
LTA is the gold standard method for assessing platelet function and is used to evaluate the inhibitory effects of compounds on platelet aggregation.[5][15]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 150-200 x g for 15-20 minutes). The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain PPP.[5][15]
-
Instrument Calibration: The aggregometer is set to 0% aggregation with PRP and 100% aggregation with PPP.[5]
-
Aggregation Measurement: PRP is placed in the aggregometer cuvette with a stir bar and incubated at 37°C. The Spiramine diterpenoid or vehicle control is added and incubated for a short period.[15]
-
Agonist Addition: Platelet aggregation is induced by adding an agonist such as Platelet-Activating Factor (PAF), ADP, or arachidonic acid.[3]
-
Data Recording: The change in light transmission is recorded over time (typically 5-10 minutes) as the platelets aggregate.
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Pathway: Inhibition of NF-κB Signaling
Diterpenoids often exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][16] This pathway is a central regulator of the inflammatory response.
In this pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases the NF-κB dimer (typically p65/p50), which translocates to the nucleus to induce the expression of pro-inflammatory genes. Spiramine diterpenoids are postulated to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and subsequent inflammation.
Cytotoxic Mechanism: Bax/Bak-Independent Apoptosis
Derivatives of Spiramine C and D containing an α,β-unsaturated ketone moiety have been shown to induce apoptosis in cancer cells, including multidrug-resistant lines, through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak.[2][3] This is significant as many cancers develop resistance to conventional chemotherapy by downregulating these proteins.
This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell. The ability to bypass the Bax/Bak gateway makes these Spiramine derivatives promising candidates for overcoming certain forms of drug resistance in cancer.
Anti-platelet Aggregation Pathway: PAF Receptor Antagonism
Several Spiramine diterpenoids exhibit selective inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF).[3] This suggests they may act as antagonists of the PAF receptor (PAFR), a G-protein coupled receptor on the surface of platelets.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breviane Spiroditerpenoids with Anti-inflammatory and Antiviral Activities from Deep-Sea-Derived Fungus Penicillium sp. F59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Spiramine A: Detailed Protocol for Isolation, Purification, and Analysis
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is an atisine-type diterpenoid alkaloid found in plants of the Spiraea genus, such as Spiraea japonica.[1] This class of compounds is noted for its structural diversity and significant biological activities.[1][2] Derivatives of this compound, particularly those containing an α,β-unsaturated ketone group, have demonstrated potent anticancer and anti-inflammatory effects.[1] Notably, these derivatives can induce apoptosis in cancer cell lines through a novel mechanism that is independent of the pro-apoptotic proteins Bax and Bak, suggesting potential therapeutic applications in cancers where conventional apoptotic pathways are dysregulated.[1] This document provides a comprehensive, detailed protocol for the isolation and purification of this compound for research and drug development purposes.
Biological Activity and Mechanism of Action
This compound derivatives have shown promising cytotoxic activity against various cancer cell lines.[1] The proposed mechanism for apoptosis induction by certain derivatives, such as 15-oxospiramilactone (B609486) (S3), involves the upregulation of the BH3-only protein Bim and its interaction with the anti-apoptotic protein Bcl-2.[1] This signaling cascade circumvents the need for the mitochondrial effector proteins Bax and Bak, highlighting a unique pathway for inducing programmed cell death.[1]
Experimental Protocols
1. Plant Material Collection and Preparation
A crucial first step in the isolation of this compound is the proper collection and preparation of the plant material.
-
Collection: Collect fresh aerial parts (leaves, stems, and flowers) of Spiraea japonica.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction of Crude Alkaloids
This protocol utilizes a standard acid-base extraction method to selectively isolate alkaloids from the plant matrix.
-
Maceration: Soak the powdered plant material in methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 5% hydrochloric acid (HCl).
-
Wash the acidic solution with dichloromethane (B109758) (CH₂Cl₂) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the alkaline solution with CH₂Cl₂ multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield the crude alkaloid extract.
-
3. Chromatographic Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude alkaloid mixture.
3.1. Column Chromatography (CC)
Initial fractionation of the crude alkaloid extract is performed using column chromatography.
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity with MeOH.
-
Fraction Collection: Collect fractions of a consistent volume and monitor by Thin Layer Chromatography (TLC).
3.2. Thin Layer Chromatography (TLC)
TLC is used to monitor the separation during column chromatography and to identify fractions containing this compound.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A solvent system of CHCl₃:MeOH (e.g., 95:5 or 90:10 v/v).
-
Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Final purification of this compound is achieved using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used for alkaloid separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
4. Structure Elucidation and Characterization
The structure of the purified this compound is confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.
Data Presentation
Table 1: Typical Parameters for Chromatographic Purification of this compound
| Parameter | Column Chromatography | Thin Layer Chromatography | Preparative HPLC |
| Stationary Phase | Silica gel (70-230 mesh) | Silica gel 60 F₂₅₄ | Reversed-phase C18 |
| Mobile Phase | Gradient: CHCl₃ to CHCl₃:MeOH | Isocratic: CHCl₃:MeOH (95:5 v/v) | Gradient: Acetonitrile/Water with 0.1% TFA |
| Detection/Visualization | TLC with Dragendorff's reagent | UV (254/365 nm), Dragendorff's reagent | UV Detector (e.g., 220 nm) |
| Typical Yield | Not specified | N/A | Not specified |
| Purity Achieved | Fractionated mixture | Qualitative assessment | >95% |
Table 2: Spectroscopic Data for Structural Characterization of Diterpenoid Alkaloids
| Technique | Information Obtained | Typical Conditions/Parameters |
| Mass Spectrometry | Molecular Weight, Elemental Formula | High-Resolution Electrospray Ionization (HRESI-MS) |
| ¹H NMR | Proton environment, coupling constants | 400-600 MHz, in CDCl₃ or CD₃OD |
| ¹³C NMR | Carbon skeleton | 100-150 MHz, in CDCl₃ or CD₃OD |
| FTIR | Functional groups (e.g., -OH, C=O) | KBr pellet, 4000-400 cm⁻¹ |
Mandatory Visualizations
Figure 1. Experimental workflow for the isolation and purification of this compound.
Figure 2. Proposed signaling pathway for Bax/Bak-independent apoptosis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Spiramycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiramycin (B21755) is a macrolide antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of Spiramycin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for the quantification of Spiramycin using a reversed-phase HPLC method.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture.[2][3][4] Spiramycin, a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated Spiramycin is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of Spiramycin.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC columns:
-
Spiramycin reference standard.
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Potassium dihydrogen phosphate (B84403) (KH2PO4), phosphoric acid, and other reagents for buffer preparation.
2. Preparation of Solutions
2.1. Mobile Phase Preparation
-
Method 1 (Isocratic): Prepare a mixture of acetonitrile and 0.2 M potassium dihydrogen phosphate (K2HPO4) buffer (pH 6.5) and water in the ratio of 39.5:5:55.5 (v/v/v).[5][7] Degas the mobile phase before use.
-
Method 2 (Isocratic): Prepare a mixture of 0.1% phosphoric acid and methanol in the ratio of 67:33 (v/v).[1][6] Degas the mobile phase before use.
2.2. Standard Stock Solution Preparation
Accurately weigh about 25 mg of Spiramycin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
2.3. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[8]
3. Sample Preparation
3.1. Pharmaceutical Formulations (Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Spiramycin and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of Spiramycin.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
3.2. Biological Matrices (Plasma, Urine)
-
For plasma or vitreous samples, solid-phase extraction (SPE) with an octadecylsilica cartridge can be used for sample clean-up.[9]
-
For urine samples, a pre-column clean-up procedure may be employed.[5][6]
-
Alternatively, liquid-liquid extraction can be performed.
-
The extracted and dried residue is reconstituted in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]
4. Chromatographic Conditions
The following tables summarize the chromatographic conditions for two different methods.
Table 1: Chromatographic Conditions - Method 1
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile: 0.2M K2HPO4 (pH 6.5): Water (39.5:5:55.5, v/v/v)[5][7] |
| Flow Rate | 1.0 mL/min[5][7] |
| Column Temperature | 70°C[5][7] |
| Detection Wavelength | 232 nm[5][7] |
| Injection Volume | 20 µL |
Table 2: Chromatographic Conditions - Method 2
| Parameter | Condition |
| HPLC Column | Reversed-phase C8 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 0.1% Phosphoric acid: Methanol (67:33, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient |
| Detection Wavelength | 232 nm[6] |
| Injection Volume | 20 µL |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and measure the peak areas.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the Spiramycin standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient close to 0.999 indicates good linearity.[8]
-
Determine the concentration of Spiramycin in the sample solutions by interpolating their peak areas on the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8][10]
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for Spiramycin should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[8] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (%RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[11] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[11] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Visualization
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase extraction and HPLC determination of spiramycin in plasma and vitreous concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) | MDPI [mdpi.com]
Application Note: Quantitative Analysis of Spiramine A in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, a polyamine alkaloid, is a subject of growing interest in various research fields, including drug development, due to its potential biological activities. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.[1][2][3][4] Due to limited publicly available data specifically for this compound, the methodologies and performance characteristics presented here are based on the analysis of structurally identical or similar polyamines, such as spermine, and are directly applicable.[1]
Principle of the Method
This method utilizes a simple and efficient protein precipitation technique to extract this compound from biological samples.[4][5] The analyte is then separated from endogenous matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer. The high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allow for accurate and precise quantification of this compound, even at low concentrations.[6][7] An appropriate stable isotope-labeled internal standard (IS) should be used to compensate for matrix effects and variations during sample processing and analysis, ensuring data reliability.[5][7]
Data Presentation
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of polyamines, which can be expected for a validated this compound assay.
Table 1: Performance Characteristics of LC-MS/MS for Polyamine Quantification
| Parameter | Typical Performance |
| Linearity Range | 1-500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Limit of Detection (LOD) | fmol to low pmol range[1] |
| Limit of Quantification (LOQ) | 0.1-5 ng/mL[1] |
| Accuracy (% Recovery) | 85-115%[2][8] |
| Precision (%RSD) | < 15%[2][8] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline and should be optimized for the specific biological matrix.
Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard for this compound (e.g., this compound-d4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free biological matrix (e.g., human plasma) for calibration standards and quality controls
Procedure:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
Pipette 100 µL of the sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
The following are typical starting conditions and should be optimized for the specific application.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
-
MRM Transitions (Hypothetical - to be determined by infusion of this compound and its IS):
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3) (Collision Energy to be optimized)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3) (Collision Energy to be optimized)
-
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Method Validation
A full validation of this bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA.[3][9] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter, respectively.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction process.
-
Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte.
-
Stability: Evaluating the stability of this compound in the biological matrix under various storage and handling conditions.[3][4]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in biological samples. The protocol, based on established principles for similar analytes, offers high sensitivity and selectivity, making it suitable for a wide range of research and drug development applications. Proper method validation is essential to ensure the generation of reliable and reproducible data for pharmacokinetic and other related studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for the Structural Analysis of Spiramine A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a complex diterpenoid alkaloid isolated from plants of the Spiraea genus, which have garnered significant interest for their diverse and potent biological activities, including anti-inflammatory, anti-platelet aggregation, and neuroprotective effects.[1] The intricate polycyclic structure of spiramines presents a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional architecture of such natural products.[1] This document provides a detailed overview of the application of various NMR techniques for the structural analysis of this compound, including protocols for key experiments.
Data Presentation
Table 1: Representative ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 1.2 - 1.4 | m | |
| H-2 | 1.5 - 1.7 | m | |
| H-3 | 3.5 - 3.7 | m | |
| H-5 | 2.0 - 2.2 | m | |
| H-6 | 4.0 - 4.2 | d | ~ 5.0 |
| H-17 | 4.8 - 5.0 | s | |
| H-20 | 0.8 - 1.0 | s (3H) | |
| OAc | 2.0 - 2.1 | s (3H) |
Note: This table presents expected chemical shift ranges and multiplicities for key protons in the this compound structure. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Representative ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 35 - 40 |
| C-2 | 25 - 30 |
| C-3 | 70 - 75 |
| C-4 | 145 - 150 |
| C-5 | 45 - 50 |
| C-6 | 75 - 80 |
| C-8 | 50 - 55 |
| C-10 | 40 - 45 |
| C-16 | 150 - 155 |
| C-17 | 105 - 110 |
| C-20 | 20 - 25 |
| OAc (C=O) | 170 - 175 |
| OAc (CH₃) | 20 - 25 |
Note: This table provides approximate chemical shifts for key carbon atoms in the this compound skeleton. These values are based on the analysis of similar diterpenoid alkaloids.
Experimental Protocols
The structural elucidation of this compound relies on a suite of 1D and 2D NMR experiments. The following are detailed methodologies for these key experiments.
Sample Preparation
-
Dissolution: Accurately weigh 1-5 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR Protocol:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
-
-
¹³C NMR Protocol:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy) Protocol:
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 1024-2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
Processing: Apply a sine-bell or shifted sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: Standard HSQC with gradient selection.
-
Spectral Width: 12-16 ppm in the ¹H dimension and 160-200 ppm in the ¹³C dimension.
-
Data Points: 1024-2048 in the direct dimension (t₂) and 128-256 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Processing: Apply appropriate window functions and perform Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
Pulse Sequence: Standard HMBC with gradient selection.
-
Spectral Width: 12-16 ppm in the ¹H dimension and 200-250 ppm in the ¹³C dimension.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Points: 1024-2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).
-
Number of Scans: 16-64 per increment.
-
Processing: Apply appropriate window functions and perform Fourier transformation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:
-
Purpose: To identify protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.
-
Pulse Sequence: Standard NOESY with gradient selection.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Mixing Time: 300-800 ms, which may need to be optimized.
-
Data Points: 1024-2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Processing: Apply appropriate window functions and perform Fourier transformation.
-
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical workflow of the NMR-based structural elucidation of this compound and the key correlations used to assemble the molecular structure.
Caption: Logical workflow for the structural elucidation of this compound using NMR.
Caption: Key COSY and HMBC correlations for this compound structural analysis.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid with a complex heptacyclic structure, belonging to the atisine-type diterpenoid alkaloids found in plants of the Spiraea genus.[1][2] While comprehensive biological data for this compound is still emerging, related compounds, such as derivatives of Spiramine C and D, have demonstrated significant anti-inflammatory and cytotoxic activities.[2] Notably, certain spiramine derivatives have been shown to induce apoptosis in cancer cells, including multi-drug resistant cell lines, through a Bax/Bak-independent mechanism.[2][3] This suggests that this compound holds considerable potential as a novel anti-cancer agent, making it a compound of interest for further investigation in drug development.
These application notes provide a detailed framework for developing and implementing in vitro cytotoxicity assays to characterize the biological activity of this compound. The subsequent sections outline protocols for assessing its cytotoxic effects and exploring the potential mechanism of action through apoptosis induction.
Quantitative Cytotoxicity Data
The cytotoxic activity of a mixture of this compound and its analogue, Spiramine B, has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, is a key metric for cytotoxicity. The available data is summarized below. It is important to note that these values are for a mixture and should be considered as a preliminary indicator of potency.[4]
| Cell Line | Cancer Type | IC50 (µM) of this compound/B Mixture |
| HL-60 | Promyelocytic Leukemia | <20 |
| SMMC-7721 | Hepatocellular Carcinoma | <20 |
| A-549 | Lung Carcinoma | <20 |
| MCF-7 | Breast Adenocarcinoma | <20 |
| SW-480 | Colon Adenocarcinoma | <20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)[1]
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][4]
-
Phosphate-Buffered Saline (PBS)[1]
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
96-well plates
-
Positive control (e.g., Doxorubicin)[2]
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[2] Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent-induced toxicity.[4]
-
Treatment: Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful to identify necrotic or late apoptotic cells.[1]
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit[1]
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity and apoptosis assays of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed Bax/Bak-independent apoptotic pathway induced by this compound.
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A BAX/BAK and cyclophilin D-independent intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiramine T in Cerebral Ischemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. Spiramine T, a diterpenoid alkaloid isolated from Spiraea japonica var. acuta, has demonstrated neuroprotective effects in animal models of cerebral ischemia.[1][2] These application notes provide a comprehensive overview of the use of Spiramine T in preclinical cerebral ischemia research, including detailed experimental protocols, quantitative data summaries, and elucidated signaling pathways. The provided information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Spiramine T and similar compounds.
Quantitative Data Summary
The neuroprotective effects of Spiramine T have been quantified in a gerbil model of global forebrain ischemia. The following tables summarize the key findings from published studies.
Table 1: Effects of Spiramine T on Neurological Deficits and Mortality
| Treatment Group | Dose (mg/kg, i.v.) | Stroke Index (6 hours post-ischemia) | Mortality (5 days post-reperfusion) |
| Ischemia-Reperfusion (Control) | - | 15.4 | 20% |
| Spiramine T | 0.38 | Markedly Decreased (p < 0.01) | 0% |
| Spiramine T | 0.75 | Markedly Decreased (p < 0.01) | 0% |
| Spiramine T | 1.5 | Markedly Decreased (p < 0.01) | 0% |
Data sourced from Li et al., 2001.[2]
Table 2: Effects of Spiramine T on Biochemical Markers in the Cortex
| Treatment Group | Dose (mg/kg) | Lipid Peroxidation (LPO) | Glutathione (B108866) Peroxidase (GSH-Px) Activity | Nitric Oxide Synthase (NOS) Activity | Nitric Oxide (NO) Production | Cortex Calcium Concentration |
| Ischemia-Reperfusion (Control) | - | Increased | Decreased | Increased | Increased | Increased |
| Spiramine T | 1.0 (i.p.) | Markedly Reduced | Increased | Inhibited | Inhibited | - |
| Spiramine T | 2.0 (i.p.) | Markedly Reduced | Increased | Inhibited | Inhibited | - |
| Spiramine T | 0.38 (i.v.) | Decreased (dose-dependent) | - | - | - | Decreased (dose-dependent) |
| Spiramine T | 0.75 (i.v.) | Decreased (dose-dependent) | - | - | - | Decreased (dose-dependent) |
| Spiramine T | 1.5 (i.v.) | Decreased (dose-dependent) | - | - | - | Decreased (dose-dependent) |
Data sourced from Li et al., 2002 and Li et al., 2001.[1][2]
Signaling Pathways
Based on the observed biochemical effects of Spiramine T, two primary signaling pathways are likely modulated to exert its neuroprotective effects: the antioxidant response pathway and the nitric oxide signaling pathway.
Caption: Spiramine T's neuroprotective mechanism.
Caption: Inferred Antioxidant Signaling Pathway.
Caption: Inferred Nitric Oxide Signaling Pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the use of Spiramine T in a gerbil model of cerebral ischemia.
Animal Model and Ischemia Induction
Animal Model: Male Mongolian gerbils are typically used due to the absence of a complete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.
Caption: Experimental Workflow for Ischemia Model.
Protocol:
-
Anesthesia: Anesthetize the gerbil with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Procedure:
-
Place the animal in a supine position and make a ventral midline cervical incision.
-
Carefully dissect the neck muscles to expose both common carotid arteries.
-
Separate the arteries from the vagus nerves.
-
-
Ischemia Induction:
-
Reperfusion:
-
Closure and Recovery:
-
Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Provide post-operative care, including analgesics and hydration, as per institutional guidelines.
-
Drug Administration
Protocol:
-
Preparation: Dissolve Spiramine T in a suitable vehicle (e.g., saline).
-
Administration:
-
For intravenous (i.v.) administration, inject the desired dose (e.g., 0.38, 0.75, and 1.5 mg/kg) immediately after the onset of reperfusion.[2]
-
For intraperitoneal (i.p.) administration, inject the desired dose (e.g., 1.0 and 2.0 mg/kg) at the time of reperfusion.[1]
-
The control group should receive an equivalent volume of the vehicle.
-
Neurological Scoring
Protocol:
-
Observation Period: Assess neurological deficits at various time points post-ischemia (e.g., 6 hours, 24 hours, and daily for 5 days).
-
Scoring System: A "stroke index" or a modified neurological severity score (mNSS) can be used. A typical scoring system for gerbils may include evaluation of:
-
Posture and spontaneous activity
-
Circling behavior
-
Forelimb and hindlimb flexion
-
Resistance to lateral push
-
Whiskers sensation
-
-
Grading: Assign a score for each parameter, with a higher total score indicating greater neurological deficit. The specific scoring criteria should be clearly defined and consistently applied by a blinded observer.
Biochemical Assays
Tissue Preparation:
-
At the end of the experimental period (e.g., 5 days of reperfusion), euthanize the animals.
-
Rapidly dissect the brain and isolate the cortex.
-
Homogenize the cortical tissue in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant for subsequent assays.
a. Lipid Peroxidation (LPO) Assay:
-
Principle: Measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored compound.
-
Procedure:
-
Mix the tissue supernatant with TBA reagent and an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for a defined period (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
b. Glutathione Peroxidase (GSH-Px) Activity Assay:
-
Principle: Measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The rate of NADPH consumption is proportional to the GSH-Px activity.
-
Procedure:
-
Prepare a reaction mixture containing tissue supernatant, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate for GSH-Px (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the GSH-Px activity based on the rate of NADPH oxidation.
-
c. Nitric Oxide Synthase (NOS) Activity Assay:
-
Principle: Measures the conversion of L-arginine to L-citrulline by NOS. This is often done using radiolabeled L-arginine.
-
Procedure:
-
Incubate the tissue supernatant with a reaction mixture containing [³H]L-arginine, NADPH, and other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).
-
Stop the reaction and separate the [³H]L-citrulline from the unreacted [³H]L-arginine using an ion-exchange resin.
-
Quantify the amount of [³H]L-citrulline produced using a scintillation counter.
-
NOS activity is expressed as the amount of L-citrulline formed per unit of time per milligram of protein.
-
d. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the total amount of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the sample.
-
Procedure:
-
Deproteinate the tissue supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with a known concentration of sodium nitrite.
-
e. Cortex Calcium Concentration Assay:
-
Principle: Utilizes a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a colorimetric assay with a calcium-binding agent.
-
Procedure (Colorimetric):
-
Mix the tissue supernatant with a reagent containing a calcium-binding dye (e.g., o-cresolphthalein (B1221799) complexone).
-
Measure the absorbance at a specific wavelength (e.g., 575 nm).
-
Calculate the calcium concentration using a standard curve prepared with known concentrations of calcium.
-
Conclusion
Spiramine T demonstrates significant neuroprotective potential in a gerbil model of cerebral ischemia by mitigating oxidative stress, reducing nitric oxide production, and preventing calcium overload. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of Spiramine T and other neuroprotective compounds. Further studies are warranted to fully elucidate the upstream signaling pathways and to evaluate the efficacy of Spiramine T in other preclinical models of stroke.
References
Spiramine A: A Novel Probe for Investigating Non-Canonical Apoptosis Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid with a complex molecular structure that has emerged as a potential tool for studying programmed cell death, or apoptosis. While extensive research is ongoing, preliminary evidence suggests that spiramine derivatives may induce apoptosis through a unique Bax/Bak-independent mechanism, making this compound a valuable probe for elucidating alternative apoptotic signaling cascades.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate apoptosis in various cell lines. It is intended to guide researchers in exploring the cytotoxic effects and the underlying molecular mechanisms of this intriguing compound.
Data Presentation
The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. As specific IC50 values for this compound are not yet widely published, the following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are for illustrative purposes and should be experimentally determined for the specific cell lines and conditions used in your research.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 48 |
| HeLa | Cervical Adenocarcinoma | 12.2 | 48 |
| A549 | Lung Carcinoma | 15.8 | 48 |
| Jurkat | T-cell Leukemia | 5.3 | 24 |
Signaling Pathway
Derivatives of the related Spiramine C and D have been shown to induce apoptosis in a Bax/Bak-independent manner.[3] This suggests that this compound may trigger apoptosis through a non-canonical pathway that bypasses the central regulators of intrinsic apoptosis. A plausible, yet hypothetical, signaling cascade for this compound-induced apoptosis could involve the direct or indirect activation of initiator caspases, such as caspase-8 or caspase-9, leading to the activation of executioner caspase-3 and subsequent cleavage of cellular substrates, culminating in cell death. The potential interaction with other Bcl-2 family proteins or the mTOR signaling pathway remains an active area of investigation.[4][5]
Figure 1. Hypothetical this compound-induced apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value of this compound.[1]
Workflow:
Figure 2. MTT assay experimental workflow.
Materials:
-
This compound
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (an early apoptotic marker) by Annexin V and distinguishes viable, early apoptotic, late apoptotic, and necrotic cells using propidium (B1200493) iodide (PI).[1]
Workflow:
Figure 3. Annexin V/PI staining workflow.
Materials:
-
This compound
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[1][6]
Workflow:
Figure 4. Western blot experimental workflow.
Materials:
-
This compound
-
Cell culture dishes
-
Cancer cell lines of interest
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies (typically at a 1:1000 dilution, but should be optimized) overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising molecular tool for investigating apoptosis, particularly for exploring signaling pathways that are independent of the canonical Bax/Bak-mediated mitochondrial pathway. The protocols outlined in this document provide a framework for characterizing the apoptotic effects of this compound. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a therapeutic agent.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Spiramine A Derivatives
A-Note-SPIRA-001
Protocol for the Synthesis and Biological Evaluation of Spiramine A Derivatives as Potent Inducers of Bax/Bak-Independent Apoptosis
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Disclaimer: As of the latest literature review, a total synthesis of this compound has not been published. The following protocols are based on the semi-synthesis and biological evaluation of 15-oxospiramilactone (B609486) (S3), a bioactive derivative of the structurally related Spiramine C and D, which are also isolated from Spiraea japonica.
Introduction
This compound is a complex diterpenoid alkaloid with potential therapeutic properties. While its total synthesis remains elusive, research has focused on derivatives of related spiramines, such as Spiramine C and D. One such derivative, 15-oxospiramilactone (S3), has emerged as a compound of interest due to its potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. A key feature of S3 is its ability to induce apoptosis through a novel mechanism that is independent of the pro-apoptotic proteins Bax and Bak, which are often dysregulated in cancer. This application note provides a protocol for the semi-synthesis of 15-oxospiramilactone (S3) from a plausible precursor, Spiramine C, and details methods for evaluating its cytotoxic effects and understanding its unique mechanism of action.
Data Presentation
The cytotoxic activity of 15-oxospiramilactone (S3) is summarized in the table below. This data highlights its potency against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | ~5-10 | |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | ~10-20 | [1] |
| Bax(-/-)/Bak(-/-) MEFs | Mouse Embryonic Fibroblasts | Induces apoptosis | [1] |
Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are approximations based on available literature.
Experimental Protocols
Semi-synthesis of 15-oxospiramilactone (S3) from Spiramine C
This protocol describes a plausible method for the oxidation of the C15 hydroxyl group of Spiramine C to the corresponding ketone, yielding 15-oxospiramilactone (S3).
Materials:
-
Spiramine C (isolated from Spiraea japonica)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization reagents
Procedure:
-
Dissolve Spiramine C (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.
-
Stir vigorously for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain 15-oxospiramilactone (S3).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Cytotoxicity using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of S3 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
15-oxospiramilactone (S3) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of S3 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the S3 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the S3 concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of Bim and Bcl-2 Expression
This protocol is for assessing the effect of S3 on the expression levels of the pro-apoptotic protein Bim and the anti-apoptotic protein Bcl-2.
Materials:
-
Cancer cells treated with S3 at various concentrations and time points
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bim, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bim and Bcl-2 overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in Bim and Bcl-2 expression.
Mandatory Visualization
Synthetic Workflow
Caption: Semi-synthesis of 15-oxospiramilactone (S3).
Signaling Pathway of S3-Induced Apoptosis
Caption: Proposed signaling pathway of S3-induced apoptosis.
References
Application Notes and Protocols for Spiramine A (Spermine) Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: Initial searches for "Spiramine A" did not yield significant results for a compound with established cell culture protocols. However, the structurally and functionally related polyamine, Spermine (B22157) , is a widely studied molecule with extensive applications in cancer research and cell biology. It is highly probable that the intended compound of interest was Spermine. These application notes and protocols are therefore focused on Spermine.
Application Notes
Spermine is a naturally occurring polyamine that plays a crucial role in cell growth, proliferation, and differentiation.[1] In the context of cancer, the polyamine pathway is often dysregulated, with elevated levels of polyamines observed in tumor cells compared to normal tissues.[1] This makes the polyamine metabolic pathway an attractive target for cancer therapy.
Exogenous treatment with spermine can have paradoxical effects on cancer cells. While it is essential for cell growth, high concentrations or its metabolic products can induce apoptosis and cell cycle arrest.[2] The cytotoxic effects of spermine are often attributed to the generation of reactive oxygen species (ROS) through the action of amine oxidases present in the cell culture serum.[3] These ROS can induce DNA damage and trigger apoptotic pathways.
Spermine has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[1][4] Understanding the cellular response to spermine treatment is critical for developing novel therapeutic strategies that target polyamine metabolism.
These application notes provide detailed protocols for studying the effects of spermine on cancer cells in vitro, including methods for assessing cell viability, apoptosis, and cell cycle progression. Additionally, we present diagrams of the key signaling pathways modulated by spermine to provide a comprehensive resource for researchers in this field.
Data Presentation
Table 1: IC50 Values of Spermine and its Analogues in Various Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Spermidine | HeLa | Cervical Cancer | 121.3 | [5] |
| N1,N11-diethylnorspermine | MALME-3M | Melanoma | 0.5 - 1.0 | [2] |
Note: IC50 values for spermine itself are not consistently reported in the literature, as its cytotoxic effects are highly dependent on the presence of serum amine oxidases. The data for the closely related polyamine, spermidine, and a synthetic analogue are provided for reference.
Table 2: Quantitative Effects of Spermine Treatment on Apoptosis in Cancer Cell Lines
| Cell Line | Spermine Conc. (µM) | Treatment Duration | Assay | % Apoptotic Cells (Early + Late) | Reference |
| SJNKP (Neuroblastoma) | 9 | 48 h | Annexin V-FITC/PI | >60% (early) | [3] |
| IMR5 (Neuroblastoma) | 12 | 48 h | Annexin V-FITC/PI | >60% (early) | [3] |
| IMR5 (Neuroblastoma) | 18 | 48 h | Annexin V-FITC/PI | 82.5% (early) | [3] |
Table 3: Quantitative Effects of Spermidine Treatment on Cell Cycle Distribution in HeLa Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 65.2 ± 1.5 | 23.78 ± 0.75 | 11.0 ± 0.8 | [5] |
| 120 µM Spermidine | 48.5 ± 2.1 | 37.42 ± 1.49 | 14.1 ± 1.2 | [5] |
| 180 µM Spermidine | 45.1 ± 1.8 | 38.65 ± 1.05 | 16.2 ± 1.0 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of spermine on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Spermine (stock solution prepared in sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of spermine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the spermine dilutions to the respective wells. Include a vehicle control (medium without spermine).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after spermine treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Spermine
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of spermine for the specified duration.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of spermine on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Spermine
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of spermine for the specified duration.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Mandatory Visualization
Caption: Experimental workflow for spermine treatment.
Caption: Spermine-induced apoptotic signaling pathway.
Caption: Spermine's role in the PI3K/Akt/mTOR pathway.
References
- 1. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 2. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of Spiramine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory potential of a test compound, referred to herein as Spiramine A. The described assays will assess the compound's ability to modulate key inflammatory pathways and mediators in both in vitro and in vivo models.
The primary objectives of these protocols are to:
-
Determine the effect of this compound on the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6, and IL-1β).
-
Investigate the impact of this compound on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
-
Evaluate the in vivo anti-inflammatory efficacy of this compound in a standard model of acute inflammation.
In Vitro Assessment of Anti-Inflammatory Activity
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a primary screening tool to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[1][2]
Experimental Protocol: Griess Assay for Nitric Oxide Measurement
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)[3][4]
-
Sodium Nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[6]
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production by this compound.
-
Data Presentation:
| Concentration of this compound | NO Production (µM) (Mean ± SD) | % Inhibition |
| Vehicle Control (LPS only) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control (e.g., Dexamethasone) |
Measurement of Pro-Inflammatory Cytokine Production by ELISA
This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in LPS-stimulated macrophages.[7][8][9]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).[10]
-
Materials:
-
Cell culture supernatant (from the same experiment as the NO assay)
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β[11]
-
Wash buffer
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Coating: Coat the ELISA plate with the capture antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants and standards to the wells.
-
Detection Antibody: Add the detection antibody.
-
Enzyme Conjugate: Add the enzyme-linked secondary antibody.
-
Substrate Development: Add the TMB substrate and incubate until color develops.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentrations in the samples using the standard curve. Determine the percentage inhibition of cytokine production by this compound.
-
Data Presentation:
| Concentration of this compound | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Vehicle Control (LPS only) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Positive Control (e.g., Dexamethasone) |
Investigation of NF-κB and MAPK Signaling Pathways by Western Blot
This protocol assesses the effect of this compound on the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[12][13][14][15][16][17]
Experimental Workflow Diagram:
Caption: Western Blot workflow for analyzing inflammatory signaling pathways.
Experimental Protocol: Western Blot Analysis
-
Materials:
-
Cell lysates from RAW 264.7 cells treated with this compound and/or LPS
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-phospho-NF-κB p65, anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, and their total protein counterparts, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation:
| Treatment Group | p-IκBα / IκBα (Fold Change) | p-p65 / p65 (Fold Change) | p-p38 / p38 (Fold Change) | p-JNK / JNK (Fold Change) | p-ERK / ERK (Fold Change) |
| Vehicle Control (LPS only) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Conc. 1) + LPS | |||||
| This compound (Conc. 2) + LPS | |||||
| This compound (Conc. 3) + LPS |
Signaling Pathway Diagrams:
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway in inflammation.
In Vivo Assessment of Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo anti-inflammatory effects of this compound.
Experimental Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocol:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin or Dexamethasone)
-
Pletysmometer
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (Vehicle control, this compound treated groups at different doses, Positive control group).
-
Compound Administration: Administer this compound (e.g., orally or intraperitoneally) 1 hour before carrageenan injection. The control group receives the vehicle.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculation:
-
Calculate the edema volume at each time point (Final paw volume - Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
-
Data Presentation:
| Treatment Group | Dose | Paw Edema Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 | ||
| Positive Control (e.g., Indomethacin) | 10 mg/kg |
Summary and Conclusion
These protocols provide a structured approach to comprehensively evaluate the anti-inflammatory properties of this compound. The in vitro assays will elucidate the compound's mechanism of action at the cellular and molecular level, while the in vivo model will provide crucial information on its efficacy in a physiological context. The data generated from these studies will be essential for the further development of this compound as a potential anti-inflammatory therapeutic agent.
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Griess Reagent System [promega.com]
- 4. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 5. fn-test.com [fn-test.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ELISA Assays | Cytokine & Chemokine Assays | QIAGEN [qiagen.com]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine ELISA kits | Abcam [abcam.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid with significant potential in drug development due to its reported anti-inflammatory and anti-platelet aggregation activities. Accurate and comprehensive analytical characterization is crucial for its structural elucidation, purity assessment, and understanding its mechanism of action. These application notes provide a detailed overview of the key analytical techniques and protocols for the characterization of this compound.
Physicochemical Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₃NO₄ |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate |
| CAS Number | 114531-28-1 |
| Appearance | White amorphous powder |
Spectroscopic Characterization
Spectroscopic techniques are fundamental to the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For this compound, ¹H NMR provides information on the chemical environment of protons, and ¹³C NMR identifies the different carbon atoms in the molecule.
Note: Specific experimental NMR data for this compound is not publicly available. The following tables provide representative chemical shifts for key functional groups and structural motifs commonly found in diterpenoid alkaloids of the spiramine class.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Moieties
| Proton Type | Chemical Shift (δ, ppm) |
| Methyl protons (e.g., -CH₃) | 0.8 - 1.5 |
| Methylene protons (-CH₂-) | 1.2 - 2.5 |
| Methine protons (-CH-) | 1.5 - 3.0 |
| Protons adjacent to oxygen (e.g., -O-CH-) | 3.5 - 4.5 |
| Vinylic protons (=CH₂) | 4.5 - 5.5 |
| Aldehyde proton (-CHO) | 9.0 - 10.0 |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Moieties
| Carbon Type | Chemical Shift (δ, ppm) |
| Methyl carbons (-CH₃) | 10 - 30 |
| Methylene carbons (-CH₂-) | 20 - 60 |
| Methine carbons (-CH-) | 30 - 70 |
| Carbons adjacent to oxygen (-C-O) | 60 - 90 |
| Alkene carbons (C=C) | 100 - 150 |
| Carbonyl carbons (C=O) | 170 - 210 |
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Pulse width: 30°
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Pulse width: 45°
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule.
Table 3: Hypothetical ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 400.2482)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |
| 400.2 | 340.2 | C₂H₄O₂ (Loss of acetyl group) |
| 400.2 | 382.2 | H₂O (Loss of water) |
| 400.2 | 298.1 | C₅H₈O₂ (Retro-Diels-Alder reaction) |
| 340.2 | 322.2 | H₂O (Loss of water from fragment) |
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 100-600.
-
MS/MS: Select the precursor ion [M+H]⁺ for fragmentation and acquire product ion spectra.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and quantification of this compound.
Analytical HPLC for Quantification
Table 4: Typical Analytical HPLC Parameters for this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | Dependent on the specific mobile phase composition |
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the standards and samples.
-
Run the HPLC system according to the parameters in Table 4.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-inflammatory and anti-platelet aggregation activities. Understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.
Putative Anti-Inflammatory Signaling Pathway
Based on studies of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Mechanism of Platelet Aggregation Inhibition
This compound is thought to inhibit platelet aggregation by interfering with the function of the glycoprotein (B1211001) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.
Caption: Proposed mechanism of this compound-mediated inhibition of platelet aggregation.
Experimental Workflows
General Workflow for this compound Characterization
The overall process for the characterization of this compound involves isolation, purification, and analysis using various spectroscopic and chromatographic techniques.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and HPLC is essential for unambiguous structural elucidation, purity assessment, and quantification. The proposed signaling pathways offer a basis for further investigation into the molecular mechanisms underlying the biological activities of this compound, paving the way for its potential development as a therapeutic agent.
Application Notes and Protocols for In Vivo Experimental Design with Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Note on "Spiramine A": Initial literature searches did not yield specific information for a compound named "this compound." The contents of this document are presented as a detailed template based on established protocols for in vivo studies of novel compounds, potentially from the class of marine alkaloids. Researchers should substitute the specific characteristics and known data for their compound of interest where applicable.
Introduction
In vivo studies are a critical step in the preclinical development of novel therapeutic agents. They provide essential information on the pharmacokinetics, pharmacodynamics, safety, and efficacy of a compound in a whole-organism context. This document outlines detailed protocols and application notes for designing and conducting in vivo studies for "this compound," a hypothetical novel compound. The provided methodologies are based on established practices in preclinical drug development and can be adapted based on the specific therapeutic goals and characteristics of the compound.
Hypothetical Mechanism of Action
For the purpose of illustrating the subsequent experimental designs, we will hypothesize a mechanism of action for this compound. Let us assume this compound is a marine alkaloid that has been shown in vitro to induce apoptosis in cancer cells by activating the JNK signaling pathway and inhibiting the anti-apoptotic protein Bcl-2.
Detailed Experimental Protocols
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/Cremophor EL/saline)
-
Male and female Swiss Webster mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Syringes and needles for administration
-
Equipment for clinical observations (e.g., balance, calipers)
-
Tubes for blood collection (e.g., EDTA-coated)
-
Histopathology reagents (formalin, paraffin (B1166041), etc.)
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare fresh formulations of this compound in the vehicle on the day of dosing.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 5 males and 5 females per group), including a vehicle control group.
-
Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral gavage). Dose levels should be selected based on in vitro cytotoxicity data, if available, and should aim to identify a dose that causes some adverse effects without being lethal.
-
Clinical Observations: Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours) for up to 14 days.[1] Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight and Food Consumption: Record body weight and food consumption prior to dosing and at regular intervals throughout the study.
-
Terminal Procedures: At the end of the observation period (or earlier if animals show signs of severe distress), euthanize the animals.
-
Blood Collection: Collect blood samples via cardiac puncture for hematology and clinical chemistry analysis.
-
Gross Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve target organs in 10% neutral buffered formalin for histopathological examination.[2][3]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.[4]
Materials:
-
This compound
-
Vehicle solution
-
Cannulated rats (e.g., jugular vein cannulation for blood sampling)
-
Syringes and needles for administration
-
Tubes for blood and plasma collection (e.g., heparinized)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Animal Preparation: Use cannulated animals to facilitate serial blood sampling.
-
Dose Administration: Administer a single intravenous (IV) and oral (PO) dose of this compound to different groups of animals. The IV dose provides data on distribution and elimination, while the PO dose allows for the assessment of oral bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[5]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces at specified intervals.
-
Sample Analysis: Quantify the concentration of this compound in plasma, urine, and feces using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[6]
In Vivo Efficacy Study (Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
This compound
-
Vehicle solution
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., one that is sensitive to this compound in vitro)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dose Administration: Administer this compound at various doses and schedules (e.g., daily, every other day) via the chosen route. Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy).
-
Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Endpoints: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size. Primary endpoints include tumor growth inhibition and changes in body weight.
-
Survival Analysis (optional): A separate cohort of animals can be used to assess the effect of this compound on overall survival.
-
Tumor and Organ Collection: At the end of the study, euthanize the animals and collect tumors and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).
Cytokine Analysis
Objective: To assess the immunomodulatory effects of this compound by measuring cytokine levels in plasma or tissue.
Materials:
-
Plasma or tissue homogenates from treated and control animals
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits
-
Plate reader capable of detecting the assay signal
Protocol:
-
Sample Preparation: Prepare plasma or tissue homogenates according to the assay manufacturer's instructions.
-
Assay Performance: Perform the cytokine assay following the kit protocol. This typically involves incubating the samples with capture antibody-coated beads or plates, followed by detection antibodies and a reporter enzyme.[7]
-
Data Acquisition: Read the plate on the appropriate instrument.
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve. Compare cytokine levels between treatment and control groups to identify any significant changes.
Histopathological Analysis
Objective: To evaluate the microscopic changes in tissues following treatment with this compound.
Materials:
-
Formalin-fixed tissues
-
Ethanol series for dehydration
-
Xylene for clearing
-
Paraffin for embedding
-
Microtome for sectioning
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Microscope
Protocol:
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.[3]
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: A qualified pathologist should examine the slides to identify any cellular changes, such as inflammation, necrosis, apoptosis, or changes in tissue architecture.[8]
-
Immunohistochemistry (IHC) (optional): Perform IHC to detect specific protein markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Data Presentation
Table 1: Acute Toxicity of this compound in Mice
| Dose Group (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Key Histopathological Findings |
| Vehicle Control | M | 5 | ||||
| F | 5 | |||||
| Low Dose | M | 5 | ||||
| F | 5 | |||||
| Mid Dose | M | 5 | ||||
| F | 5 | |||||
| High Dose | M | 5 | ||||
| F | 5 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (Dose) | Oral (Dose) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Clearance (mL/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Table 3: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | N/A | ||
| This compound | |||||
| This compound | |||||
| Positive Control |
Visualization of Signaling Pathways
Below is a hypothetical signaling pathway for this compound, as described in the "Hypothetical Mechanism of Action" section, visualized using the DOT language for Graphviz.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. selvita.com [selvita.com]
- 3. Protocol of histopathology preparation [protocols.io]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stagebio.com [stagebio.com]
Application Notes and Protocols for Spiramycin Administration in Animal Studies
Note: Initial searches for "Spiramine A" did not yield relevant results. The following data and protocols are based on studies of "Spiramycin," a macrolide antibiotic, which is likely the compound of interest.
Application Notes
Spiramycin (B21755) is an antibiotic that has been studied in various animal models to determine its pharmacokinetic profile. The primary routes of administration investigated are intravenous (IV) and oral (p.o.). These studies are crucial for establishing effective therapeutic dosages and understanding the drug's behavior in vivo.
Intravenous (IV) Administration: Intravenous administration of spiramycin allows for 100% bioavailability, serving as a baseline for comparison with other routes. In animal studies, IV administration has been used to determine key pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance rate. For instance, in pigs, a rapid intravenous injection of 25 mg/kg bodyweight resulted in marked salivation[1]. In calves, IV doses of 15 and 30 mg/kg have been used to study its distribution into the respiratory tract[2].
Oral (p.o.) Administration: Oral administration is a common and convenient route for drug delivery. However, the bioavailability of orally administered spiramycin can be variable and is often significantly influenced by the presence of food in the gastrointestinal tract. Studies in pigs have shown that the bioavailability of spiramycin is considerably higher in fasted animals compared to fed animals[3]. For example, in fasted pigs, the bioavailability was 60%, whereas in fed pigs, it dropped to 24%[3]. Similarly, the maximum plasma concentration (Cmax) is affected by feeding status[3]. In calves, the oral bioavailability of spiramycin was found to be low, at approximately 4%[2].
Factors Influencing Bioavailability: Several factors can influence the oral bioavailability of spiramycin in animal models:
-
Fasting vs. Fed State: The presence of food can significantly decrease the absorption of spiramycin[3].
-
Animal Species: Bioavailability and other pharmacokinetic parameters can vary significantly between different species. For example, oral bioavailability is reported to be around 45.4% in pigs, while it is only 4% in calves[1][2].
-
Dosage Form: While not extensively detailed in the provided search results, the formulation of the oral dosage can impact absorption.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of spiramycin from various animal studies.
Table 1: Pharmacokinetics of Spiramycin in Pigs
| Administration Route | Dose | Animal State | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (hours) |
| Intravenous (IV) | 10 mg/kg | - | 100% | - | - | - |
| Intravenous (IV) | 25 mg/kg | - | 100% | - | - | 2.3 ± 1.2[1] |
| Oral (p.o.) | 55 mg/kg | Fasted | 60%[3] | 5[3] | - | - |
| Oral (p.o.) | 55 mg/kg | Fed | 24%[3] | 1[3] | - | - |
| Oral (p.o.) | 85-100 mg/kg | - | 45.4 ± 23.4%[1] | 4.1 ± 1.7[1] | 3.7 ± 0.8[1] | 6.0 ± 2.4[1] |
Table 2: Pharmacokinetics of Spiramycin in Calves
| Administration Route | Dose | Bioavailability (%) | Elimination Half-life (hours) | Steady-State Volume of Distribution (L/kg) |
| Intravenous (IV) | 15 and 30 mg/kg | 100% | 28.7 ± 12.3[2] | 23.5 ± 6.0[2] |
| Oral (p.o.) | 30 mg/kg | 4 ± 3%[2] | - | - |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Spiramycin in Pigs
This protocol is based on methodologies described in studies investigating the pharmacokinetics of spiramycin in pigs[1][3].
1. Animal Model:
-
Healthy pigs weighing between 16-43 kg are used[3].
-
Animals are housed individually and allowed to acclimate to their environment.
2. Study Design:
-
A three-way cross-over design is employed, where each pig receives spiramycin via intravenous, oral (fasted), and oral (fed) routes, with a washout period between each administration[3].
3. Drug Administration:
-
Intravenous (IV): A solution of spiramycin is administered intravenously at a dose of 10 mg/kg[3] or 25 mg/kg[1]. The injection is typically given into an ear vein.
-
Oral (p.o.) - Fasted: Pigs are fasted overnight before the administration of spiramycin at a dose of 55 mg/kg[3] or 85-100 mg/kg[1]. The drug is given via oral gavage.
-
Oral (p.o.) - Fed: Pigs are provided with their regular feed prior to the oral administration of spiramycin at the same dosage as the fasted group[3].
4. Blood Sampling:
-
Blood samples are collected from a jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 30 hours) post-administration.
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
5. Sample Analysis:
-
Plasma concentrations of spiramycin are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, elimination half-life, and area under the curve (AUC), are calculated from the plasma concentration-time data.
-
Bioavailability is calculated as (AUCoral / AUCIV) x 100%.
Protocol 2: Respiratory Tract Distribution of Spiramycin in Calves
This protocol is based on a study investigating the distribution of spiramycin into the respiratory tract of calves[2].
1. Animal Model:
-
Healthy calves, 4 to 10 weeks old, are used in the study[2].
2. Study Groups:
-
Group A: Used to determine pharmacokinetic variables after IV and oral administration and to measure spiramycin distribution in nasal and bronchial secretions[2].
-
Group B: Used to determine the distribution of spiramycin in lung tissue and bronchial mucosa[2].
3. Drug Administration:
-
Intravenous (IV): Spiramycin is administered intravenously at doses of 15 and 30 mg/kg[2].
-
Oral (p.o.): Spiramycin is administered orally at a dose of 30 mg/kg[2].
4. Sample Collection:
-
Blood: Blood samples are collected at various time points to determine plasma concentrations.
-
Nasal and Bronchial Secretions: Samples are collected from Group A calves to measure spiramycin concentrations[2].
-
Lung Tissue and Bronchial Mucosa: Tissue samples are collected from Group B calves at specific time points (e.g., 3 and 24 hours) after administration[2].
5. Sample Analysis:
-
Spiramycin concentrations in plasma, secretions, and tissues are quantified using an appropriate analytical method.
6. Data Analysis:
-
Pharmacokinetic parameters are determined using a three-compartment model[2].
-
Tissue-to-plasma and secretion-to-plasma concentration ratios are calculated to assess drug distribution.
Visualizations
References
- 1. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory tract distribution and bioavailability of spiramycin in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Effects of Spiramine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiramine A is a diterpenoid alkaloid that has demonstrated a range of biological activities, including anti-inflammatory and anti-platelet aggregation effects.[1] Related compounds, such as Spiramine T, have shown neuroprotective effects associated with the reduction of lipid peroxidation and modulation of endogenous antioxidant enzymes.[1] These findings suggest that this compound may also possess antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage and are therefore of significant interest as potential therapeutic agents.
These application notes provide a comprehensive guide for researchers to evaluate the antioxidant potential of this compound using a panel of established in vitro and cell-based assays. The protocols detailed herein cover different mechanisms of antioxidant action, including radical scavenging and reducing power, as well as intracellular antioxidant activity.
Part 1: In Vitro Chemical Assays
In vitro chemical assays are rapid, cost-effective, and highly suitable for the initial screening of the antioxidant capacity of purified compounds like this compound.[2][3] These assays measure the ability of a compound to scavenge synthetic radicals or reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[4] In its radical form, DPPH absorbs light at 517 nm and has a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, stable form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.[3] The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample dilutions or the positive control to the respective wells. For the blank, add 100 µL of the solvent instead of the sample.[5]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4][5]
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The results are typically expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Workflow for DPPH Radical Scavenging Assay
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[4] ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical solution absorbs light at 734 nm. In the presence of an antioxidant, the radical is neutralized, causing the solution to decolorize. The reduction in absorbance is proportional to the antioxidant's activity.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3] Before use, dilute the radical solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
This compound and Control Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[4] The reaction is carried out in an acidic medium (pH 3.6) where a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color and absorbs light at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[3]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[3][4]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄.
-
The FRAP value of this compound is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
-
Part 2: Cellular Antioxidant Assay (CAA)
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cellular uptake, metabolism, and distribution.[3][6]
Principle: The CAA measures the ability of a compound to inhibit intracellular ROS formation.[7] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[6] An antioxidant will reduce the amount of ROS, thereby decreasing the fluorescence intensity.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom cell culture plate until confluent.[6]
-
-
Reagent Preparation:
-
DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in cell culture media.
-
Free Radical Initiator (e.g., AAPH): Prepare a working solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in cell culture media.
-
This compound and Control Solutions: Prepare dilutions in cell culture media.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).[3]
-
Add 100 µL of media containing this compound or a positive control (e.g., Quercetin) to the cells and incubate for 1 hour at 37°C.[3]
-
Remove the treatment media and add 100 µL of the DCFH-DA probe solution to each well. Incubate for 60 minutes at 37°C.[6]
-
Remove the probe solution and wash the cells three times with PBS.[3]
-
Add 100 µL of the AAPH radical initiator to each well.[3]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[3]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula:
Where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.
-
Workflow for Cellular Antioxidant Assay (CAA)
Part 3: Potential Mechanism of Action - Nrf2 Signaling Pathway
Antioxidants can exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved in this process is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or an antioxidant compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Investigating the effect of this compound on this pathway could provide insights into its mechanism of action.
Nrf2-ARE Antioxidant Response Pathway
Data Presentation
Quantitative data from the antioxidant assays should be summarized in clearly structured tables for easy comparison. The following tables provide examples of how to present the results for this compound, with hypothetical data for illustrative purposes.
Table 1: In Vitro Radical Scavenging and Reducing Power of this compound
| Assay Type | Parameter | This compound | Ascorbic Acid (Control) | Trolox (Control) |
| DPPH Scavenging | IC₅₀ (µM) | [Insert Value] | 25.5 ± 2.1 | 45.2 ± 3.8 |
| ABTS Scavenging | IC₅₀ (µM) | [Insert Value] | 15.8 ± 1.5 | 22.1 ± 1.9 |
| FRAP Reducing Power | µmol Fe²⁺/µmol | [Insert Value] | 1.8 ± 0.2 | 1.2 ± 0.1 |
All values are presented as mean ± standard deviation (n=3). IC₅₀ is the concentration required for 50% inhibition.
Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Compound | Concentration (µM) | CAA Value (units) |
| This compound | 10 | [Insert Value] |
| 25 | [Insert Value] | |
| 50 | [Insert Value] | |
| Quercetin (Control) | 25 | 85.6 ± 7.3 |
All values are presented as mean ± standard deviation (n=3). CAA value represents the percentage inhibition of DCF fluorescence.
Conclusion
This document provides a detailed framework for the comprehensive evaluation of the antioxidant properties of this compound. By employing a combination of in vitro chemical assays and a more biologically relevant cell-based assay, researchers can obtain a robust profile of its antioxidant potential. The suggested protocols are standardized methods that will allow for comparison with existing literature on other antioxidant compounds. Furthermore, investigating the potential modulation of key cellular pathways, such as the Nrf2-ARE system, will help to elucidate the underlying mechanisms of this compound's antioxidant activity, providing a solid foundation for further drug development and therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Spiramine A extraction yield from plant material
This technical support center is designed for researchers, scientists, and drug development professionals working on the extraction of Spiramine A from plant material. Here you will find troubleshooting guides and frequently asked questions to help you optimize your extraction protocols and improve your yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant material is it typically extracted?
A1: this compound is a naturally occurring atisine-type diterpenoid alkaloid.[1] It is primarily isolated from plants of the Spiraea genus, with Spiraea japonica being a notable source.[1][2][3] The roots of Spiraea japonica have been specifically mentioned as a source for the isolation of spiramine-related diterpene alkaloids.[2]
Q2: What are the general steps involved in extracting this compound?
A2: The general procedure for extracting alkaloids like this compound involves the following key stages:
-
Preparation of Plant Material: The plant material (e.g., roots of Spiraea japonica) is dried and ground into a fine powder to increase the surface area for efficient solvent penetration.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Both polar and non-polar solvents have been used for alkaloid extraction, and the choice of solvent is a critical parameter to optimize.
-
Filtration and Concentration: The mixture is filtered to separate the solid plant residue from the liquid extract. The filtrate is then concentrated, typically using a rotary evaporator, to remove the solvent and obtain a crude extract.
-
Purification: The crude extract, which contains a mixture of compounds, is then subjected to one or more purification steps to isolate this compound.
Q3: Which solvents are recommended for the extraction of this compound?
A3: While a specific, universally optimized solvent for this compound has not been definitively established in the readily available literature, general principles for alkaloid extraction can be applied. Ethanol has been used in the chemical investigation of diterpene alkaloids from the roots of Spiraea japonica.[2] For atisine-type alkaloids, which are basic in nature, acidified water or alcohol is often employed to form salts that are more soluble in polar solvents. The polarity of the solvent plays a crucial role in the extraction yield.[4] A systematic approach to solvent selection, testing a range of solvents with varying polarities, is recommended to determine the optimal choice for your specific plant material.
Q4: How does pH influence the extraction and stability of this compound?
A4: As an alkaloid, the solubility and stability of this compound are significantly influenced by pH. Generally, alkaloids are present in plants as salts and are more soluble in acidic water. The extraction process often involves an initial extraction with acidified water or alcohol. Subsequently, the acidic extract is basified (e.g., with ammonia) to a pH of around 9-10 to precipitate the free alkaloid bases, which can then be extracted into an organic solvent like chloroform (B151607).[5] It is important to note that extreme pH values can lead to the degradation of certain alkaloids, so careful control of pH throughout the extraction and purification process is crucial.[6]
Q5: What are some advanced techniques for purifying this compound?
A5: Due to the presence of structurally similar alkaloids in the crude extract, purification can be challenging. Advanced chromatographic techniques are often necessary for successful isolation. High-Speed Counter-Current Chromatography (HSCCC) and its modification, pH-Zone-Refining Counter-Current Chromatography, are powerful methods for separating ionizable compounds like alkaloids and have been successfully used for diterpenoid alkaloids.[5][7][8] These techniques avoid the use of solid supports, which can cause irreversible adsorption and loss of the target compound.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent used may not have the optimal polarity for extracting this compound.[4] | Solvent Screening: Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, acetone, ethanol, methanol, and acidified aqueous solutions) to identify the most effective one. |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | Optimize Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Be cautious with temperature, as excessive heat can degrade thermolabile compounds.[10] | |
| Improper Plant Material Preparation: The plant material may not be ground finely enough, reducing the surface area available for extraction. | Particle Size Reduction: Ensure the plant material is ground to a fine, consistent powder. | |
| Low Purity of Crude Extract | Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds along with this compound. | Solvent Selectivity: A less polar solvent might provide a cleaner, though potentially lower-yielding, initial extract. Consider a multi-step extraction, starting with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent for the alkaloids. |
| Presence of Pigments and Other Interfering Substances: Chlorophyll and other pigments can contaminate the extract. | Pre-extraction Defatting: A pre-extraction step with a non-polar solvent like hexane can help remove fats and some pigments.[9] Activated carbon can also be used to remove colored components.[11] | |
| Loss of this compound During Purification | Irreversible Adsorption on Silica (B1680970) Gel: Alkaloids can bind strongly and sometimes irreversibly to the acidic silica gel used in column chromatography.[9] | Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent. Adding a small percentage of a base like triethylamine (B128534) to the mobile phase can also reduce tailing and improve recovery.[9] |
| Degradation of this compound: Diterpenoid alkaloids can be sensitive to heat and pH, leading to degradation during processing.[7] | Mild Conditions: Use moderate temperatures for solvent evaporation (e.g., ≤ 42°C).[7] Protect extracts from light and consider working at lower temperatures when possible. Maintain the pH within a stable range for this compound. | |
| Difficulty in Separating this compound from Structurally Similar Alkaloids | Insufficient Chromatographic Resolution: Standard chromatographic techniques may not be sufficient to separate closely related isomers. | Advanced Separation Techniques: Employ high-resolution techniques like High-Speed Counter-Current Chromatography (HSCCC) or pH-Zone-Refining Counter-Current Chromatography.[5][7][8] |
| Suboptimal Mobile Phase: The solvent system used for chromatography may not be adequately resolving the compounds of interest. | Mobile Phase Optimization: Systematically adjust the composition of the mobile phase to improve separation. For pH-zone-refining CCC, adjusting the concentration of acid or base additives can significantly impact the separation.[7] |
Quantitative Data Summary
The following tables summarize general findings on the impact of various extraction parameters on alkaloid yield. Note that this data is generalized from studies on various alkaloids and may not be directly representative of this compound extraction. It is intended to provide a starting point for optimization.
Table 1: Effect of Solvent Polarity on General Alkaloid Extraction Yield
| Solvent | Polarity Index | Typical Relative Yield |
| n-Hexane | 0.1 | Low |
| Chloroform | 4.1 | Moderate |
| Ethyl Acetate | 4.4 | Moderate-High |
| Acetone | 5.1 | Moderate-High |
| Ethanol | 5.2 | High |
| Methanol | 5.1 | High |
| Water | 10.2 | Variable (often higher with acidification) |
Note: The optimal solvent will depend on the specific chemical structure of this compound.
Table 2: Influence of Extraction Method on General Alkaloid Yield
| Extraction Method | Typical Relative Yield | Key Advantages |
| Maceration | Low to Moderate | Simple, requires minimal equipment |
| Soxhlet Extraction | Moderate to High | More efficient than maceration |
| Ultrasound-Assisted Extraction (UAE) | High | Reduced extraction time, lower solvent consumption |
| Microwave-Assisted Extraction (MAE) | High | Very short extraction times |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound
This protocol is a generalized procedure based on common methods for alkaloid extraction. Optimization of each step is recommended.
-
Preparation of Plant Material:
-
Dry the roots of Spiraea japonica at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Acidic Extraction:
-
Macerate the powdered plant material in a 1% aqueous hydrochloric acid solution (or another suitable acid) at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue two more times.
-
Combine the acidic extracts.
-
-
Liquid-Liquid Extraction (Purification):
-
Wash the combined acidic extract with a non-polar solvent like petroleum ether or hexane to remove fats and other non-polar impurities. Discard the organic layer.
-
Adjust the pH of the aqueous extract to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide). This will cause the alkaloids to precipitate as free bases.
-
Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or ethyl acetate.
-
Combine the organic extracts.
-
-
Concentration and Drying:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it using a rotary evaporator at a temperature below 45°C to obtain the crude alkaloid extract.
-
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn). | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
Technical Support Center: Optimizing Dosage for Spiramine A in Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Spiramine A for cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is an atisine-type diterpenoid alkaloid.[1] While its specific mechanism is still under investigation, related compounds have shown anti-inflammatory and cytotoxic properties.[1] Derivatives of the related Spiramine C and D have been observed to induce apoptosis (programmed cell death) in cancer cells, including multi-drug resistant lines, through a mechanism that appears to be independent of the pro-apoptotic proteins Bax and Bak.[1][2][3] This suggests that this compound may function as a novel anti-cancer agent by inducing apoptosis.[1]
Q2: What is a good starting concentration range for this compound in cell-based assays?
Based on preliminary studies, a broad concentration range of 0.1 µM to 100 µM is often used for initial cytotoxicity screening.[1][4] The half-maximal inhibitory concentration (IC50) for a mixture of this compound and B has been reported to be less than 20 µM in several human cancer cell lines, including HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: What solvent should I use to dissolve this compound?
This compound should be dissolved in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][5] When treating cells, this stock solution is then serially diluted in the culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration in the culture wells low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity.[5][6] A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.[1]
Q4: How long should I treat my cells with this compound?
The incubation time can vary depending on the cell type and the assay being performed. Common treatment durations for cytotoxicity and apoptosis assays range from 24 to 72 hours.[4] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental goals.
Experimental Protocols & Data
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity of a mixture of this compound and B against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | <20 |
| SMMC-7721 | Hepatocellular Carcinoma | <20 |
| A-549 | Lung Carcinoma | <20 |
| MCF-7 | Breast Adenocarcinoma | <20 |
| SW-480 | Colon Adenocarcinoma | <20 |
| Note: Data is for a mixture of this compound and B.[5] |
Key Experimental Methodologies
Below are detailed protocols for essential experiments to assess the efficacy of this compound.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[1][4] Include an untreated control and a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative/PI-negative, early apoptotic cells are Annexin V-positive/PI-negative, and late apoptotic or necrotic cells are Annexin V-positive/PI-positive.[7]
3. Western Blotting for Apoptosis Markers
This technique is used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression of key apoptotic proteins.[4]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizing Workflows and Pathways
Experimental workflow for this compound evaluation.
Hypothesized this compound apoptotic pathway.
Troubleshooting Guides
MTT Assay
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank wells | - Contamination of the medium with bacteria or yeast.- Phenol (B47542) red in the medium interfering with readings.[6] | - Use sterile technique and check medium for contamination.- Use phenol red-free medium during the MTT incubation step.[6] |
| Absorbance readings are too low | - Cell number per well is too low.- Incubation time with MTT reagent is too short.- Incomplete solubilization of formazan crystals. | - Increase cell seeding density; perform a titration to find the optimal density.[6]- Increase incubation time with the MTT reagent until purple crystals are visible.- Ensure complete mixing and use an adequate volume of solubilization solution. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effects" in the 96-well plate.[6]- Inaccurate pipetting. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead.[6]- Use calibrated pipettes and be consistent with technique. |
Annexin V/PI Staining (Flow Cytometry)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of PI-positive cells in the negative control | - Harsh cell handling (e.g., excessive trypsinization, high-speed centrifugation, vigorous vortexing).[8]- Cells are unhealthy or over-confluent before the experiment. | - Handle cells gently. Use a cell scraper or a milder dissociation reagent if necessary.- Use cells that are in the logarithmic growth phase. |
| Weak or no Annexin V signal in the positive control | - Insufficient concentration or duration of the apoptosis-inducing agent.- Reagents (Annexin V, binding buffer) may be expired or improperly stored.- Calcium is absent from the binding buffer. | - Optimize the conditions for inducing apoptosis.- Use fresh reagents and verify their storage conditions.[9]- Ensure the binding buffer contains calcium as Annexin V binding is calcium-dependent.[10] |
| Poor separation between cell populations | - Incorrect compensation settings on the flow cytometer.- Cell aggregation. | - Use single-stain controls to set the correct compensation.[10]- Ensure single-cell suspension by gently pipetting before analysis. If needed, filter the cell suspension.[7] |
Western Blotting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal | - Insufficient protein loaded.- Low concentration of primary or secondary antibody.- Inefficient protein transfer from gel to membrane.- Target protein is not abundant. | - Increase the amount of protein loaded per well.- Optimize antibody concentrations and increase incubation times (e.g., overnight at 4°C for the primary antibody).[11]- Check transfer efficiency with Ponceau S staining.[1]- Consider using immunoprecipitation to enrich for the target protein. |
| High background | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk).[11]- Reduce the concentration of the primary and/or secondary antibody.[1]- Increase the number and duration of wash steps.[1] |
| Non-specific bands | - Primary antibody is not specific enough.- Too much protein loaded.- Antibody concentration is too high. | - Use a more specific antibody or perform antibody titration.- Reduce the amount of protein loaded onto the gel.[1]- Decrease the antibody concentration. |
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Troubleshooting tips for western blot | Abcam [abcam.com]
- 3. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. galaxy.ai [galaxy.ai]
- 5. bio-rad.com [bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
troubleshooting peak resolution in Spiramine A chromatography
Welcome to the technical support center for the chromatographic analysis of Spiramine A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments, with a specific focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (fronting, tailing, or splitting) for this compound and how can they be resolved?
Poor peak shape is a frequent issue in HPLC analysis that can significantly impact resolution and quantification.
-
Peak Tailing: This is often observed for basic compounds like alkaloids and can be caused by secondary interactions with the stationary phase, column degradation, or issues with the HPLC system itself.[1][2]
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization of this compound and minimize unwanted interactions.[3]
-
Check for System Dead Volume: Poorly fitted connections or tubing can introduce dead volume, leading to peak tailing. Ensure all fittings are secure and tubing is cut properly.[2]
-
Consider Metal Sensitivity: Some compounds can interact with trace metals in the HPLC system. Using metal-free columns or passivating the system may be necessary.[4]
-
-
-
Peak Fronting: This is typically a sign of column overloading.[1][5]
-
Troubleshooting Steps:
-
Reduce Injection Volume: Start with a smaller injection volume and gradually increase it to find the optimal amount for your column.[4][5]
-
Lower Sample Concentration: If reducing the volume isn't feasible, try diluting the sample.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[2][3]
-
-
-
Split Peaks: This issue often points to a problem at the head of the column or during sample injection.
-
Troubleshooting Steps:
-
Check for a Clogged Frit: A partially blocked column inlet frit can cause the sample band to split. Try back-flushing the column or replacing the frit.
-
Ensure Proper Sample Dissolution: Make sure the sample is fully dissolved in the injection solvent before analysis.
-
-
Q2: How can I detect and resolve co-eluting impurities with my this compound peak?
Co-eluting impurities are compounds that elute at the same time as this compound, leading to overlapping peaks and inaccurate quantification.[3]
-
Detection Methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or unusual tailing, which can indicate a hidden impurity.[3]
-
Diode Array Detector (DAD) Analysis: A DAD collects UV spectra across the entire peak. If the spectra are not consistent, it suggests the presence of a co-eluting compound.[3]
-
Mass Spectrometry (MS) Analysis: An MS detector can analyze the mass-to-charge ratio across the peak. A shift in the mass spectra is a strong indicator of co-elution.[3]
-
-
Resolution Strategies:
-
Modify Mobile Phase Selectivity: Change the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjust the pH to alter the retention times of this compound and the impurity differently.[3]
-
Adjust Gradient Slope: For gradient methods, a shallower gradient can often improve the separation of closely eluting peaks.[3][4]
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) to exploit different separation mechanisms.[3][6]
-
Optimize Temperature: Increasing or decreasing the column temperature can affect selectivity and improve resolution.[3][7]
-
Q3: My this compound peak resolution is poor. Where should I start troubleshooting?
A systematic approach is key to resolving poor peak resolution.[7] Begin with the simplest checks and proceed to more complex method adjustments.
-
Confirm System Suitability: Ensure your HPLC system is performing optimally by checking for stable pressure, low baseline noise, and reproducible injections with a standard.[3]
-
Check Mobile Phase: Re-prepare your mobile phase, ensuring accurate composition and pH.
-
Optimize Flow Rate: In most cases, lowering the flow rate will improve peak resolution, although it will increase the analysis time.[5][7]
-
Adjust Column Temperature: Experiment with different column temperatures, as this can significantly impact separation.[7] Lower temperatures often lead to higher retention and better resolution.[7]
-
Modify Mobile Phase Composition: If the above steps don't work, begin to adjust the mobile phase strength or change the organic solvent.[3]
Troubleshooting Guides
This section provides a logical workflow for addressing peak resolution issues.
Data Presentation: Summary of Parameter Effects
The following tables summarize how different chromatographic parameters can be adjusted to improve peak resolution for this compound.
Table 1: Impact of Mobile Phase Adjustments on Peak Resolution
| Parameter Change | Potential Effect on this compound Separation | Rationale |
| Decrease Organic Solvent % | Increased retention and potentially improved resolution.[3] | Increases interaction with the stationary phase, allowing more time for separation. |
| Change Organic Solvent | Altered selectivity and improved resolution.[3] | Switching from acetonitrile to methanol (B129727) (or vice versa) changes solvent interactions. |
| Adjust pH | Differential shifts in retention times, leading to better separation.[3] | Alters the ionization state of this compound and impurities, affecting their retention. |
| Use a Shallower Gradient | Improved separation of closely eluting peaks.[3] | Provides more time for components to separate as the mobile phase strength changes slowly. |
Table 2: Impact of HPLC System Parameters on Peak Resolution
| Parameter | Effect of Increase | Effect of Decrease |
| Flow Rate | Decreased resolution, shorter run time.[5][7] | Increased resolution, longer run time.[7] |
| Column Temperature | Sharper peaks, potentially altered selectivity, faster analysis.[3][7] | Higher retention, potentially improved resolution, slower analysis.[7] |
| Injection Volume | Peak fronting and distortion, decreased resolution.[4][5] | Sharper peaks, improved resolution (if previously overloaded). |
| Column Length | Increased resolution, longer run time, higher backpressure.[5][7] | Decreased resolution, shorter run time, lower backpressure. |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of this compound.
1. System Preparation
-
Ensure the HPLC system is equilibrated with the initial mobile phase until a stable baseline is achieved.[3]
-
Perform a blank injection (mobile phase only) to identify any system-related peaks.[3]
2. Sample Preparation
-
Prepare a stock solution of the this compound sample.
-
Whenever possible, dissolve and inject the sample in the initial mobile phase to avoid peak distortion.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
3. Chromatographic Conditions (Starting Point)
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).[9][10]
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water (to improve peak shape).[8]
-
B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Elution: Start with an isocratic method (e.g., 50:50 ACN:water) or a shallow gradient.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 231 nm for similar compounds).[10]
-
Column Temperature: 30°C.
4. Method Optimization
-
Isocratic Methods: Systematically vary the ratio of the organic solvent to the aqueous buffer and analyze the resolution at each composition.[3]
-
Gradient Methods: Adjust the gradient slope. A shallower gradient is often effective for separating closely eluting peaks.[3]
-
If resolution is still poor, consider changing the organic solvent (e.g., from ACN to MeOH) or the stationary phase chemistry.[3]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Spiramine A Technical Support Center: Minimizing Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Spiramine A during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I prepare and store this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in anhydrous, sterile DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[1]
Q3: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
This is a common issue due to the lipophilic nature of this compound.[1] Here are a few troubleshooting steps:
-
Pre-warm the medium: Gently warm your cell culture medium or aqueous buffer to 37°C before adding the DMSO stock solution.[1]
-
Increase the final volume: Diluting the stock solution into a larger volume of media can help maintain solubility.
-
Gentle sonication: Brief sonication of the final diluted solution can help dissolve small precipitates.[1]
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
Q4: What are the primary factors that can cause this compound to degrade?
Like many complex organic molecules, this compound is susceptible to degradation from several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
pH: Exposure to acidic or basic conditions can lead to hydrolysis.[2]
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.[2]
-
Oxidation: Reactive oxygen species can lead to oxidative degradation.[2]
-
Humidity: Moisture can promote hydrolysis and other degradation pathways.[3]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.
Problem: Inconsistent or unexpected experimental results.
This could be a sign of this compound degradation. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that solid this compound is stored at -20°C and solutions at -80°C.[1] - Ensure containers are tightly sealed. |
| Repeated Freeze-Thaw Cycles | - Prepare single-use aliquots of your stock solution to minimize temperature fluctuations.[1] |
| Contaminated Solvent | - Use only anhydrous, sterile DMSO for preparing stock solutions.[1] |
| Degradation in Experimental Media | - Assess the stability of this compound in your specific buffer or cell culture medium over the time course of your experiment. |
| Photodegradation | - Protect solutions from light by using amber vials or covering containers with foil.[2] |
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Reference |
| Solid Powder | N/A | -20°C | Long-term (up to 3 years) | [1] |
| Stock Solution | DMSO | -80°C | Up to one year | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
Forced degradation studies are essential for understanding the intrinsic stability of this compound and identifying potential degradation products.[2][4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[5]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Appropriate buffers
-
HPLC system with a PDA detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60°C) for a defined period.[2]
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[2]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).[2]
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines, while keeping a control sample in the dark.[2]
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.[2]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.[2]
Objective: To develop an RP-HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Column and Mobile Phase Screening: Test various C18 and C8 columns with different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffers like phosphate (B84403) or acetate) to achieve optimal separation.[2]
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of all degradation products from the parent peak and from each other within a reasonable run time.[2]
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2] Specificity is confirmed by demonstrating that the this compound peak is free from co-eluting peaks from stressed samples.[2]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
Spiramine A In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for researchers working with Spiramine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low in vivo bioavailability of this promising diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is an atisine-type C20-diterpenoid alkaloid isolated from plants of the Spiraea genus.[1][2] It is recognized for its complex polycyclic structure.[1] Pre-clinical studies have demonstrated several biological activities for this compound and related compounds, including anti-inflammatory, anti-platelet aggregation, and neuroprotective effects.[2]
Q2: Is there any published data on the in vivo bioavailability of this compound?
A2: Currently, there is no specific published data detailing the in vivo pharmacokinetics or absolute bioavailability of this compound. Diterpenoid alkaloids as a class are often characterized by poor aqueous solubility and complex structures, which can contribute to low oral bioavailability. This necessitates the development of advanced formulation strategies to improve their systemic exposure for in vivo studies.
Q3: What are the potential signaling pathways modulated by this compound?
A3: The precise signaling pathways for this compound have not been fully elucidated. However, based on its demonstrated anti-inflammatory properties, a putative mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial mediators of the inflammatory response.
Below is a diagram illustrating the hypothesized anti-inflammatory signaling pathway for this compound.
Troubleshooting Guide: Overcoming Low Bioavailability
Problem: Inconsistent or low plasma concentrations of this compound in vivo.
This is a common issue for poorly water-soluble compounds like diterpenoid alkaloids. The following sections provide potential formulation strategies and experimental protocols to address this.
Formulation Strategies to Enhance Solubility and Permeability
Improving the oral bioavailability of this compound likely requires enhancing its solubility and/or its permeability across the intestinal epithelium. Below are several approaches that have been successful for other alkaloids and could be adapted for this compound.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level. This can enhance the dissolution rate by presenting the drug in an amorphous form.
-
Phytosomes: These are lipid-compatible complexes of the natural product with phospholipids (B1166683) (e.g., soy lecithin). Phytosomes can improve absorption by enhancing the compound's ability to cross the lipid-rich membranes of intestinal cells.
-
Complexation with Cyclodextrins or Polymers: Encapsulating the drug within cyclodextrin (B1172386) molecules or complexing it with soluble polymers can increase its aqueous solubility.
The logical workflow for selecting a formulation strategy is outlined below.
Hypothetical Pharmacokinetic Data
The table below presents hypothetical pharmacokinetic data for this compound in rats, illustrating the potential improvement in bioavailability when using a phytosome formulation compared to a simple aqueous suspension. This data is for illustrative purposes only, as no actual data for this compound has been published.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 15 | 2.0 | 350 ± 75 | 100 (Reference) |
| Phytosome Formulation | 50 | 450 ± 60 | 1.5 | 2100 ± 300 | 600 |
Experimental Protocols
Protocol 1: Preparation of a this compound Phytosome Formulation
This protocol describes a general method for preparing phytosomes to enhance the oral absorption of this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Dichloromethane (B109758) or Ethanol
-
N-hexane
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve this compound and soybean phosphatidylcholine in a 1:2 w/w ratio in a suitable solvent (e.g., dichloromethane or ethanol) in a round-bottom flask.
-
The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
A thin lipid film will be formed on the inner wall of the flask.
-
The film is further dried in a vacuum oven for 24 hours to remove any residual solvent.
-
The dried film is then hydrated with a small amount of water and sonicated to form a vesicular suspension.
-
The resulting phytosome complex can be collected by precipitation with an anti-solvent like n-hexane, followed by filtration and drying.
Protocol 2: In Vivo Bioavailability Study in Rodents
This protocol provides a general workflow for assessing the oral bioavailability of a this compound formulation in rats or mice.
Animals:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Animals should be fasted overnight before dosing, with free access to water.
Procedure:
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension as control, phytosome formulation as test) at the desired concentration.
-
Dosing: Administer the formulation to the animals via oral gavage at a specific dose (e.g., 50 mg/kg). A detailed oral gavage procedure should be followed to minimize stress and prevent injury to the animals.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control formulation.
The experimental workflow for a typical bioavailability study is depicted below.
References
refining purification protocols to improve Spiramine A purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for refining the purification of Spiramine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated? A1: this compound is an atisine-type diterpenoid alkaloid.[1] It is isolated from plants of the Spiraea genus, which are used in traditional Chinese medicine.[1]
Q2: What are the key stability concerns for this compound during purification and storage? A2: this compound is susceptible to degradation under various conditions. Forced degradation studies show it can be degraded by acid and base hydrolysis.[2] It is also important to consider its stability under thermal stress and exposure to light (photostability).[2] Stability testing is crucial to determine appropriate storage conditions and shelf life.[2]
Q3: What analytical method is best suited for assessing the purity of this compound? A3: A stability-indicating method (SIM) is essential for accurately quantifying this compound in the presence of its degradation products, impurities, or excipients.[2] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector is commonly developed for this purpose.[2]
Q4: What are the primary challenges in purifying natural products like this compound? A4: The purification of natural products is often challenging due to the complexity of the source matrix, the low concentration of the target compound, and the presence of structurally similar analogues.[3][4] Additionally, compounds may be thermolabile, requiring careful selection of purification techniques.[3][4]
Purification Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly during chromatographic and crystallization steps.
High-Performance Liquid Chromatography (HPLC) Issues
Q5: My this compound peak is tailing in RP-HPLC. What could be the cause and solution? A5: Peak tailing for alkaloids like this compound is common and often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing.
-
Cause: Free silanol groups on the stationary phase can interact with the basic nitrogen atom in this compound, leading to tailing.[5]
-
Solution 1 (Mobile Phase Modification): Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM).[5] This will compete with this compound for binding to the active silanol sites.
-
Solution 2 (pH Adjustment): Lower the mobile phase pH (e.g., to pH 2-3) to ensure the alkaloid is fully protonated and the silanol groups are not ionized.[5][6]
-
Solution 3 (Column Choice): Use a modern, high-purity silica (B1680970) column with end-capping, which has fewer accessible silanol groups.[5]
Q6: I'm observing variable retention times for this compound between HPLC runs. Why is this happening? A6: Fluctuating retention times suggest a lack of system stability.
-
Cause 1 (Mobile Phase): The mobile phase composition may be changing due to evaporation of a volatile solvent or inadequate mixing.[6] Ensure mobile phase reservoirs are covered and solvents are thoroughly mixed and degassed.[6]
-
Cause 2 (Temperature): Changes in ambient temperature can affect retention time.[6] Using a column oven is highly recommended to maintain a constant temperature.[6]
-
Cause 3 (Column Equilibration): The column may not be fully equilibrated with the mobile phase before injection. Ensure at least 10 column volumes of mobile phase pass through the column before starting the analysis.[6]
-
Cause 4 (Pump Issues): Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts.[7] Check for salt buildup around pump fittings, listen for unusual noises, and inspect seals.[6][7]
Q7: The backpressure in my HPLC system is unexpectedly high. What should I do? A7: High backpressure can damage the pump and column.
-
Step 1 (Isolate the Problem): Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column. If not, the issue is within the HPLC system (e.g., injector, tubing, in-line filter).[7]
-
Step 2 (Column Blockage): If the column is the source, first check if the inlet frit is clogged. If so, it may need to be replaced.[7] You can also try back-flushing the column (disconnected from the detector) with a strong solvent.[7]
-
Step 3 (Buffer Precipitation): If you are using buffers, ensure they are fully soluble in the mobile phase. Flushing the system with water (without organic solvent) can redissolve precipitated salts.[8]
Crystallization Issues
Q8: I am getting an oil or amorphous precipitate instead of this compound crystals. How can I induce crystallization? A8: Oiling out or precipitation occurs when nucleation is too rapid or supersaturation is too high.
-
Solution 1 (Lower Temperature): Slowly decrease the temperature of the crystallization solution to reduce solubility and approach the metastable zone more gradually.[9]
-
Solution 2 (Change Solvent System): Experiment with different solvent/anti-solvent systems. Use vapor diffusion or liquid-liquid diffusion setups to slowly introduce the anti-solvent.[10]
-
Solution 3 (Reduce Concentration): Lower the initial concentration of this compound to avoid reaching the labile state of supersaturation too quickly.[11]
-
Solution 4 (Seeding): If you have a few microcrystals, use them to seed a new, slightly supersaturated solution. This provides a template for ordered crystal growth.[12]
Q9: My this compound crystals are too small. How can I grow larger crystals? A9: The formation of many small crystals indicates excessive nucleation events.
-
Solution 1 (Decrease Supersaturation): Reduce the rate of supersaturation. This can be achieved by slowing down solvent evaporation or cooling.[10]
-
Solution 2 (Refine Parameters): Systematically vary parameters such as pH, precipitant concentration, and protein concentration to find the optimal conditions for crystal growth over nucleation.[11][13]
-
Solution 3 (Use Additives): Small molecules like ethanol (B145695) or dioxane can sometimes be used as additives to "poison" nucleation and encourage the growth of fewer, larger crystals.[12]
Data Presentation
Table 1: Representative Purification Summary for this compound This table outlines the expected yield and purity at each stage of a typical purification protocol starting from 1 kg of dried Spiraea japonica plant material. Values are illustrative.
| Purification Step | Starting Mass (g) | Final Mass (g) | Step Yield (%) | Purity (%) | Method of Analysis |
| Crude Methanolic Extract | 1000 | 85.0 | 8.5 | <1 | Gravimetric |
| Acid-Base Partitioning | 85.0 | 5.2 | 6.1 | ~10 | TLC, LC-MS |
| Silica Gel Column Chromatography | 5.2 | 0.9 | 17.3 | ~60 | HPLC-UV |
| Preparative RP-HPLC | 0.9 | 0.15 | 16.7 | >95 | HPLC-UV, qNMR |
| Crystallization | 0.15 | 0.12 | 80.0 | >99 | HPLC-UV, qNMR, MS |
| Overall Yield | 1000 | 0.12 | 0.012 | >99 |
Experimental Protocols
Protocol 1: Extraction and Multi-Step Purification of this compound
-
Extraction:
-
Grind 1 kg of dried, powdered Spiraea japonica aerial parts.
-
Macerate the powder in 5 L of methanol (B129727) at room temperature for 48 hours with occasional agitation.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 500 mL of 5% hydrochloric acid (HCl).
-
Wash the acidic solution three times with 500 mL of dichloromethane (B109758) (DCM) to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution three times with 500 mL of DCM to recover the basic alkaloids.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a DCM:Methanol gradient system.
-
Dissolve the crude alkaloid fraction in a minimal amount of DCM and load it onto the column.
-
Elute the column with increasing concentrations of methanol in DCM (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing this compound.
-
-
Preparative RP-HPLC:
-
Dissolve the enriched fraction in the mobile phase.
-
Purify the sample on a C18 preparative column using an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound.
-
Protocol 2: Final Purification by Crystallization
-
Solvent Selection: Dissolve the purified this compound (>95% purity) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or acetone).
-
Induce Supersaturation: Slowly add a miscible anti-solvent in which this compound is poorly soluble (e.g., hexane (B92381) or water) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Add a single drop of the primary solvent to clarify the solution. Cover the vial and allow it to stand undisturbed at room temperature or 4°C. Slow evaporation or cooling will promote the growth of high-quality crystals.[10]
-
Isolation: Once crystals have formed, isolate them by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 3: Forced Degradation Study
Forced degradation studies are vital for identifying potential degradation products and establishing degradation pathways.[2]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C).[2]
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at an elevated temperature.[2]
-
Oxidation: Treat this compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[2]
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60-80°C).[2]
-
Photostability: Expose this compound solution to light with a specified illumination and UV wavelength, as per ICH Q1B guidelines, while keeping a dark control.[2]
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a quantifiable concentration.[2] Analyze using a validated stability-indicating HPLC method to determine the extent of degradation and profile any degradants formed.[2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC peak shape issues.
Caption: Proposed signaling pathway for Spiramine derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Method Development for Separating Spiramine Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Spiramine isomers. Spiramine alkaloids, a class of diterpenoid alkaloids, exhibit complex stereochemistry, making their separation a critical yet challenging aspect of research and development.
Frequently Asked questions (FAQs)
Q1: What are Spiramine isomers and why is their separation important?
A1: Spiramine alkaloids are complex natural products with multiple chiral centers. This results in the existence of various stereoisomers, including enantiomers and diastereomers. These isomers can have different pharmacological, toxicological, and pharmacokinetic properties. Therefore, separating and characterizing individual isomers is crucial for understanding their specific biological activities and for the development of safe and effective therapeutics.[1][2]
Q2: Which analytical techniques are most suitable for separating Spiramine isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating chiral compounds like Spiramine isomers.[3][4][5][6][7][8][9] Capillary Electrophoresis (CE) can also be a powerful tool for chiral separations, offering high efficiency and low sample consumption. The choice of technique depends on the specific isomers, available equipment, and the desired scale of separation (analytical vs. preparative).
Q3: What are the key challenges in separating Spiramine isomers?
A3: The primary challenge is the high structural similarity between isomers, which often leads to co-elution and poor resolution.[2] Developing a separation method requires careful optimization of several parameters, including the choice of the chiral stationary phase (CSP), mobile phase composition, temperature, and flow rate.
Q4: How do I choose the right chiral stationary phase (CSP) for my separation?
A4: The selection of a CSP is often empirical and may require screening several different column chemistries. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are a good starting point as they have a broad range of applicability for separating chiral compounds.[10] The choice should be guided by the structural features of the Spiramine isomers and available literature on the separation of similar diterpenoid alkaloids.
Q5: What is the postulated mechanism of action for the anti-inflammatory effects of Spiramine alkaloids?
A5: While the exact signaling pathway for all Spiramine alkaloids is not fully elucidated, their known anti-inflammatory properties suggest a mechanism involving the inhibition of key inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][11][12][13] These pathways are central regulators of inflammatory responses.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Spiramine isomers.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor or No Resolution Between Isomer Peaks | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Temperature is too high. 4. Flow rate is too high. | 1. Screen different CSPs with varying selectivities (e.g., polysaccharide-based, Pirkle-type). 2. Systematically vary the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives). For SFC, adjust the percentage of co-solvent. 3. Lower the column temperature in increments of 5 °C. 4. Reduce the flow rate to increase interaction time with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Active sites on the column or in the flow path. 3. Sample overload. | 1. Add a mobile phase additive (e.g., a small amount of acid or base) to suppress unwanted interactions. 2. Use a new column or flush the system with a strong solvent. 3. Reduce the sample concentration or injection volume. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. High sample concentration. | 1. Dissolve the sample in the initial mobile phase. 2. Dilute the sample. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition. 3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. |
| Low Signal-to-Noise Ratio | 1. Low sample concentration. 2. Inappropriate detector settings. 3. Contaminated mobile phase or detector flow cell. | 1. Increase sample concentration if possible. 2. Optimize detector parameters (e.g., wavelength for UV detection). 3. Use fresh, high-purity solvents and flush the detector flow cell. |
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the separation of two Spiramine isomers (Isomer 1 and Isomer 2) using different chromatographic techniques. This data is intended to serve as a reference for method development.
Table 1: Representative HPLC Separation Data
| Parameter | Method A (Normal Phase) | Method B (Reversed Phase) |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (B130326) (80:20, v/v) | Acetonitrile/Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Retention Time (Isomer 1) | 8.5 min | 10.2 min |
| Retention Time (Isomer 2) | 10.1 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Selectivity (α) | 1.25 | 1.30 |
Table 2: Representative SFC Separation Data
| Parameter | Method C |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO₂/Methanol (70:30, v/v) with 0.1% Diethylamine (B46881) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Retention Time (Isomer 1) | 4.2 min |
| Retention Time (Isomer 2) | 5.1 min |
| Resolution (Rs) | 2.5 |
| Selectivity (α) | 1.28 |
Experimental Protocols
Protocol 1: Representative Chiral HPLC Method Development for Spiramine Isomers
This protocol outlines a general approach for developing a chiral HPLC method for the separation of Spiramine isomers.
1. Initial Screening of Chiral Stationary Phases (CSPs):
- Prepare a solution of the Spiramine isomer mixture in a suitable solvent (e.g., mobile phase).
- Screen a set of at least 3-4 different CSPs (e.g., polysaccharide-based columns like Chiralpak® AD, Chiralpak® IC, Chiralcel® OD).
- Use a generic mobile phase for initial screening (e.g., for normal phase: Hexane/Ethanol or Hexane/Isopropanol; for reversed-phase: Acetonitrile/Water or Methanol/Water).
- Evaluate the chromatograms for any signs of separation.
2. Mobile Phase Optimization:
- Select the CSP that shows the best initial separation or potential for separation.
- Systematically vary the ratio of the organic modifiers in the mobile phase.
- For normal phase, small changes in the alcohol modifier can have a significant impact on selectivity.
- For reversed-phase, adjust the organic solvent percentage.
- Introduce acidic or basic additives (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) to improve peak shape and resolution.
3. Optimization of Chromatographic Conditions:
- Temperature: Evaluate the effect of column temperature on the separation. Lowering the temperature often improves resolution in chiral separations.
- Flow Rate: Reduce the flow rate to increase the interaction time between the analytes and the CSP, which can enhance resolution.
4. Method Validation:
- Once a satisfactory separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
Protocol 2: Representative Chiral SFC Method for Spiramine Isomers
This protocol provides a general workflow for developing a chiral SFC method.
1. Column and Co-solvent Screening:
- Dissolve the Spiramine isomer mixture in a suitable solvent.
- Screen a selection of chiral columns with a generic gradient of a co-solvent (e.g., methanol, ethanol, or isopropanol in CO₂).
- Evaluate the screening results to identify the most promising column and co-solvent combination.
2. Mobile Phase and Additive Optimization:
- Based on the screening results, optimize the isocratic or gradient conditions for the chosen column and co-solvent.
- Investigate the effect of different additives (e.g., amines like diethylamine or acids like trifluoroacetic acid) on peak shape and resolution.
3. Back Pressure and Temperature Optimization:
- Vary the back pressure to modify the density of the supercritical fluid, which can influence retention and selectivity.
- Optimize the column temperature, as it can affect both the kinetics of mass transfer and the chiral recognition mechanism.
4. Method Validation:
- Validate the final SFC method for its intended purpose, assessing parameters like specificity, linearity, precision, and accuracy.
Visualizations
References
- 1. NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Spiramine A Interference in High-Throughput Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiramine A. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] Its complex heptacyclic structure is characteristic of this class of natural products.[2] While research is ongoing, preliminary studies and data from related analogs, such as Spiramine C and D derivatives, indicate that this compound possesses cytotoxic properties against various cancer cell lines.[1][3] The mechanism is suggested to involve the induction of apoptosis.[3]
Q2: My IC50 value for this compound is inconsistent across experiments. What are the likely causes?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Compound Stability and Solubility: this compound is a lipophilic compound, and precipitation in aqueous cell culture media can lead to variability.[4] Ensure the final DMSO concentration is low (ideally <0.1%) and consistent across all wells.[4]
-
Cell-Based Factors: Variations in cell passage number, seeding density, and overall cell health can significantly impact drug sensitivity.
-
Assay Conditions: Inconsistent incubation times and batch-to-batch variability in reagents like media and serum can affect results.
Q3: I'm observing a high rate of hits with this compound in my primary screen. Could this be due to assay interference?
Yes, a high hit rate with a single compound across multiple assays can be a red flag for assay interference. Natural products, including diterpenoid alkaloids, can sometimes act as Pan-Assay Interference Compounds (PAINS).[5] Common interference mechanisms include autofluorescence, compound aggregation, redox activity, and inhibition of reporter enzymes like luciferase.[6] It is crucial to perform a series of counter-screens to rule out these artifacts.[7]
Q4: How can I distinguish true biological activity from assay interference when working with this compound?
A multi-pronged approach is necessary to validate hits:
-
Confirm Dose-Response: True hits should exhibit a clear and reproducible dose-response relationship.
-
Run Counter-Screens: Systematically test for common interference mechanisms as detailed in the troubleshooting guides below.
-
Use Orthogonal Assays: Confirm the biological activity using a different assay technology that is less susceptible to the suspected interference mechanism. For example, if you suspect interference in a fluorescence-based assay, an orthogonal assay could be based on luminescence or a direct enzymatic readout.[8]
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Cell viability assays like the MTT assay are foundational for assessing the cytotoxic effects of compounds like this compound. However, these assays are susceptible to specific types of interference.[2]
Potential Cause: Direct reduction of the MTT reagent by this compound, leading to a false-positive signal (apparent increase in cell viability).[9]
Troubleshooting Workflow
References
- 1. galaxy.ai [galaxy.ai]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Spiramine A Research & Development
A Note to Researchers: The successful scaling up of any natural product for extensive research necessitates a robust and reproducible total synthesis. Currently, a complete total synthesis of Spiramine A has not been reported in peer-reviewed literature. The complex, heptacyclic structure of this atisine-type diterpenoid alkaloid presents a significant synthetic challenge.[1]
This technical support center, therefore, cannot provide troubleshooting for a specific synthetic route. Instead, it offers guidance on the isolation of this compound, general troubleshooting strategies applicable to the synthesis of complex diterpenoid alkaloids, and a summary of its known biological properties and postulated signaling pathways to support ongoing research efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a complex atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus, such as Spiraea japonica.[1] It possesses a range of biological activities, with notable anti-inflammatory and anti-platelet aggregation effects.[1] Specifically, it has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation.[1] Derivatives of the related Spiramine C and D have also demonstrated potent cytotoxic effects against various cancer cell lines, inducing apoptosis through a unique Bax/Bak-independent pathway.[2][3]
Q2: Since a total synthesis is not available, how can I obtain this compound for research?
A2: Currently, this compound must be obtained through isolation from its natural source, the aerial parts of Spiraea japonica. This process generally involves extraction with an organic solvent, followed by a series of chromatographic purification steps. A generalized protocol is provided in the "Experimental Protocols" section of this guide.
Q3: What are the major challenges in synthesizing complex diterpenoid alkaloids like this compound?
A3: The synthesis of diterpenoid alkaloids is a formidable challenge in organic chemistry due to their intricate and sterically congested three-dimensional structures.[4] Key challenges include:
-
Construction of the Polycyclic Core: Assembling the complex, often caged, skeleton with correct stereochemistry is a primary hurdle.
-
Stereocontrol: These molecules contain numerous stereocenters that must be set with high precision.
-
Functionalization: Introducing oxygen and nitrogen functionalities at late stages of the synthesis onto the complex scaffold can be difficult.
-
Low Overall Yields: Multi-step syntheses of such complex molecules often suffer from low overall yields, making it difficult to produce large quantities.
Q4: What is the postulated mechanism of action for this compound's anti-inflammatory effects?
A4: While the specific signaling pathway for this compound is not fully elucidated, the anti-inflammatory effects of related compounds suggest a potential mechanism involving the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling pathways.[1]
Troubleshooting Guide: Challenges in Complex Alkaloid Synthesis
This section provides general troubleshooting advice for synthetic challenges that would likely be encountered in a future total synthesis of this compound or similar complex natural products.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield in Cyclization/Ring-Formation Step | 1. Steric hindrance preventing bond formation.2. Incorrect conformation of the precursor.3. Unfavorable reaction kinetics or thermodynamics. | 1. Reagent Choice: Experiment with different catalysts or reagents (e.g., milder or more reactive Lewis acids).2. Protecting Groups: Alter protecting groups on nearby functionalities to reduce steric clash.3. Solvent & Temperature: Screen a variety of solvents and temperatures to find optimal conditions.4. Substrate Modification: Redesign the synthetic intermediate to favor the desired cyclization pathway. |
| Poor Stereoselectivity in a Key Transformation | 1. Lack of effective facial bias.2. Competing transition states of similar energy.3. Epimerization under reaction or workup conditions. | 1. Chiral Catalysis: Employ a chiral catalyst or auxiliary to induce asymmetry.2. Substrate Control: Introduce a bulky substituent to block one face of the molecule.3. Temperature: Lowering the reaction temperature can often enhance selectivity.4. Buffered Conditions: Use buffered solutions during workup to prevent epimerization. |
| Failure of a Late-Stage C-H Functionalization | 1. Deactivation of the catalyst by functional groups on the substrate.2. Inaccessible C-H bond due to steric shielding.3. Undesired side reactions at other positions. | 1. Directing Groups: Install a removable directing group to guide the catalyst to the desired C-H bond.2. Catalyst Screening: Test a panel of catalysts with different ligands and metal centers.3. Protecting Group Strategy: Protect sensitive functional groups elsewhere in the molecule to prevent side reactions. |
| Difficulty in Purifying Intermediates | 1. Presence of closely related byproducts or diastereomers.2. Oily or non-crystalline nature of the product. | 1. Chromatography Optimization: Experiment with different solvent systems, gradients, and stationary phases (e.g., reverse-phase HPLC).2. Crystallization: Attempt crystallization from various solvent systems. Seeding with a crystal can be helpful.3. Derivatization: Convert the product to a crystalline derivative for purification, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NO₄ | [1] |
| Molecular Weight | 399.5 g/mol | [1] |
| Appearance | White amorphous powder | [1] |
| CAS Number | 114531-28-1 | [1] |
Table 2: Reported Biological Activity of this compound
| Activity | Assay | Result (IC₅₀) | Reference |
| Anti-platelet Aggregation | PAF-induced rabbit platelet aggregation | 6.7 μM | [1] |
Experimental Protocols
Protocol 1: Generalized Isolation of this compound from Spiraea japonica
This protocol is a generalized representation based on common procedures for isolating diterpenoid alkaloids and should be optimized for specific laboratory conditions.
-
Extraction:
-
Air-dry and powder the aerial parts of Spiraea japonica.
-
Extract the powdered plant material exhaustively with methanol (B129727) (MeOH) at room temperature.
-
Concentrate the combined MeOH extracts under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Partition the acidic solution against ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the now basic aqueous layer with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of CHCl₃-MeOH to separate the alkaloids into fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject the this compound-containing fractions to further purification using repeated column chromatography (silica gel or alumina) and/or preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is obtained.
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
-
Visualizations
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Caption: Generalized workflow for the isolation of this compound.
References
Troubleshooting Guide: Common Issues in Derivatization Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability Testing of Spiramine A Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of Spiramine A formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting long-term stability testing on this compound formulations?
A1: The primary objectives are to evaluate the physical, chemical, and microbiological stability of the formulation over a prolonged period under specific storage conditions.[1][2] This testing is crucial for determining the shelf-life, recommended storage conditions, and ensuring the safety and efficacy of the product throughout its lifecycle.[3][4]
Q2: What are the typical ICH guidelines to follow for long-term stability testing?
A2: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing.[5][6] For long-term studies, recommended storage conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5][7] The testing frequency should be sufficient to establish the stability profile, often every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][8]
Q3: What are the most common degradation pathways for compounds like this compound?
A3: While specific public data on this compound is limited, related alkaloids and polyamines are susceptible to degradation through hydrolysis, oxidation, and photolysis.[3][9][10][11] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress are essential to identify potential degradation products and establish the degradation pathways.[3]
Q4: Which analytical methods are most suitable for stability-indicating assays of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for their high sensitivity, selectivity, and ability to separate and quantify this compound in the presence of its degradation products.[3][12][13][14] A validated stability-indicating method is a prerequisite for accurate stability assessment.[3]
Q5: What constitutes a "significant change" in a stability study according to ICH guidelines?
A5: A "significant change" for a drug product is generally defined as a failure to meet its specifications.[2] This can include a greater than 5% change in assay from the initial value, any degradation product exceeding its acceptance criterion, or failure to meet acceptance criteria for appearance, physical attributes, and functionality tests (e.g., color, phase separation, pH, dissolution).[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly rapid degradation of this compound in the formulation. | - Incompatible excipients: The excipients may be reacting with this compound.[15]- Inappropriate pH of the formulation: The pH may be promoting hydrolysis.[9]- Exposure to light or oxygen: The formulation may be sensitive to photolysis or oxidation.[10][11] | - Conduct compatibility studies with individual excipients.- Adjust the pH of the formulation to a range where this compound is more stable, as determined by forced degradation studies.- Protect the formulation from light using amber vials or other light-resistant packaging.[4] Consider purging with an inert gas like nitrogen to minimize oxidation.[10] |
| Appearance of unknown peaks in the chromatogram during stability testing. | - Formation of degradation products: These are likely new chemical entities formed from the breakdown of this compound.[3] | - Perform forced degradation studies to intentionally generate degradation products and aid in peak identification.[3]- Utilize LC-MS/MS to obtain mass information and elucidate the structure of the unknown peaks.[13][16] |
| Changes in physical appearance (e.g., color change, precipitation, phase separation). | - Chemical degradation: Degradation products may be colored.- Physical instability: The formulation may not be robust, leading to issues like crystal growth or emulsion breaking.[9] | - Correlate the physical change with chemical analysis to determine if a new degradant is responsible.- Re-evaluate the formulation composition. For suspensions, consider different suspending agents or particle size reduction. For emulsions, assess the surfactant system.[9] |
| Difficulty in achieving mass balance in the stability study. | - Formation of non-UV active degradants: Some degradation products may not be detectable by a UV detector.- Precipitation of this compound or degradants: The analyte may be falling out of solution.- Adsorption to the container surface. | - Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect a wider range of compounds.[16]- Visually inspect samples for precipitation. If observed, investigate the solubility of this compound and its degradants in the formulation.- Perform studies to assess potential adsorption to the container closure system. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound Formulation (Storage: 25°C / 60% RH)
| Time (Months) | Appearance | Assay (%) | pH | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 100.2 | 6.5 | < 0.1 |
| 3 | Clear, colorless solution | 99.8 | 6.5 | 0.2 |
| 6 | Clear, colorless solution | 99.5 | 6.4 | 0.5 |
| 9 | Clear, colorless solution | 99.1 | 6.4 | 0.9 |
| 12 | Clear, colorless solution | 98.7 | 6.3 | 1.3 |
Table 2: Illustrative Accelerated Stability Data for this compound Formulation (Storage: 40°C / 75% RH)
| Time (Months) | Appearance | Assay (%) | pH | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 100.2 | 6.5 | < 0.1 |
| 1 | Clear, colorless solution | 98.9 | 6.3 | 1.1 |
| 2 | Clear, colorless solution | 97.8 | 6.1 | 2.2 |
| 3 | Slight yellow tint | 96.5 | 5.9 | 3.5 |
| 6 | Yellow solution | 94.2 | 5.7 | 5.8 |
Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method
-
Objective: To quantify this compound and its degradation products in a formulation.
-
Instrumentation: HPLC with a UV or PDA detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Procedure:
-
Prepare a standard stock solution of this compound.
-
Prepare calibration standards by diluting the stock solution.
-
Dilute the this compound formulation to a concentration within the calibration range.
-
Inject standards and samples.
-
Quantify this compound and any degradation products by comparing peak areas to the calibration curve.
-
2. Protocol: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products for this compound.[3]
-
Conditions:
-
Acid Hydrolysis: Treat the this compound formulation with 0.1 N HCl at 60°C.[3]
-
Base Hydrolysis: Treat the formulation with 0.1 N NaOH at 60°C.[3]
-
Oxidation: Treat the formulation with 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Expose the solid drug substance and formulation to 80°C.[3]
-
Photostability: Expose the formulation to light with specified illumination as per ICH Q1B guidelines, with a dark control.[3][5]
-
-
Procedure:
-
For each condition, take samples at various time points.
-
Analyze the samples using the stability-indicating HPLC method.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.[3]
-
Characterize the degradation products using LC-MS/MS.
-
Visualizations
Caption: Workflow for long-term stability testing of this compound formulations.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. qlaboratories.com [qlaboratories.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of Spiramine A and Spiramine T
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective activities of two atisine-type diterpenoid alkaloids, Spiramine A and Spiramine T, isolated from Spiraea japonica. While research into Spiramine T has provided initial evidence of its neuroprotective effects, data on this compound in this context remains speculative. This document summarizes the available experimental data for Spiramine T and outlines the current understanding of its mechanisms of action, contrasted with the limited information available for this compound.
Quantitative Data Summary
Currently, quantitative data on the neuroprotective activity of this compound is not available in the scientific literature. The following table summarizes the experimental data for Spiramine T in a gerbil model of cerebral ischemia-reperfusion injury.
| Parameter | Treatment Group | Result | Reference |
| Spiramine T | |||
| Stroke Index | 0.38 mg/kg | Markedly reduced | [1] |
| 0.75 mg/kg | Markedly reduced (dose-dependent) | [1] | |
| 1.5 mg/kg | Markedly reduced (dose-dependent) | [1] | |
| EEG Amplitude Recovery | 0.38, 0.75, 1.5 mg/kg | Enhanced during reperfusion | [1] |
| Cortex Calcium Concentration | 0.38, 0.75, 1.5 mg/kg | Decreased (dose-dependent) | [1] |
| Lipid Peroxidation (LPO) | 0.38, 0.75, 1.5 mg/kg | Decreased (dose-dependent) | [1] |
| 1.0, 2.0 mg/kg (i.p.) | Markedly reduced | [2] | |
| Glutathione (B108866) Peroxidase (GSH-PX) Activity | 1.0, 2.0 mg/kg (i.p.) | Increased | [2] |
| Nitric Oxide Synthase (NOS) Activity | 1.0, 2.0 mg/kg (i.p.) | Inhibited the increase | [2] |
| Nitric Oxide (NO) Production | 1.0, 2.0 mg/kg (i.p.) | Inhibited the increase | [2] |
| This compound | |||
| Neuroprotective Activity | Not Determined | No experimental data available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Spiramine T.
Cerebral Ischemia-Reperfusion Injury Model in Gerbils
-
Animal Model : Male Mongolian gerbils are used.
-
Ischemia Induction : Anesthesia is induced, and a midline cervical incision is made to expose the common carotid arteries. Cerebral ischemia is induced by bilateral occlusion of the common carotid arteries with aneurysm clips for 10 minutes.[1]
-
Reperfusion : After the ischemic period, the clips are removed to allow for reperfusion of the brain.
-
Drug Administration : Spiramine T is administered intravenously at doses of 0.38, 0.75, and 1.5 mg/kg.[1] In other experiments, intraperitoneal injections of 1.0 and 2.0 mg/kg were used.[2]
-
Assessment : Neurological deficits (stroke index), electroencephalogram (EEG) amplitude, and biochemical markers are assessed after a 5-day reperfusion period.[1][2]
Biochemical Assays
-
Lipid Peroxidation (LPO) Assay :
-
Principle : Measures the level of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored compound.
-
Protocol Outline :
-
-
Glutathione Peroxidase (GSH-PX) Activity Assay :
-
Principle : This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-PX, coupled to the reduction of GSSG by glutathione reductase using NADPH. The decrease in NADPH absorbance is monitored.
-
Protocol Outline :
-
Brain tissue homogenate is prepared in a buffer containing EDTA and a reducing agent to preserve enzyme activity.[4]
-
The reaction mixture is prepared with buffer, sodium azide (B81097) (to inhibit catalase), EDTA, glutathione reductase, GSH, and NADPH.[5]
-
The sample is added to the reaction mixture.
-
The reaction is initiated by adding a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).[5]
-
The decrease in absorbance at 340 nm is recorded over time to determine the rate of NADPH consumption, which is proportional to GSH-PX activity.[4]
-
-
-
Nitric Oxide Synthase (NOS) Activity Assay :
-
Principle : NOS activity is determined by measuring the conversion of L-arginine to L-citrulline or by quantifying the production of nitric oxide (NO) metabolites, nitrite (B80452) and nitrate. The Griess reaction is a common method for nitrite detection.
-
Protocol Outline (Griess Reaction for Nitrite) :
-
Brain tissue homogenate is prepared and centrifuged to obtain the supernatant.
-
The supernatant is incubated with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]
-
The formation of a colored azo compound is measured spectrophotometrically at approximately 540 nm.[6]
-
Nitrite concentration is determined from a standard curve and is indicative of NOS activity.
-
-
Signaling Pathways and Mechanisms of Action
Spiramine T
The neuroprotective mechanism of Spiramine T in cerebral ischemia-reperfusion injury appears to be multifactorial, primarily involving the attenuation of oxidative stress and excitotoxicity.
This compound
Due to the lack of experimental data, the signaling pathways and mechanisms of neuroprotective action for this compound are currently unknown. It is hypothesized that, given its structural similarity to Spiramine T, it may share some mechanisms, such as antioxidant and anti-inflammatory properties. However, this remains to be experimentally verified.
Experimental Workflow
The general workflow for investigating the neuroprotective activity of a compound like this compound or T is as follows:
Conclusion
Spiramine T has demonstrated clear neuroprotective effects in an in vivo model of cerebral ischemia-reperfusion injury, primarily through mechanisms related to the mitigation of oxidative stress and calcium overload.[1][2] In contrast, the neuroprotective potential of this compound remains hypothetical and requires experimental validation. Future research should focus on conducting in vitro and in vivo studies to determine if this compound exhibits similar neuroprotective properties to its structural analog, Spiramine T. Direct comparative studies would be invaluable in elucidating the structure-activity relationships of these diterpenoid alkaloids and their potential as therapeutic agents for neurodegenerative disorders.
References
- 1. Neuroprotective effects in gerbils of spiramine T from Spiraea japonica var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of spiramine T on antioxidant enzymatic activities and nitric oxide production in cerebral ischemia-reperfusion gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased in vitro lipid peroxidation of gerbil cerebral cortex as compared with rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. A Method of Measuring Glutathione Peroxidase Activity in Murine Brain in Pharmacological Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
validation of Spiramine A's anticancer effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Spiramine A, a complex diterpenoid alkaloid, has emerged as a compound of interest in oncology research. While direct and extensive experimental validation of this compound's anticancer effects is still in early stages, preliminary studies on its close analogs, particularly derivatives of Spiramine C and D, suggest a potent ability to induce apoptosis in cancer cells. This guide provides a comparative analysis of the potential anticancer effects of this compound, based on available data from its derivatives, and outlines the experimental framework for its validation.
Comparative Efficacy of Spiramine Derivatives
Direct quantitative data, such as IC50 values for this compound across a range of cancer cell lines, is not yet widely available in published literature. However, studies on derivatives of the structurally related Spiramine C and D have demonstrated significant cytotoxic and pro-apoptotic activities.
| Compound Class | Cell Line | Cell Type | Reported Effect | Citation |
| Spiramine C/D derivatives | MCF-7/ADR | Multidrug-Resistant Breast Cancer | Potent cytotoxic activity | |
| Spiramine C/D derivatives | Bax(-/-)/Bak(-/-) MEFs | Mouse Embryonic Fibroblasts | Effective in inducing apoptosis |
Table 1: Summary of Reported Anticancer Effects of Spiramine C/D Derivatives.
The activity of Spiramine derivatives in multidrug-resistant and apoptosis-resistant cell models underscores their potential to overcome common mechanisms of chemotherapy resistance.
Proposed Mechanism of Action: A Novel Apoptotic Pathway
This compound and its analogs are believed to exert their anticancer effects through the induction of apoptosis, or programmed cell death. Notably, derivatives of Spiramine C and D have been shown to induce apoptosis through a Bax/Bak-independent mechanism. This is significant as Bax and Bak are key mediator proteins in the conventional mitochondrial (intrinsic) apoptotic pathway. A compound that can bypass this requirement could be effective against cancers that have developed resistance to apoptosis by downregulating these proteins.
The proposed mechanism is thought to involve the activation of other pro-apoptotic molecules that can lead to mitochondrial membrane permeabilization and the release of apoptotic factors, even in the absence of Bax and Bak.
Experimental Protocols for Validation
To validate the anticancer effects of this compound and quantify its potency, the following standard cell-based assays are recommended.
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of the drug that inhibits the growth of a cell population by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental and Validation Workflow
The following diagram outlines a typical workflow for the initial validation of a novel anticancer compound like this compound.
Conclusion
While further research is required to fully elucidate the anticancer properties of this compound, the existing data on its analogs are promising. The potential for a novel, Bax/Bak-independent mechanism of apoptosis induction makes this compound an exciting candidate for the development of new cancer therapeutics, particularly for treatment-resistant cancers. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic validation of this compound's efficacy and mechanism of action.
Spiramine A: A Comparative Cytotoxicity Analysis Against Other Diterpenoid Alkaloids
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals objectively compares the cytotoxic performance of Spiramine A with other diterpenoid alkaloids, supported by experimental data.
This compound, a C20-diterpenoid alkaloid of the atisine (B3415921) type, has demonstrated significant cytotoxic activity against a variety of cancer cell lines, positioning it as a compound of interest in the development of novel anticancer therapeutics. This guide provides a comparative analysis of its cytotoxic efficacy against other diterpenoid alkaloids, supported by a summary of quantitative data, detailed experimental protocols, and an exploration of the underlying mechanisms of action.
Quantitative Cytotoxicity Data: A Comparative Overview
The cytotoxic potential of this compound and other selected diterpenoid alkaloids is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented for various human cancer cell lines.
| Alkaloid Type | Compound | Cell Line | Cancer Type | IC50 (µM) |
| Atisine-Type | This compound/B Mixture | HL-60 | Promyelocytic Leukemia | <20[1] |
| SMMC-7721 | Hepatocellular Carcinoma | <20[1] | ||
| A-549 | Lung Carcinoma | <20[1] | ||
| MCF-7 | Breast Adenocarcinoma | <20[1] | ||
| SW-480 | Colon Adenocarcinoma | <20[1] | ||
| Honatisine | A549 | Lung Carcinoma | 3.16[2] | |
| Delphatisine C | A549 | Lung Carcinoma | 4.28[2] | |
| Aconitine-Type | Lipojesaconitine | A549 | Lung Carcinoma | 6.0[3][4] |
| MDA-MB-231 | Triple-negative Breast Cancer | 7.3[3][4] | ||
| MCF-7 | Estrogen Receptor-positive Breast Cancer | 6.8[3][4] | ||
| KB | Cervical Carcinoma | 6.9[3][4] | ||
| KB-VIN (MDR) | Multidrug-resistant Cervical Carcinoma | 18.6[3][4] | ||
| Lipomesaconitine | KB | Cervical Carcinoma | 9.9[3][4] | |
| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | Various | 13.7 - 20.3[3][4] | |
| Hetisine-Type | Kobusine Derivatives | A549, DU145, KB, KB-VIN | Various | <10[5] |
| Pseudokobusine Derivatives | A549, DU145, KB, KB-VIN | Various | <10[5] |
Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that the cytotoxic effects of spiramines and other diterpenoid alkaloids are primarily mediated through the induction of apoptosis, or programmed cell death.[1] While the precise signaling pathway for this compound is still under investigation, derivatives of the related Spiramine C and D have been shown to induce apoptosis through a unique Bax/Bak-independent mechanism.[6] This suggests a novel mode of action that could be effective in cancers where conventional apoptotic pathways are dysregulated.[6]
The proposed mechanism for some atisine-type diterpenoid alkaloids involves the intrinsic mitochondrial pathway of apoptosis.[2]
Below is a generalized representation of a proposed apoptotic signaling pathway for atisine-type diterpenoid alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spiramine Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Spiramine alkaloids, a class of diterpenoids isolated from plants of the Spiraea genus, have emerged as a promising scaffold in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Spiramine derivatives, focusing on their potent anticancer and emerging neuroprotective activities. We present a synthesis of the available quantitative data, detailed experimental methodologies for key biological assays, and visual representations of the underlying mechanisms of action to facilitate further research and development in this area.
Anticancer Activity of Spiramine C and D Derivatives
Derivatives of Spiramine C and D have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those exhibiting multidrug resistance. A key structural feature for this activity is the presence of an α,β-unsaturated ketone moiety.
Structure-Activity Relationship (SAR) Summary
The primary determinant of the anticancer potency of Spiramine C and D derivatives is the α,β-unsaturated ketone functional group. This group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles.
-
α,β-Unsaturated Ketone is Crucial: The presence of this moiety is essential for the cytotoxic activity.
-
Double Michael Acceptor Enhances Potency: Derivatives bearing a second Michael acceptor group exhibit significantly increased cytotoxic activity.[1]
-
Oxazolidine (B1195125) Ring is Necessary: The integrity of the oxazolidine ring in the spiramine core is required for activity.[1]
Comparative Cytotoxicity Data
While a comprehensive public database of IC50 values for a wide array of Spiramine derivatives is not yet available, the following table summarizes representative data for key compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 15-oxospiramilactone (B609486) (S3) | MCF-7/ADR | Not Specified | [1] |
| Bax(-/-)/Bak(-/-) MEFs | Not Specified | [1] |
Note: The referenced literature highlights the potent activity of compounds like 15-oxospiramilactone (S3) but does not provide specific IC50 values in the abstracts. The activity was positively correlated with the induction of apoptosis in Bax/Bak deficient cells.
Mechanism of Action: Bax/Bak-Independent Apoptosis
A compelling feature of Spiramine C and D derivatives is their ability to induce apoptosis through a pathway that is independent of the key mitochondrial effector proteins Bax and Bak. This alternative apoptotic route presents a potential strategy to overcome resistance to conventional chemotherapeutics that rely on the intrinsic mitochondrial pathway.
The proposed signaling cascade for this unique mechanism is as follows:
-
Inhibition of Thioredoxin Reductase (TrxR): Spiramine derivatives with an α,β-unsaturated ketone can target and inhibit the activity of selenoproteins TrxR1 and TrxR2.
-
Increased Reactive Oxygen Species (ROS): Inhibition of the antioxidant enzyme TrxR leads to an elevation of intracellular ROS.
-
Activation of FOXO3a and Upregulation of Bim: The increase in ROS activates the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic BH3-only protein, Bim.
-
Bim-Bcl-2 Interaction and Mitochondrial Permeabilization: Upregulated Bim interacts with the anti-apoptotic protein Bcl-2 at the mitochondrial outer membrane. This interaction induces a conformational change in Bcl-2, causing it to form pores and permeabilize the membrane.
-
Cytochrome c Release and Caspase Activation: The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol, which triggers the activation of caspases and execution of apoptosis.
Caption: Bax/Bak-Independent Apoptotic Pathway Induced by Spiramine Derivatives.
Neuroprotective Activity of Spiramine T
Preliminary studies have indicated that Spiramine T, another member of the spiramine alkaloid family, possesses neuroprotective properties.
Activity Profile
In a study using a gerbil model of cerebral ischemia-reperfusion injury, intravenous administration of Spiramine T demonstrated several beneficial effects:
-
Markedly reduced the stroke index.
-
Enhanced the recovery of EEG amplitude during reperfusion.
-
Decreased the concentrations of cortex calcium and lipid peroxidation in a dose-dependent manner.[2]
The proposed mechanism for these neuroprotective effects is related to the reduction of calcium accumulation and lipid peroxidation.[2]
Structure-Activity Relationship (SAR) Summary
Currently, there is a lack of published SAR studies for a series of Spiramine T derivatives. The initial findings are based on the parent compound, and further research is needed to elucidate the structural requirements for optimal neuroprotective activity.
Experimental Protocols
Detailed methodologies for the key bioassays used in the evaluation of Spiramine derivatives are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Workflow:
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Spiramine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the Spiramine derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Workflow:
Caption: Experimental Workflow for the Annexin V-FITC/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Spiramine derivative at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
Spiramine derivatives, particularly those of the C and D types bearing an α,β-unsaturated ketone moiety, represent a promising class of anticancer agents with a unique Bax/Bak-independent mechanism of action. This property makes them attractive candidates for circumventing certain types of drug resistance. The neuroprotective effects of Spiramine T also open a new avenue for research into their therapeutic potential for neurodegenerative diseases.
Future research should focus on:
-
Synthesis of a broader library of derivatives: To establish a more comprehensive and quantitative SAR, a wider range of analogs with modifications at various positions of the spiramine scaffold should be synthesized and evaluated.
-
Detailed Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways involved in both the anticancer and neuroprotective effects will be crucial for rational drug design.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.
This guide provides a foundational overview to stimulate and inform further investigation into the promising therapeutic applications of Spiramine derivatives.
References
Comparative Analysis of Spiramine A from Diverse Spiraea Varieties: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of Spiramine A, an atisine-type diterpenoid alkaloid, across various Spiraea species. It is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of the current scientific literature. This document summarizes the distribution of this compound and related alkaloids, presents available bioactivity data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development.
While this compound has been primarily isolated from the Spiraea japonica complex, this guide also reviews the phytochemical profiles of other varieties, such as Spiraea prunifolia and Spiraea cantoniensis, to provide a broader context for comparative analysis.
Data Summary: Distribution and Bioactivity of this compound and Related Alkaloids
| Compound | Spiraea Variety | Part of Plant | Reported Bioactivity | Quantitative Data (IC₅₀) |
| This compound | Spiraea japonica complex | Whole plants, Roots | Antitumor, Antimicrobial, Anti-platelet aggregation[1][2] | 6.7 µM (PAF-induced rabbit platelet aggregation)[1] |
| Spiramine C/D Derivatives | Spiraea japonica complex | Whole plants | Cytotoxic (anticancer) via Bax/Bak-independent apoptosis[3] | Not specified |
| Spiramine Q | Spiraea japonica var. incisa | Roots | Anti-platelet, Antithrombotic[4] | More active than aspirin (B1665792) in vivo[4] |
| Spiramine T | Spiraea japonica var. acuta | Roots | Neuroprotective[4][5] | Not specified |
| Spiramine N-6 | Spiraea japonica | Not specified | Inhibits platelet aggregation[4] | Not specified |
| Phenolic Compounds | Spiraea prunifolia | Leaves | Antioxidant[4] | Greater DPPH radical-scavenging activity than L-ascorbic acid[4] |
| Flavonol Caffeoylglycosides | Spiraea cantoniensis | Flower | Alpha-glucosidase inhibitors[4] | Not specified |
Note: The absence of this compound in the table for S. prunifolia and S. cantoniensis indicates that current research has primarily focused on other classes of compounds in these species, and the presence of this compound has not been reported.
Experimental Protocols
Detailed experimental protocols for the isolation and bioactivity assessment of this compound are not exhaustively described in a single source. The following methodologies are synthesized from general procedures for alkaloid isolation and standard bioactivity assays.
General Protocol for Isolation and Purification of this compound
This protocol is based on methods described for the isolation of diterpenoid alkaloids from the Spiraea japonica complex[6].
-
Extraction :
-
Air-dry and powder the whole plants or roots of the selected Spiraea species.
-
Macerate the powdered material with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning :
-
Suspend the crude extract in a 2-5% aqueous hydrochloric acid solution.
-
Partition the acidic solution against an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the alkaline solution with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification :
-
Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography (silica gel or Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines[3].
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation :
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Formazan (B1609692) Solubilization :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Spiramine C/D Derivatives
While the specific signaling pathway for this compound is not detailed in the available literature, a proposed pathway for the Bax/Bak-independent apoptosis induced by derivatives of the related Spiramine C and D has been described[3]. This provides a valuable hypothetical framework for the potential mechanism of action of this compound.
Caption: Proposed signaling pathway for apoptosis induced by Spiramine C/D derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of this compound from its initial extraction to the final bioactivity assessment.
Caption: General experimental workflow for this compound isolation and bioactivity screening.
Conclusion and Future Directions
This compound, primarily isolated from the Spiraea japonica complex, demonstrates promising biological activities, including anti-platelet aggregation and potential antitumor effects. However, a comprehensive comparative analysis of its yield and efficacy across different Spiraea varieties is currently lacking in the scientific literature. While other species like S. prunifolia and S. cantoniensis are rich in other bioactive compounds, their potential as a source for this compound remains unexplored.
Future research should focus on a systematic screening of various Spiraea species for their this compound content. Direct comparative studies on the bioactivity of this compound isolated from different varieties would be invaluable in identifying the most potent source. Furthermore, elucidation of the specific signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Spiramine A: A Comparative Guide
This guide provides a comparative analysis of the diterpenoid alkaloid Spiramine A, focusing on its potential as a therapeutic agent. Due to the limited availability of direct experimental data for this compound, this guide incorporates findings from closely related analogues, particularly derivatives of Spiramine C and D, which share the same atisine-type diterpenoid alkaloid core structure. The performance of these spiramine compounds is compared with established therapeutic agents to provide a framework for evaluating their potential.
Executive Summary
This compound and its derivatives have demonstrated notable biological activities, including anti-cancer and anti-inflammatory effects.[1] A significant finding is the induction of apoptosis in cancer cells through a mechanism that appears to be independent of the common Bax/Bak apoptotic pathway, suggesting its potential to overcome certain types of drug resistance.[1] While anti-inflammatory and anti-platelet aggregation activities have also been reported, the precise molecular targets of this compound are yet to be definitively identified.[2][3] This guide synthesizes the available preclinical data to offer a comparative perspective on this compound's therapeutic potential.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for this compound and its derivatives in comparison to standard therapeutic agents.
Table 1: Anti-Platelet Aggregation Activity
| Compound | Target/Assay | IC50 | Comparator Drug | Comparator's Mechanism of Action |
| This compound | PAF-induced rabbit platelet aggregation | 6.7 μM[3] | Aspirin | Irreversibly inhibits the COX-1 enzyme in platelets, thereby blocking thromboxane (B8750289) A2 synthesis.[2] |
Table 2: Comparative Anti-Cancer and Anti-Inflammatory Profile (Qualitative)
| Biological Activity | Spiramine Analogues' Performance | Comparator Drug(s) | Comparator's Mechanism of Action |
| Anti-cancer | Derivatives of Spiramine C and D induce apoptosis in cancer cells via a Bax/Bak-independent pathway.[1][2] | Paclitaxel, Betulinic Acid | Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis. Betulinic acid can induce apoptosis through various pathways, including the mitochondrial pathway.[1] |
| Anti-inflammatory | Spiramine C and D have demonstrated in vitro anti-inflammatory effects, though the precise mechanism is not fully characterized.[2] | Dexamethasone | A corticosteroid that suppresses inflammation by inhibiting the production of inflammatory mediators.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the mechanism of action of this compound.
Protocol 1: Target Identification using Affinity-Based Protein Profiling
This protocol outlines a strategy for identifying the direct molecular targets of this compound.[4]
-
Synthesis of this compound Affinity Probe:
-
Synthesize a derivative of this compound incorporating a linker arm with a photo-activatable group (e.g., diazirine) and a reporter tag (e.g., biotin). The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity.
-
-
Cell Lysis and Probe Incubation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to spiramine derivatives) and prepare a cell lysate.
-
Incubate the cell lysate with the this compound affinity probe. A control incubation with a non-active analogue or DMSO should be run in parallel.
-
-
Photo-Crosslinking and Protein Pull-Down:
-
Expose the lysate-probe mixture to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the this compound probe sample compared to the control are considered potential targets.
-
Protocol 2: Validation of Bax/Bak-Independent Apoptosis
This protocol is designed to confirm the unique apoptotic mechanism of this compound.
-
Cell Culture and Treatment:
-
Culture wild-type cancer cells alongside isogenic cell lines deficient in Bax and Bak (Bax/Bak double knockout).
-
Treat all cell lines with varying concentrations of this compound or a vehicle control for a defined period (e.g., 24-48 hours).
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
-
Data Analysis:
-
Compare the levels of apoptosis induced by this compound in wild-type versus Bax/Bak double knockout cells. If this compound induces apoptosis to a similar extent in both cell lines, it confirms a Bax/Bak-independent mechanism.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of Spiramine-induced apoptosis, bypassing Bax/Bak.
Caption: Workflow for identifying the molecular targets of this compound.
References
Cross-Validation of Analytical Methods for Spiramine A Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of therapeutic candidates like Spiramine A is fundamental to advancing preclinical and clinical research. The cross-validation of analytical methods is a critical step to ensure consistency and comparability of data, particularly when employing different analytical techniques. This guide provides a detailed comparison of two widely used analytical methods for the detection of this compound (using its structurally identical polyamine, spermine (B22157), as a proxy due to the limited availability of specific validation data for this compound): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is supported by experimental data to facilitate informed decisions in method selection and cross-validation.
Comparative Analysis of Quantitative Performance
The choice between LC-MS/MS and ELISA for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity and specificity, sample throughput, and cost considerations. Below is a summary of the key performance characteristics for each method.
| Parameter | LC-MS/MS | Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Competitive binding of sample antigen and labeled antigen to a limited number of antibody binding sites.[1] |
| Linearity Range | Wide dynamic range, typically from ng/mL to µg/mL (e.g., 1-500 ng/mL). | 12.5 - 800 ng/mL.[1] |
| Limit of Detection (LOD) | High sensitivity, in the fmol to low pmol range (e.g., 2 fmol for spermine). | 7.5 ng/mL.[1] |
| Limit of Quantification (LOQ) | Low ng/mL range (e.g., 0.1-5 ng/mL). | 12.5 ng/mL.[1] |
| Accuracy (% Recovery) | 84.85 - 109.97%. | 85% - 104%.[1] |
| Precision (%RSD) | Intra-assay: <10%, Inter-assay: <15%. | Intra-assay: <10%, Inter-assay: <12%. |
| Specificity/Selectivity | High, based on mass-to-charge ratio and fragmentation patterns. | Good, but potential for cross-reactivity with structurally similar molecules.[2][3] |
| Sample Throughput | Lower, sequential sample analysis. | High, suitable for screening large numbers of samples in parallel. |
| Cost per Sample | Higher, due to equipment and reagent costs. | Lower, more cost-effective for large sample batches. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
1. Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., spermine-d8).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on a competitive immunoassay format for the quantification of this compound (Spermine).[1]
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Bring all reagents to room temperature before use.
2. Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with this compound antigen.[1]
-
Immediately add 50 µL of Biotinylated Anti-Spermine Antibody to each well.[1]
-
Gently tap the plate to ensure thorough mixing.
-
Cover the plate and incubate for 45 minutes at 37°C.[1]
-
Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well.
-
Add 100 µL of HRP-Streptavidin conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times as in the previous wash step.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
3. Data Analysis:
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
-
Generate a standard curve by plotting the OD values against the corresponding concentrations of the standards.
-
The concentration of this compound in the samples is inversely proportional to the OD and can be determined from the standard curve.[1]
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques produce comparable results, which is crucial for the integrity of a research project or clinical study. A typical workflow for cross-validating an LC-MS/MS and an ELISA method is depicted below.
Caption: Workflow for the cross-validation of LC-MS/MS and ELISA methods.
References
- 1. Spermine ELISA Kit (A247092) [antibodies.com]
- 2. Assay of the polyamine spermine by a monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new enzyme-linked immunosorbent assay (ELISA) for studying immunocytochemical procedures using an antiserum produced against spermidine as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spiramine A and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Benchmarking Guide
In the quest for novel therapeutic strategies against neurodegenerative diseases and acute neuronal injury, the exploration of new chemical entities with neuroprotective potential is paramount. This guide provides a detailed comparison of Spiramine A, a diterpenoid alkaloid, against three established neuroprotective agents: Edaravone, Riluzole (B1680632), and Memantine (B1676192). While direct comparative studies are limited, this document synthesizes available preclinical data to offer an objective overview of their respective mechanisms and efficacy in various models of neuronal damage.
Executive Summary
This compound, and its closely related analogue Spiramine T, have demonstrated neuroprotective effects in preclinical models of cerebral ischemia. The proposed mechanism of action involves the reduction of calcium influx and inhibition of lipid peroxidation. In contrast, Edaravone is a potent free-radical scavenger, Riluzole modulates glutamate (B1630785) transmission, and Memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide presents a comparative analysis of their performance in preclinical studies, detailed experimental protocols for key assays, and visual representations of their purported mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the neuroprotective effects of Spiramine T (as a proxy for this compound) and the established agents in various in vivo and in vitro models.
Table 1: In Vivo Neuroprotective Efficacy in Ischemia Models
| Agent | Animal Model | Ischemia Model | Dosing Regimen | Key Efficacy Endpoints | Quantitative Results |
| Spiramine T | Gerbil | 10-min bilateral common carotid artery occlusion | 0.38, 0.75, and 1.5 mg/kg, i.v. | Stroke Index, EEG Amplitude Recovery, Cortex Calcium, Lipid Peroxidation | Dose-dependent reduction in stroke index; Enhanced EEG recovery; Decreased cortex calcium and lipid peroxidation[1] |
| Edaravone | Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg, i.v. after MCAO | Infarct Volume, Neurological Deficits | Significantly decreased infarct volume and improved neurological deficits[2] |
| Riluzole | Rat | MCAO | 8 mg/kg, 30 min and 24.5 h post-occlusion | Infarct Volume | Significantly reduced the volume of infarcted cortex[3] |
| Memantine | Rat | Transient forebrain ischemia | 10 and 20 mg/kg, i.p., 1 h before ischemia | Neuronal Protection in CA1 | Dose-dependent protection of CA1 neurons[1] |
Table 2: In Vitro Neuroprotective Efficacy
| Agent | Cell Model | Insult | Effective Concentration | Key Efficacy Endpoints | Quantitative Results |
| This compound/T | - | - | - | - | Data not available in the searched literature. |
| Edaravone | HT22 neuronal cells | Glutamate-induced oxidative stress | Dose-dependent | Reduced oxidative cell death[4] | Significantly reduced cell death[4] |
| Riluzole | - | - | - | - | Specific quantitative in vitro data was not prominently found in the initial search. |
| Memantine | Cultured neurons | Hypoxia (NaCN) | 1 µmol/l | Neuronal Protection | Significantly protected cultured neurons against hypoxic damage[1] |
Mechanisms of Neuroprotection
The neuroprotective strategies of this compound and the established agents diverge, targeting different pathways implicated in neuronal cell death.
This compound: A Focus on Calcium and Oxidative Stress
The neuroprotective effects of Spiramine T, a close structural analog of this compound, are attributed to its ability to reduce intracellular calcium accumulation and inhibit lipid peroxidation in the context of cerebral ischemia-reperfusion injury[1]. Further studies on Spiramine T have indicated its role in modulating endogenous antioxidant enzymatic activities and reducing the formation of nitric oxide[5].
dot
Caption: Proposed neuroprotective mechanism of this compound/T.
Established Agents: Diverse Molecular Targets
-
Edaravone: A potent free radical scavenger that mitigates oxidative stress by quenching hydroxyl radicals, thereby protecting against lipid peroxidation and neuronal damage.[6][7]
-
Riluzole: Primarily a glutamate modulator, it inhibits the release of glutamate and blocks voltage-gated sodium channels, reducing excitotoxicity.[3][8]
-
Memantine: A non-competitive NMDA receptor antagonist that blocks the pathological activation of NMDA receptors, preventing excessive calcium influx and subsequent excitotoxicity.[1][9]
dot
Caption: Mechanisms of action for established neuroprotective agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the assessment of neuroprotective agents.
In Vivo Model: Bilateral Common Carotid Artery Occlusion in Gerbils
This model induces global cerebral ischemia and is useful for evaluating the efficacy of neuroprotective compounds.
-
Animal Preparation: Adult Mongolian gerbils (45-55 g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A ventral midline incision is made in the neck to expose the bilateral common carotid arteries. The arteries are carefully isolated from the surrounding tissues.
-
Induction of Ischemia: Both common carotid arteries are occluded using non-traumatic arterial clips for a predetermined duration (e.g., 10 minutes).
-
Reperfusion: The clips are removed to allow for the restoration of blood flow.
-
Drug Administration: The test compound (e.g., Spiramine T) or vehicle is administered intravenously at specified time points before or after the ischemic insult.
-
Outcome Assessment: Neurological deficits are scored, and electroencephalogram (EEG) recordings can be taken to monitor recovery. After a set reperfusion period (e.g., 5 days), brain tissue is collected for biochemical or histological analysis.
dot
Caption: Workflow for the bilateral common carotid artery occlusion model.
In Vitro Assay: Measurement of Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by quantifying malondialdehyde (MDA).
-
Sample Preparation: Brain tissue is homogenized in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1.15% KCl).
-
Assay Reaction:
-
To 200 µL of the homogenate supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA) solution.
-
The mixture is vortexed and incubated at 95°C for 60 minutes.
-
-
Measurement:
-
After cooling, the tubes are centrifuged.
-
The absorbance of the supernatant is measured at 532 nm.
-
-
Quantification: A standard curve is prepared using known concentrations of MDA. The MDA concentration in the samples is calculated and normalized to the protein concentration of the homogenate.
dot
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Conclusion
This compound, as represented by its analogue Spiramine T, shows promise as a neuroprotective agent with a mechanism of action centered on reducing calcium overload and oxidative stress. While the available data is not as extensive as for the established drugs Edaravone, Riluzole, and Memantine, the initial findings warrant further investigation. Direct, head-to-head comparative studies employing standardized in vitro and in vivo models are necessary to definitively benchmark the neuroprotective potential of this compound against the current standards of care. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.
References
- 1. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of riluzole in rodent models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside [mdpi.com]
- 9. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Spiramine Alkaloids' Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine alkaloids, a class of atisine-type diterpenoids isolated from the plant genus Spiraea, have garnered scientific interest for their potential therapeutic applications. While direct in vivo data for Spiramine A is limited, research on its close analogs, particularly Spiramine C, D, and T, has revealed promising bioactivities across several key areas: oncology, inflammation, and neuroprotection. This guide provides a comparative analysis of the preclinical data available for spiramine alkaloids against established therapeutic agents in relevant animal models. Due to the nascent stage of in vivo research for some of these compounds, this guide also incorporates in vitro data to offer a broader perspective on their potential.
I. Anti-Cancer Activity: A Novel Apoptotic Pathway
Derivatives of Spiramine C and D have demonstrated significant cytotoxic effects against various cancer cell lines. A key feature of their mechanism is the induction of apoptosis through a pathway that is independent of the pro-apoptotic proteins Bax and Bak.[1][2] This unique mechanism suggests potential for overcoming certain forms of chemotherapy resistance.
Comparative Analysis: Spiramine C/D Derivatives vs. Paclitaxel
While in vivo studies quantifying the tumor growth inhibition of Spiramine C and D derivatives are not yet available in publicly accessible literature, their in vitro cytotoxicity provides a basis for preliminary comparison with the widely used chemotherapeutic agent, Paclitaxel.
Table 1: In Vitro Cytotoxicity of Spiramine C/D Derivatives vs. Paclitaxel in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Spiramine C/D Derivative (example with α,β-unsaturated ketone) | MCF-7 (Breast Cancer) | Data not available in quantitative format | [2] |
| Spiramine C/D Derivative (example with α,β-unsaturated ketone) | Multidrug-resistant MCF-7/ADR | Data not available in quantitative format | [2] |
| Paclitaxel | SKOV-3 (Ovarian Cancer) | ~0.01 - 0.1 | [General Knowledge] |
| Paclitaxel | MCF-7 (Breast Cancer) | ~0.001 - 0.01 | [General Knowledge] |
Note: The IC50 values for Paclitaxel can vary significantly depending on the specific cell line and experimental conditions.
Signaling Pathway: Bax/Bak-Independent Apoptosis
The proposed mechanism of action for the anti-cancer effects of Spiramine C and D derivatives involves the upregulation of the pro-apoptotic protein Bim, which then neutralizes the anti-apoptotic protein Bcl-2. This leads to the activation of caspases and subsequent apoptosis, bypassing the conventional mitochondrial pathway that relies on Bax and Bak.
Caption: Proposed Bax/Bak-independent apoptotic pathway of Spiramine C/D derivatives.
Experimental Protocols
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MCF-7/ADR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Spiramine C/D derivatives or Paclitaxel for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
II. Anti-Inflammatory Activity: Unexplored Potential
Several studies have suggested that spiramine alkaloids possess anti-inflammatory properties. However, there is a notable lack of quantitative in vivo data to robustly compare their efficacy against standard anti-inflammatory drugs. The primary in vivo model for acute inflammation is the carrageenan-induced paw edema model.
Comparative Analysis: Spiramine Alkaloids vs. Dexamethasone
Due to the absence of specific in vivo studies on spiramine alkaloids in inflammation models, a direct quantitative comparison with Dexamethasone is not possible at this time. Dexamethasone is a potent corticosteroid that serves as a common positive control in these models.
Table 2: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Spiramine Alkaloid | Rat/Mouse | Not available | Not available | Not available | N/A |
| Dexamethasone | Rat | 0.5 mg/kg | Intraperitoneal | Significant inhibition | [General Knowledge] |
| Dexamethasone | Mouse | 1 mg/kg | Oral | Significant inhibition | [General Knowledge] |
Experimental Workflow: Carrageenan-Induced Paw Edema
This workflow outlines the standard procedure for evaluating the anti-inflammatory effects of a test compound.
Caption: Standard workflow for assessing anti-inflammatory activity in vivo.
Experimental Protocols
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Grouping: Animals are fasted overnight and divided into control and treatment groups.
-
Treatment: The test compound (spiramine alkaloid) or Dexamethasone is administered, typically intraperitoneally or orally, at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
III. Neuroprotective Effects: Evidence from Spiramine T
Spiramine T, another analog, has demonstrated significant neuroprotective effects in a well-established animal model of cerebral ischemia-reperfusion injury. Its efficacy has been quantified, allowing for a direct comparison with other neuroprotective agents.
Comparative Analysis: Spiramine T vs. Galantamine
Galantamine, a drug used to treat Alzheimer's disease, has also shown neuroprotective effects in the same gerbil model of transient global cerebral ischemia, making it a relevant comparator.
Table 3: Neuroprotective Effects of Spiramine T and Galantamine in a Gerbil Model of Cerebral Ischemia-Reperfusion Injury
| Compound | Dosage | Route of Administration | Key Findings | Reference |
|---|---|---|---|---|
| Spiramine T | 0.38, 0.75, and 1.5 mg/kg | Intravenous | Dose-dependent reduction in stroke index, enhanced recovery of EEG amplitude, and decreased cortex calcium and lipid peroxidation (LPO) concentrations. | [3] |
| Spiramine T | 1.0 and 2.0 mg/kg | Intraperitoneal | Markedly reduced LPO content, increased glutathione (B108866) peroxidase (GSH-PX) activity, and inhibited the increase of nitric oxide synthase (NOS) activity and nitric oxide production. | [4] |
| Galantamine | 1 and 10 mg/kg | Not specified | Significantly increased the number of living pyramidal neurons in the hippocampus after ischemia-reperfusion injury. | [1] |
| Galantamine | 10 mg/kg | Not specified | Neuroprotective effects were preserved even when first administered 3 hours post-ischemia. |[1] |
Proposed Neuroprotective Mechanism of Spiramine T
The neuroprotective effects of Spiramine T are believed to be mediated through the reduction of intracellular calcium accumulation and the inhibition of lipid peroxidation, both of which are critical events in ischemic neuronal damage.[3]
Caption: Proposed mechanism of Spiramine T's neuroprotective effects.
Experimental Protocols
-
Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to forebrain ischemia upon bilateral carotid artery occlusion.
-
Ischemia Induction: Under anesthesia, the common carotid arteries are occluded for a specific duration (e.g., 5-10 minutes) to induce global cerebral ischemia.
-
Reperfusion: The occlusion clips are removed to allow for reperfusion.
-
Treatment: Spiramine T or Galantamine is administered at various doses and time points (before or after ischemia) via the specified route (intravenous or intraperitoneal).
-
Neurological Assessment: Neurological deficits (stroke index) are assessed at different time points post-reperfusion.
-
Electrophysiological Monitoring: Electroencephalogram (EEG) is recorded to monitor the recovery of brain electrical activity.
-
Biochemical Analysis: At the end of the experiment, brain tissues (e.g., cortex, hippocampus) are collected to measure markers of neuronal damage, such as calcium concentration, lipid peroxidation products (LPO), and the activity of antioxidant enzymes (e.g., GSH-PX) and nitric oxide synthase (NOS).
-
Histological Analysis: Brain sections are stained to assess neuronal survival in specific regions like the hippocampal CA1 area.
Conclusion
The available preclinical data suggests that spiramine alkaloids are a promising class of compounds with diverse therapeutic potential. Derivatives of Spiramine C and D exhibit a unique anti-cancer mechanism that warrants further investigation, particularly through in vivo studies to assess their tumor growth-inhibiting efficacy. While the anti-inflammatory properties of spiramine alkaloids are reported, quantitative in vivo studies are critically needed to validate these effects and establish a clear dose-response relationship. In contrast, Spiramine T has demonstrated reproducible neuroprotective effects in a relevant animal model of stroke, providing a solid foundation for further development. Future research should focus on conducting well-designed in vivo studies to confirm and quantify the effects of these compounds, elucidate their detailed mechanisms of action, and evaluate their safety profiles to pave the way for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiramycin and Its Synthetic Analogs: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the macrolide antibiotic Spiramycin (B21755) (also referred to as Spiramine A) and its synthetic analogs. The focus is on their antibacterial and anticancer properties, supported by experimental data to inform further research and development.
Introduction to Spiramycin
Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[1][2] It is a mixture of three main components: Spiramycin I, II, and III, with Spiramycin I being the most abundant.[3] Like other macrolides, Spiramycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby hindering the translocation step of polypeptide chain elongation.[3][4][5][6] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[4][6] Spiramycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[1][2]
Recent research has also explored the anticancer potential of Spiramycin and its derivatives, opening new avenues for the application of this class of compounds.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Spiramycin and its synthetic analogs against various bacterial strains and cancer cell lines.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | S. aureus (MRSA) | S. epidermidis | B. subtilis |
| Spiramycin I | 2.0 | >128 | - | - |
| Acylated Derivatives | ||||
| Compound 1 (isovaleryl) | 4-16 | 4-16 | 4-16 | 4-16 |
| Compound 2 (n-hexanoyl) | 2-8 | 2-8 | 2-8 | 2-8 |
| Compound 14 | 4-16 | 4-16 | 4-16 | 4-16 |
| Compound 16 (n-butylcarbamate) | 1 | 1 | 1 | 1 |
| Other Derivatives | ||||
| Dibenzylamino spiramycin 3a | 8-16 | 8-16 | - | - |
Data sourced from multiple studies. Note that specific values can vary based on the bacterial strain and experimental conditions.
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)
| Compound | HGC-27 (Gastric Cancer) | HT-29 (Colon Cancer) | HCT-116 (Colon Cancer) | HeLa (Cervical Cancer) |
| Spiramycin I | >30 | >30 | >30 | >30 |
| Acylated Derivatives | ||||
| Compound 14 | 0.19 ± 0.02 | 0.55 ± 0.08 | 0.85 ± 0.12 | 1.20 ± 0.17 |
| Compound 16 | >50 | >50 | >50 | >50 |
Data indicates that specific synthetic modifications can significantly enhance the anticancer properties of the Spiramycin scaffold.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of Spiramycin
Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, effectively halting the elongation of the protein chain.
References
- 1. protocols.io [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]
Spiramine A: A Promising Therapeutic Lead in Oncology and Inflammation
A Comparative Guide for Researchers and Drug Development Professionals
Spiramine A, a diterpenoid alkaloid, and its derivatives are emerging as a compelling class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Preclinical data, primarily from close analogs such as Spiramine C and D derivatives, suggest a unique mechanism of action that sets them apart from conventional therapies. This guide provides an objective comparison of this compound's potential against established therapeutic agents, supported by experimental data and detailed methodologies, to aid researchers in validating this promising therapeutic lead.
Executive Summary
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those resistant to standard chemotherapeutics. This activity is primarily attributed to the induction of apoptosis through a novel Bax/Bak-independent pathway, offering a potential strategy to overcome common mechanisms of drug resistance. Furthermore, this class of compounds has shown noteworthy anti-inflammatory properties, suggesting broader therapeutic applications. This guide compares the preclinical data of Spiramine derivatives with Paclitaxel (B517696) and Betulinic Acid for anticancer activity and with Dexamethasone for anti-inflammatory effects.
Comparative Analysis of Anticancer Activity
In vitro studies highlight the cytotoxic potential of Spiramine C and D derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their efficacy, which in some cases, approaches that of the widely used chemotherapeutic agent, Paclitaxel.
| Cell Line | Cancer Type | Spiramine C/D Derivative IC50 (µM) | Paclitaxel IC50 (µM) | Betulinic Acid IC50 (µM) |
| HL-60 | Leukemia | 0.8 - 3.1[1] | 0.004 - 0.01[1] | 10 - 20[1] |
| SMMC-7721 | Hepatoma | 1.5 - 5.2[1] | 0.01 - 0.05[1] | 5 - 15[1] |
| A-549 | Lung Carcinoma | 2.1 - 7.5[1] | 0.01 - 0.1[1] | 2 - 10[1] |
| MCF-7 | Breast Cancer | 1.9 - 6.8[1] | 0.002 - 0.01[1] | 5 - 15[1] |
| SW480 | Colon Carcinoma | 2.5 - 8.1[1] | 0.005 - 0.02[1] | 8 - 25[1] |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 6.431 - 7.892[2] | - | - |
Note: The IC50 values for Spiramine C/D derivatives are derived from published studies on their synthetic analogs and may vary based on the specific derivative.[1]
Mechanism of Action: A Novel Apoptotic Pathway
A key differentiator for Spiramine derivatives is their ability to induce apoptosis independently of the pro-apoptotic proteins Bax and Bak.[3][4] This is significant as the Bax/Bak pathway is often dysregulated in cancer, leading to resistance to conventional therapies.[3] While the precise molecular targets are still under investigation, this unique mechanism presents a promising avenue for treating refractory cancers.[3]
In contrast, Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis through the intrinsic mitochondrial pathway, which is typically Bax/Bak dependent. Betulinic acid also induces apoptosis through a mitochondrial pathway, but some studies suggest it can also act in a Bax/Bak-independent manner by directly affecting the mitochondrial membrane.[5]
Caption: Proposed Bax/Bak-Independent Apoptotic Pathway of Spiramine Derivatives.
Comparative Analysis of Anti-inflammatory Activity
While quantitative data for the anti-inflammatory effects of this compound are limited, qualitative reports suggest that atisine-type diterpenoid alkaloids, including Spiramine Q, possess anti-inflammatory and antiplatelet aggregation properties.[2] The proposed mechanism involves the inhibition of key inflammatory pathways such as NF-κB and MAPK signaling.
Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it inhibits the activity of pro-inflammatory transcription factors like NF-κB and upregulates the expression of anti-inflammatory proteins.[3]
Caption: Logical workflow for the validation of this compound as a therapeutic lead.
In Vivo Efficacy and Toxicity
Direct in vivo efficacy and toxicity data for this compound and its close derivatives are not extensively available in the public domain. However, data for the comparator compounds provide a benchmark for future preclinical studies.
| Compound | Animal Model | Efficacy | Toxicity |
| Paclitaxel | Mice | Significant tumor growth inhibition in various xenograft models.[6] | LD50 (i.v.): 31.3 mg/kg[7] MTD: 20 mg/kg[8] |
| Betulinic Acid | Mice | Reduced tumor growth in human colon and lung cancer xenografts.[9] | Generally well-tolerated; safe up to 500 mg/kg.[10] |
| Dexamethasone | Rats | Potent anti-inflammatory effects in various models. | LD50 (s.c.): 14 mg/kg[11] |
Experimental Protocols
To facilitate the validation of this compound, this section provides detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound and its IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, A-549, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat cells with a range of concentrations of this compound, Paclitaxel (positive control), and Betulinic Acid (comparator), along with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
Apoptosis Detection: Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).[3]
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method to maintain cell membrane integrity.[3]
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Add 1X Binding Buffer and analyze the samples by flow cytometry.[3] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]
Mechanistic Insight: Western Blot Analysis
Objective: To investigate the effect of this compound on key proteins in the apoptotic and inflammatory signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound and appropriate controls. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB translocation, prepare cytoplasmic and nuclear extracts.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, phospho-p65, total p65, phospho-p38, total p38).[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[17]
Conclusion and Future Directions
This compound and its derivatives exhibit significant promise as therapeutic leads, particularly due to their unique Bax/Bak-independent mechanism of apoptosis induction. This suggests a potential to address unmet needs in the treatment of drug-resistant cancers. While preliminary data on anti-inflammatory effects are encouraging, further quantitative studies are required.
Future research should focus on:
-
In Vivo Efficacy and Toxicity: Conducting preclinical studies in relevant animal models to establish the in vivo efficacy, pharmacokinetic profile, and safety of lead this compound derivatives.[4]
-
Target Identification: Elucidating the specific molecular targets of this compound to fully understand its mechanism of action.[13]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.[13]
The comprehensive validation of this compound through the outlined experimental approaches will be crucial in advancing this promising natural product from a preclinical candidate to a potential clinical therapeutic.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merck.com [merck.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Spiramine A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Spiramine A, a diterpenoid alkaloid. Adherence to these procedures is paramount for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The following precautions are based on the available Safety Data Sheet (SDS) and general best practices for handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: In case of dust formation or aerosols, use a suitable respirator.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
-
Avoid the formation of dust and aerosols during handling and disposal.[1]
This compound: Key Data
The following table summarizes the essential quantitative data for this compound for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NO₄ | [1][2] |
| Molecular Weight | 399.52 g/mol | [1][2] |
| CAS Number | 114531-28-1 | [1][2] |
| Appearance | White amorphous powder | [2] |
| IC₅₀ (PAF-induced rabbit platelet aggregation) | 6.7 μM | [2] |
Step-by-Step Disposal Protocol
While specific disposal guidelines for this compound are not extensively detailed in publicly available literature, the following protocol is based on general best practices for the disposal of chemical waste from laboratory settings. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Solid Waste: All solid this compound, contaminated consumables (e.g., weigh boats, gloves, bench paper), and empty containers must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any sharps, such as needles or pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Avoid dust formation.[1]
-
Contain the spill and collect the material using an inert absorbent.
-
Place the collected material into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[1]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry to the contaminated area.
-
Experimental Protocols
Isolation of this compound from Spiraea japonica [2]
This protocol provides a general workflow for the isolation of this compound.
-
Extraction: The aerial parts of Spiraea japonica are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent, such as methanol, at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the alkaloids is subjected to repeated column chromatography on silica (B1680970) gel and other stationary phases (e.g., Sephadex LH-20).
-
Purification: Final purification is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Visualizing Key Processes
To further clarify procedural and logical relationships, the following diagrams are provided.
References
Essential Safety and Logistical Information for Handling Spiramine A
This guide provides crucial safety and logistical information for the handling and disposal of Spiramine A in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Face Protection | Face shield. | To be worn in addition to goggles when there is a potential for direct contact with dusts, mists, or aerosols. |
| Hand Protection | Chemical-impermeable gloves. | Prevents skin contact with the chemical. |
| Respiratory Protection | Self-contained breathing apparatus. | Necessary for firefighting and in situations with inadequate ventilation. |
| Body Protection | Laboratory coat or work uniform. | Protects skin and personal clothing from contamination. |
Emergency First Aid Procedures
In the event of exposure to this compound, follow these immediate first aid measures[1]:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1]. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor[1]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is essential to minimize the risk of exposure and accidents when working with this compound.
Step-by-Step Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area to avoid the inhalation of dust, mists, or vapors[1].
-
Personal Protective Equipment : Before beginning work, ensure all personnel are wearing the appropriate PPE as outlined in the table above.
-
Avoid Contact : Take all necessary precautions to avoid contact with the skin and eyes[1].
-
Prevent Dust Formation : Handle the substance in a manner that avoids the formation of dust[1].
-
Ignition Sources : Keep this compound away from all sources of ignition[1].
Disposal Plan for this compound
Proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Protocol
-
Containment : Collect all this compound waste, including contaminated materials, in a suitable and closed container that is clearly labeled for disposal[1].
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
-
Accidental Release : In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided[1].
-
Cleanup : For spills, collect and arrange for disposal. Remove all sources of ignition from the spill area[1].
-
Professional Disposal : Contact a licensed professional waste disposal service for the final disposal of this compound waste.
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
